molecular formula C8H8N2O B053984 4-Methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 122379-63-9

4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B053984
CAS No.: 122379-63-9
M. Wt: 148.16 g/mol
InChI Key: DNIKOOPKCLWWPO-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This versatile bicyclic aromatic system, featuring an electron-donating methoxy substituent, serves as a central building block for the synthesis of novel small molecule inhibitors. Its core structure is a key pharmacophore in the design of compounds targeting protein kinases, making it highly relevant for oncology research, particularly in the development of therapies aimed at disrupting aberrant signaling pathways in cancer cells. The electron-rich nature of the pyrrolopyridine ring system allows for specific interactions with enzyme active sites, while the methoxy group can be leveraged for further synthetic elaboration or to modulate the compound's electronic properties, solubility, and binding affinity. Researchers utilize this intermediate to develop potential therapeutic agents for a range of diseases, including inflammatory disorders and neurological conditions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O/c1-11-7-3-5-10-8-6(7)2-4-9-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIKOOPKCLWWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459710
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122379-63-9
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Methoxy-7-azaindole in Modern Drug Discovery

4-Methoxy-7-azaindole (1H-pyrrolo[2,3-b]pyridine, 4-methoxy-) is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of 7-azaindole, it belongs to a class of compounds known as "privileged scaffolds." This designation arises from the 7-azaindole core's remarkable ability to mimic the purine structure, enabling it to function as an effective hinge-binding motif for a wide array of protein kinases.[1][2] The strategic placement of a nitrogen atom in the six-membered ring, as compared to its indole parent, favorably modulates key physicochemical properties such as aqueous solubility and metabolic stability, making it a highly desirable component in the design of novel therapeutics.[3]

The addition of a methoxy group at the 4-position further refines the electronic and steric profile of the molecule. This substitution can influence hydrogen bonding potential, membrane permeability, and metabolic pathways, offering a nuanced tool for medicinal chemists to optimize lead compounds.[4] This guide provides an in-depth analysis of the core physicochemical properties of 4-Methoxy-7-azaindole, offering both established data and field-proven experimental methodologies for its characterization. The intended audience—researchers, scientists, and drug development professionals—will find this document a valuable resource for understanding and utilizing this versatile scaffold.

Core Molecular and Physical Properties

A foundational understanding of a compound's basic molecular and physical characteristics is paramount for its application in research and development. These properties dictate its behavior in both chemical and biological systems.

Molecular Structure and Identification
  • Chemical Name: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

  • Synonyms: 4-Methoxy-7-azaindole

  • CAS Number: 122379-63-9

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol [5]

  • SMILES: COC1=C2C(NC=C2)=NC=C1[1]

Table 1: Summary of Key Physicochemical Properties

PropertyValueSource(s) and Notes
Appearance Off-white to light brown solid[1] - As typically supplied by commercial vendors.
Melting Point Not experimentally determined in literature.A critical parameter to be determined experimentally. See Protocol 1.
Boiling Point 272.8 °C at 760 mmHg (Predicted)[6] - Note: A higher predicted boiling point of 399.1 °C is also reported, suggesting variability in prediction algorithms.[1]
Density 1.244 g/cm³ (Predicted)[1]
pKa 7.24 ± 0.20 (Predicted)[1] - Refers to the protonation of the pyridine nitrogen. See Protocol 3 for experimental determination.
LogP (calculated) Not explicitly found.See Protocol 4 for experimental determination.

Solubility Profile: A Critical Parameter for Drug Development

Expected Solubility Behavior

The presence of the pyridine nitrogen atom introduces a site for hydrogen bonding with protic solvents, which is expected to enhance aqueous solubility compared to the parent indole scaffold. The pyrrolic N-H group can also act as a hydrogen bond donor. Conversely, the aromatic rings and the methyl group of the methoxy substituent contribute to the molecule's lipophilicity, favoring solubility in organic solvents. It is anticipated that 4-Methoxy-7-azaindole will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Its aqueous solubility is expected to be pH-dependent due to the basicity of the pyridine nitrogen.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

dot

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of 4-Methoxy-7-azaindole in a solvent in which it is freely soluble, such as DMSO. This will be used to create a standard curve for HPLC analysis.

  • Sample Preparation: In separate vials, add an excess amount of solid 4-Methoxy-7-azaindole to a known volume (e.g., 1 mL) of each test solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached. This can be done using a shaker or rotator.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the standard curve. Analyze the diluted sample by a validated HPLC-UV method.

  • Quantification: Determine the concentration of the saturated solution by comparing the peak area from the HPLC analysis to the standard curve. The solubility is reported in units such as mg/mL or µg/mL.

Causality Behind Experimental Choices: The 24-hour incubation period is chosen to ensure that the dissolution process reaches thermodynamic equilibrium. Centrifugation is a critical step to separate the saturated solution from any remaining solid, preventing artificially high solubility readings. HPLC-UV is a robust and widely accepted analytical technique for quantifying the concentration of small organic molecules due to its sensitivity and specificity.

Acidity and Basicity (pKa)

The pKa of a molecule is a measure of the strength of an acid or base and is crucial for predicting its ionization state at different pH values. For 4-Methoxy-7-azaindole, the most relevant pKa is that of the conjugate acid, which corresponds to the protonation of the pyridine nitrogen (N7). A predicted pKa value is approximately 7.24.[1] This value suggests that at physiological pH (~7.4), a significant portion of the molecules will be in the protonated, cationic form. This has profound implications for its interaction with biological targets and its pharmacokinetic properties. The pyrrolic N-H is generally considered to be very weakly acidic, with a pKa well outside the physiological range.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

dot

G start Dissolve Compound in H₂O/Co-solvent titration Titrate with Standard Acid (e.g., HCl) start->titration measurement Record pH vs. Volume of Titrant titration->measurement analysis Plot Titration Curve (pH vs. Volume) measurement->analysis pKa_det Determine Equivalence Point Find pH at Half-Equivalence Point = pKa analysis->pKa_det

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of 4-Methoxy-7-azaindole and dissolve it in a known volume of high-purity water. A co-solvent such as methanol or DMSO may be used if aqueous solubility is limited, but its effect on the pKa must be considered and corrected for.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the acid titrant.

  • Data Analysis: Plot the pH versus the volume of acid added. The equivalence point is determined from the point of maximum slope on the titration curve (or by taking the first derivative). The pKa is the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration, providing a thermodynamically rigorous pKa value. The use of a strong acid ensures a complete reaction with the basic site of the molecule. A co-solvent may be necessary, but water is the preferred solvent to obtain a pKa relevant to biological systems.

Lipophilicity (LogP and LogD)

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 4-Methoxy-7-azaindole, the distribution coefficient (LogD) at a specific pH (usually 7.4) is a more physiologically relevant parameter.

Experimental Protocol for LogD₇.₄ Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP and LogD.[7]

dot

G prep Prepare Mutually Saturated n-Octanol and Buffer (pH 7.4) dissolve Dissolve Compound in Aqueous Phase prep->dissolve partition Add n-Octanol Shake to Equilibrate dissolve->partition separate Centrifuge to Separate Phases partition->separate analyze Measure Concentration in Both Phases via HPLC-UV separate->analyze calculate Calculate LogD = log([Compound]octanol / [Compound]aqueous) analyze->calculate

Caption: Workflow for LogD Determination by the Shake-Flask Method.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare mutually saturated solutions of n-octanol and a buffer of the desired pH (e.g., phosphate buffer at pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Partitioning: Add a small amount of 4-Methoxy-7-azaindole to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

  • Equilibration: Tightly cap the tube and shake it for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogD is calculated using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements. The shake-flask method directly measures the partitioning of the compound, providing a "gold standard" value for lipophilicity.[7]

Spectroscopic Profile

Spectroscopic analysis provides invaluable information about the structural integrity and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

    • A singlet for the methoxy group protons (-OCH₃) in the region of 3.8-4.0 ppm.

    • Signals for the aromatic protons on the pyridine and pyrrole rings, typically in the range of 6.5-8.5 ppm. The specific chemical shifts and coupling constants will be diagnostic of the substitution pattern.

    • A broad singlet for the pyrrolic N-H proton, which may be solvent-dependent and could appear over a wide range of chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. Expected signals include:

    • A signal for the methoxy carbon around 55-60 ppm.

    • Signals for the aromatic carbons in the region of 100-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. Key expected absorptions for 4-Methoxy-7-azaindole include:

  • N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹ corresponding to the pyrrole N-H bond.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band corresponding to the aryl ether C-O stretching vibration is expected in the 1200-1275 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the 7-azaindole core is expected to give rise to strong absorption bands in the UV region. The position and intensity of these bands can be sensitive to the solvent environment (solvatochromism), which is a key aspect of its use in fluorescent probes.[5][8] The fluorescence emission of the 7-azaindole chromophore is known to be sensitive to its environment, making it a useful probe for studying molecular interactions.[9]

Stability, Storage, and Safety

Chemical Stability

While specific degradation studies for 4-Methoxy-7-azaindole are not widely published, compounds of this class are generally stable under standard laboratory conditions. However, they may be sensitive to strong oxidizing agents and strong acids.[10] The N-oxide can be formed with oxidizing agents like hydrogen peroxide.[11] It is advisable to protect the compound from prolonged exposure to light and air to prevent potential degradation.

Storage and Handling

4-Methoxy-7-azaindole should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Safety Profile
  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek medical attention.

Conclusion: A Scaffold of Tunable Properties

4-Methoxy-7-azaindole is a strategically important building block in drug discovery, primarily due to the advantageous properties of the 7-azaindole core as a kinase hinge-binder.[7][12] Its physicochemical profile, characterized by its aromaticity, hydrogen bonding capabilities, and the electronic influence of the 4-methoxy group, provides a scaffold with tunable properties. While a complete experimental dataset for this specific molecule is not fully available in the public domain, this guide has outlined the key properties of interest and provided robust, field-tested protocols for their determination. A thorough experimental characterization of its solubility, pKa, and lipophilicity is a critical first step for any research program utilizing this compound. The insights and methodologies presented herein are intended to empower researchers to fully leverage the potential of 4-Methoxy-7-azaindole in the rational design of next-generation therapeutics and chemical probes.

References

  • MySkinRecipes. 4-Methoxy-7-azaindole. Available at: [Link]

  • PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available at: [Link]

  • ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]

  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • Protocols.io. LogP / LogD shake-flask method. Available at: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available at: [Link]

  • ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Available at: [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Available at: [Link]

  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • PubMed Central. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Available at: [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • PubMed. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Available at: [Link]

  • RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles. Available at: [Link]

  • ResearchGate. (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and.... Available at: [Link]

  • ACS Publications. Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo. Available at: [Link]

  • MDPI. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Available at: [Link]

  • J-STAGE. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]

  • ACS Publications. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo | Request PDF. Available at: [Link]

  • RSC Publishing. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. Available at: [Link]

  • RSC Publishing. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Available at: [Link]

  • AWS. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Available at: [Link]

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Introduction: The Emergence of a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of drug discovery, certain molecular scaffolds consistently reappear, demonstrating a unique capacity to interact with a wide array of biological targets. The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is one such "privileged scaffold." Its structure, a fusion of a pyrrole and a pyridine ring, serves as a versatile template for developing potent and selective therapeutic agents. This guide focuses on a particularly valuable derivative: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

This compound is not merely another building block; it is a strategic intermediate, pivotal in the synthesis of numerous kinase inhibitors and other targeted therapies.[1] The introduction of the 4-methoxy group significantly influences the electronic properties and conformational presentation of the azaindole core, providing a handle for chemists to fine-tune molecular interactions. This document provides an in-depth exploration of its synthesis, core chemical principles, and its impactful applications in contemporary drug development, particularly in oncology and immunology.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. The fundamental properties of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine are summarized below.

ParameterDataSource(s)
IUPAC Name 4-methoxy-1H-pyrrolo[2,3-b]pyridine[2]
CAS Number 122379-63-9[2]
Common Synonyms 4-Methoxy-7-azaindole[2][3]
Molecular Formula C₈H₈N₂O[3][4]
Molecular Weight 148.16 g/mol [4]
SMILES COc1ccnc2[nH]ccc12[4]
Physical Form Solid[3][4]

The Strategic Value of the 7-Azaindole Core: A Bioisosteric Perspective

To appreciate the utility of 4-Methoxy-7-azaindole, one must understand the principle of bioisosterism. The 7-azaindole core is a bioisostere of the naturally occurring indole scaffold found in molecules like tryptophan.[5] By replacing the C-H group at position 7 of indole with a nitrogen atom, chemists can introduce a hydrogen bond acceptor site without drastically altering the overall size and shape of the molecule. This substitution can fundamentally change a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.

This structural mimicry extends to purines, the core of adenine and guanine, making 7-azaindoles particularly effective at targeting ATP-binding sites in enzymes like kinases.

G cluster_0 Core Scaffolds cluster_1 Significance in Drug Design Indole Indole (e.g., in Tryptophan) Azaindole 7-Azaindole (Pyrrolo[2,3-b]pyridine) Mimicry Structural & Electronic Mimicry Azaindole->Mimicry Bioisostere of Purine Purine (e.g., in ATP) Mimicry->Indole Mimicry->Purine HBA Introduces H-Bond Acceptor at N7 Mimicry->HBA Kinase Targets ATP-Binding Sites (Kinase Inhibition) HBA->Kinase Enables Key Interaction

Caption: Bioisosteric relationship of 7-Azaindole to Indole and Purine.

Synthesis and Mechanistic Rationale

The synthesis of substituted 7-azaindoles is a critical challenge that requires strategic planning. While various methods like palladium-catalyzed cross-couplings are employed for the core, a robust and scalable route to the 4-methoxy derivative involves the functionalization of the pyridine ring via its N-oxide.[5][6][7]

Authoritative Protocol: N-Oxide Mediated Synthesis

The following protocol is adapted from a validated synthetic route that demonstrates high yield and potential for industrial scale-up.[6] The causality behind this approach is clear: N-oxidation of the pyridine nitrogen (N7) activates the C4 position, making it susceptible to nucleophilic attack—a classic strategy in pyridine chemistry.

G cluster_workflow Synthetic Workflow cluster_reagents Key Reagents & Conditions A Start: 7-Azaindole B Step 1: N-Oxidation A->B C Intermediate: 7-Azaindole N-oxide B->C R1 H₂O₂ (Oxidizing Agent) B->R1 D Step 2: Halogenation C->D E Intermediate: 4-Halo-7-azaindole D->E R2 POX₃ (e.g., POBr₃) Acetonitrile, DIPEA D->R2 F Step 3: Nucleophilic Substitution E->F G Product: 4-Methoxy-7-azaindole F->G R3 Sodium Methoxide (NaOMe) DMF, 110-130°C F->R3 G cluster_targets Therapeutic Targets & Indications Scaffold 4-Methoxy-7-azaindole (Core Scaffold) FGFR FGFR Inhibitors (Oncology) Scaffold->FGFR Used to Synthesize CSFR CSF-1R Inhibitors (Oncology, Immunology) Scaffold->CSFR Used to Synthesize CDK8 CDK8 Inhibitors (Colorectal Cancer) Scaffold->CDK8 Used to Synthesize NOX2 NOX2 Inhibitors (Neuroinflammation) Scaffold->NOX2 Used to Synthesize Other SGK-1, SARS-CoV-2... (Various Indications) Scaffold->Other Used to Synthesize

Caption: Application of the scaffold in synthesizing targeted inhibitors.

The table below summarizes key examples where the 1H-pyrrolo[2,3-b]pyridine core, often with substitution patterns derived from the 4-methoxy intermediate, is central to the inhibitor's function.

Target Enzyme/ProteinTherapeutic AreaRationale & SignificanceSource(s)
FGFR (Fibroblast Growth Factor Receptor) Oncology (e.g., Breast Cancer)The scaffold is used to build potent inhibitors of the FGFR signaling pathway, which is abnormally activated in many tumors, to inhibit cancer cell proliferation and migration.[8]
CSF-1R (Colony-Stimulating Factor 1 Receptor) OncologyDerivatives are used to create inhibitors that target tumor-associated macrophages (TAMs) by blocking the CSF-1/CSF-1R axis, thereby reducing immunosuppression in the tumor microenvironment.[9]
CDK8 (Cyclin-Dependent Kinase 8) Oncology (Colorectal Cancer)The azaindole core serves as the foundation for Type II CDK8 inhibitors, which are critical for regulating transcription and are oncogenic in colorectal cancer.[10]
NOX2 (NADPH Oxidase 2) Neurodegenerative DiseaseThe scaffold is part of complex inhibitors designed to reduce oxidative stress caused by NOX2 activity, offering a neuroprotective strategy in diseases like Alzheimer's.[11]
SARS-CoV-2 Spike Protein Antiviral7-Azaindole derivatives have been identified that inhibit the interaction between the viral spike protein and the human ACE2 receptor, blocking viral entry.[12]
SGK-1 (Serum/Glucocorticoid-Regulated Kinase 1) Cardiovascular & Renal DiseaseThe 1H-pyrrolo[2,3-b]pyridine structure is useful for developing inhibitors of SGK-1, a kinase involved in regulating electrolyte balance and damaging cell proliferation.[13]

Safety and Handling

As a laboratory chemical, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine must be handled with appropriate precautions. The Globally Harmonized System (GHS) classification provides a clear summary of its potential hazards.

ParameterDataSource(s)
Signal Word Danger[4]
GHS Pictograms


[2]
Hazard Statements H302: Harmful if swallowed.H318: Causes serious eye damage.[2][4]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[4]
Storage Class 11 - Combustible Solids[4]

Conclusion

4-Methoxy-1H-pyrrolo[2,3-b]pyridine is far more than a simple heterocyclic compound. It represents a confluence of strategic molecular design and synthetic utility. Its identity as a bioisostere of indole and purine grants it access to critical biological targets, most notably the ATP-binding sites of protein kinases. The robust synthetic routes available for its production, such as the N-oxide pathway, make it an accessible and indispensable tool for medicinal chemists. For researchers in drug development, understanding the properties, synthesis, and strategic applications of this scaffold is essential for designing the next generation of targeted therapies for cancer, inflammation, and beyond.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Available at: [Link] [Accessed 24 Jan. 2026].

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. Available at: [Link] [Accessed 24 Jan. 2026].

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link] [Accessed 24 Jan. 2026].

  • Ismail, M. A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link] [Accessed 24 Jan. 2026].

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (2005). Google Patents.
  • 1H-Pyrrolo[2,3-b]pyridine,4-methoxy-(9CI). (n.d.). Pipzine Chemicals. Available at: [Link] [Accessed 24 Jan. 2026].

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. (2012). Google Patents.
  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. (2023). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link] [Accessed 24 Jan. 2026].

  • 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Available at: [Link] [Accessed 24 Jan. 2026].

  • Subota, A. I., et al. (2020). Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. Available at: [Link] [Accessed 24 Jan. 2026].

  • 1H-Pyrrolo[2,3-b]pyridine, 4-methoxy-1-methyl-. (n.d.). MySkinRecipes. Available at: [Link] [Accessed 24 Jan. 2026].

  • Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). Chemical Science (RSC Publishing). Available at: [Link] [Accessed 24 Jan. 2026].

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2015). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link] [Accessed 24 Jan. 2026].

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link] [Accessed 24 Jan. 2026].

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. Available at: [Link] [Accessed 24 Jan. 2026].

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). Molecules. Available at: [Link] [Accessed 24 Jan. 2026].

Sources

Spectroscopic Characterization of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4-Methoxy-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The 7-azaindole scaffold is a privileged structure, serving as a bioisostere of indole and appearing in numerous biologically active molecules, including kinase inhibitors for anticancer therapies.[2] The introduction of a methoxy group at the 4-position significantly modulates the electronic properties and steric profile of the core, influencing its interaction with biological targets.

A comprehensive understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and structural elucidation in synthetic and metabolic studies. While a complete, publicly available dataset for this specific molecule is not consolidated in a single source, this guide provides an in-depth analysis and expert interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions herein are grounded in first principles of spectroscopy and comparative data from analogous structures.[3][4]

Molecular Structure and Numbering

For clarity in spectroscopic assignment, the standard IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine ring system is used throughout this guide.

Caption: IUPAC numbering of the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine scaffold.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the primary technique for confirming the substitution pattern on the bicyclic ring system. The spectrum is expected to show five distinct signals in the aromatic region corresponding to the five protons on the scaffold, one broad signal for the N-H proton, and a sharp singlet for the methoxy group protons.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1~11.7Broad Singlet-Typical for pyrrole N-H in DMSO; exchangeable with D₂O.
H6~8.1DoubletJ ≈ 5.5H6 is ortho to the pyridine nitrogen (N7), leading to significant deshielding. Coupled to H5.
H2~7.5DoubletJ ≈ 3.5H2 is adjacent to the pyrrole nitrogen (N1) and is coupled to H3.
H5~6.7DoubletJ ≈ 5.5H5 is ortho to the electron-donating methoxy group, causing an upfield shift. Coupled to H6.
H3~6.5DoubletJ ≈ 3.5H3 is beta to the pyrrole nitrogen and coupled to H2. Its shift is influenced by the adjacent fused ring.
-OCH₃~4.0Singlet-Characteristic chemical shift for an aryl methyl ether.
Expert Interpretation

The key to interpreting the ¹H NMR spectrum lies in the distinct electronic environments of the pyridine and pyrrole rings.

  • Pyridine Ring Protons (H5, H6): The proton H6, being alpha to the electron-withdrawing pyridine nitrogen, is expected to be the most downfield of the aromatic C-H signals. Conversely, H5 is ortho to the strongly electron-donating methoxy group, which shifts its resonance significantly upfield compared to the unsubstituted 7-azaindole. The coupling between them should exhibit a typical ortho coupling constant of ~5.5 Hz.

  • Pyrrole Ring Protons (H2, H3): The protons on the five-membered pyrrole ring, H2 and H3, typically appear at a higher field than those on the pyridine ring. They will appear as a pair of doublets with a smaller coupling constant characteristic of pyrrole systems (~3.5 Hz).

  • N-H Proton: The pyrrole N-H proton signal in DMSO-d₆ is expected to be a broad singlet at a very low field (>11 ppm) due to hydrogen bonding with the solvent. This peak will disappear upon the addition of a drop of D₂O, a key validation step.

  • Methoxy Protons: The three protons of the methoxy group are chemically equivalent and isolated from other protons, resulting in a sharp singlet around 4.0 ppm.

Self-Validating Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 16 to 64 scans, depending on sample concentration, to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~3-4 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₅ at 2.50 ppm.

  • Validation: To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad singlet signal above 11 ppm validates its assignment.

Caption: Standard workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton. For 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, eight distinct signals are expected: seven for the bicyclic core and one for the methoxy carbon.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C4~160The carbon directly attached to the electronegative oxygen of the methoxy group is the most deshielded aromatic carbon.
C7a~148Bridgehead carbon adjacent to two nitrogen atoms, resulting in a significant downfield shift.
C6~142Carbon alpha to the pyridine nitrogen (N7), significantly deshielded.
C2~125Carbon alpha to the pyrrole nitrogen (N1).
C3a~118Bridgehead carbon; its shift is influenced by both fused rings.
C5~105Carbon ortho to the electron-donating methoxy group, shifted significantly upfield.
C3~100Carbon beta to the pyrrole nitrogen (N1).
-OCH₃~55Typical chemical shift for a methyl carbon of an aryl ether.
Expert Interpretation

The carbon shifts are highly dependent on their position relative to the heteroatoms and the methoxy substituent.

  • Most Deshielded Carbons: C4 will be the most downfield aromatic carbon due to the direct attachment of the oxygen atom. The bridgehead carbon C7a and the pyridine carbon C6 will also be significantly deshielded by the adjacent nitrogen atoms.

  • Most Shielded Carbons: The methoxy group's strong electron-donating effect will cause a pronounced upfield shift for the ortho carbon (C5) and the para carbon (C3a). C3, being beta to the pyrrole nitrogen, is also expected in the upfield region of the aromatic carbons.

  • Quaternary Carbons: The quaternary (bridgehead) carbons, C3a and C7a, can be definitively identified using a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment, as their signals will be absent or phased differently from the protonated carbons.

Self-Validating Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) is beneficial for reducing acquisition time.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~101 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 1024 to 4096 scans are typically required to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the central peak of the DMSO-d₆ solvent multiplet at 39.52 ppm.

  • Validation: Perform a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. The quaternary carbons (C4, C3a, C7a) will be absent, confirming their assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be dominated by absorptions from the N-H bond, aromatic C-H bonds, C-O ether linkage, and the vibrations of the heterocyclic ring system.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration Type
~3150 - 3100MediumN-H stretch (pyrrole)
~3050 - 3000Medium-WeakAromatic C-H stretch
~2950, ~2840Medium-WeakAliphatic C-H stretch (-OCH₃)
~1620, ~1580StrongC=C and C=N ring stretching
~1260StrongAryl-O asymmetric stretch (C-O-C)
~1030StrongAryl-O symmetric stretch (C-O-C)
~850 - 750StrongAromatic C-H out-of-plane bending
Expert Interpretation
  • N-H Stretch: A medium-intensity, somewhat broad peak above 3100 cm⁻¹ is a hallmark of the N-H bond in the pyrrole ring.

  • Aromatic Region: The region between 1620 cm⁻¹ and 1450 cm⁻¹ will contain several sharp, strong bands corresponding to the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings. These are highly characteristic of the 7-azaindole core.

  • Ether Linkage: The most diagnostic peaks for the methoxy substituent are the strong C-O stretching bands. The asymmetric stretch typically appears around 1260 cm⁻¹, while the symmetric stretch is found near 1030 cm⁻¹. The presence of both strong bands is a reliable indicator of the aryl ether functionality.

Self-Validating Experimental Protocol: ATR-IR Acquisition
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid 4-Methoxy-1H-pyrrolo[2,3-b]pyridine powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Before analyzing the sample, run a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16 to 32 scans for a high-quality spectrum.

  • Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. No further processing is typically needed.

  • Validation: The protocol is self-validating through the background correction step, which ensures that all observed peaks originate from the sample itself. The cleanliness of the ATR crystal should be confirmed by taking a new background scan after analysis to ensure no sample residue remains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers structural insights through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

Ionization Mode: Electron Impact (EI)

m/zIonPredicted Fragmentation Pathway
148[M]⁺˙Molecular Ion: Corresponds to C₈H₈N₂O⁺˙.
133[M - CH₃]⁺Loss of a methyl radical (•CH₃) from the methoxy group. This is a very common and expected fragmentation for aryl methyl ethers.
105[M - CH₃ - CO]⁺Subsequent loss of a neutral carbon monoxide (CO) molecule from the [M - CH₃]⁺ ion. This is a characteristic fragmentation for phenolic-type structures formed after the initial methyl loss.
78[C₅H₄N]⁺Fragmentation of the bicyclic core.
Expert Interpretation

The molecular ion peak [M]⁺˙ at m/z 148 should be clearly visible. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₈H₈N₂O (calculated exact mass: 148.0637).[5]

The fragmentation pathway is expected to be initiated by the weakest bond. In this case, the C-O bond of the ether is prone to cleavage. The most likely fragmentation cascade is:

  • Loss of a Methyl Radical: The primary fragmentation event will be the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to give a stable cation at m/z 133.

  • Loss of Carbon Monoxide: The resulting ion at m/z 133 can rearrange to a keto-like intermediate, which then readily loses a neutral molecule of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 105. This two-step loss of •CH₃ followed by CO is highly diagnostic for a methoxy group on an aromatic ring.[6]

M [M]⁺˙ m/z = 148 M_CH3 [M - CH₃]⁺ m/z = 133 M->M_CH3 - •CH₃ M_CH3_CO [M - CH₃ - CO]⁺ m/z = 105 M_CH3->M_CH3_CO - CO

Caption: Predicted primary fragmentation pathway in EI-MS.

Self-Validating Experimental Protocol: EI-MS Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through the injector of a Gas Chromatography (GC-MS) system.

  • Instrumentation: Use a mass spectrometer capable of Electron Impact (EI) ionization, such as a quadrupole, magnetic sector, or time-of-flight (TOF) analyzer.

  • Acquisition Parameters:

    • Ionization Energy: Standard 70 eV. This energy is high enough to cause reproducible fragmentation but low enough to often preserve a detectable molecular ion peak.

    • Mass Range: Scan from m/z 40 to 300 to ensure all relevant fragments and the molecular ion are detected.

    • Source Temperature: ~200-250 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

  • Validation: For definitive formula confirmation, perform the analysis on a high-resolution mass spectrometer (HRMS). The measured mass of the molecular ion should match the calculated exact mass for C₈H₈N₂O (148.0637) within a narrow tolerance (e.g., < 5 ppm), which provides a self-validating confirmation of the elemental composition.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11240567, 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link].

  • MySkinRecipes. (n.d.). 4-Methoxy-7-azaindole. Retrieved from [Link].

  • Hu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1345. Available at: [Link].

  • Herbert, R., & Kirby, G. W. (1969). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 8, 806-809. Available at: [Link].

  • Pasha, M. A., et al. (2015). Microbial Studies of New 3- and 4- substituted in 7- Aza Indole Derivatives. International Journal of Current Research and Modern Education, 1(1), 239-246. (Note: Direct link to PDF is often unstable, search by title is recommended).
  • Girard, A. M., et al. (2017). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Molecules, 22(9), 1485. Available at: [Link].

  • RSC Publishing. (n.d.). Supporting Information for "Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C-N cross-coupling/Heck reaction". Available at: [Link].

Sources

The Therapeutic Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it a valuable building block for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into their mechanism of action, structure-activity relationships (SAR), and therapeutic potential across a range of diseases, including cancer, inflammatory disorders, and central nervous system (CNS) conditions.

The 1H-Pyrrolo[2,3-b]pyridine Core: A Versatile Pharmacophore

The 1H-pyrrolo[2,3-b]pyridine core is an aromatic bicyclic heterocycle consisting of a pyrrole ring fused to a pyridine ring. This unique arrangement confers a distinct electronic and steric profile, enabling it to interact with a variety of biological targets, often by mimicking the interactions of endogenous purine-based ligands like adenine. The versatility of this scaffold lies in the ability to readily introduce substituents at multiple positions, allowing for the fine-tuning of pharmacological properties and the optimization of potency, selectivity, and pharmacokinetic profiles.

Kinase Inhibition: A Dominant Area of Investigation

A significant body of research has focused on the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Janus Kinase (JAK) Inhibition for Immunomodulation

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical for cytokine signaling and immune responses.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as JAK inhibitors. For instance, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly enhance JAK3 inhibitory activity.[1] One such compound, 14c , was identified as a potent and moderately selective JAK3 inhibitor that demonstrated immunomodulatory effects by inhibiting interleukin-2-stimulated T cell proliferation.[1]

Signaling Pathway of JAK Inhibition

JAK_STAT_Pathway cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 14c) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Fibroblast Growth Factor Receptor (FGFR) Inhibition in Oncology

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers.[2] Researchers have synthesized 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit potent inhibitory activity against FGFR1, 2, and 3.[2] For example, compound 4h demonstrated impressive FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[2] This compound was also shown to inhibit the proliferation, induce apoptosis, and reduce the migration and invasion of breast cancer cells in vitro.[2]

Cyclin-Dependent Kinase (CDK) Inhibition for Cancer Treatment

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[3] CDK8 is a colorectal oncogene, and this compound was found to significantly inhibit tumor growth in colorectal cancer xenograft models, highlighting its potential as a targeted therapeutic.[3] Furthermore, some derivatives have been identified as dual inhibitors of CDK9/CyclinT and Haspin kinase, both of which are considered important targets in oncology.[4]

Multi-Targeted Kinase Inhibition

The 7-azaindole core has also been utilized to develop multi-targeted kinase inhibitors. By acting as an adenine mimetic, this scaffold can dock into the purine binding site of various kinases.[5] A series of 7-azaindole derivatives were rationally designed as dual inhibitors of ABL and SRC kinases, with the aim of achieving a broader activity profile against selected oncogenic kinases.[5]

Beyond Kinases: Other Important Biological Activities

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives extends beyond kinase inhibition.

Phosphodiesterase 4B (PDE4B) Inhibition for CNS Disorders

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4, particularly the PDE4B isoform, has shown promise in treating CNS diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[6] One lead compound, 11h , exhibited a preference for PDE4B and demonstrated acceptable in vitro pharmacokinetic properties, making it a promising candidate for further development for CNS disorders.[6] The structure-activity relationship studies revealed that the ring size and hydrophobicity of the substituents significantly influence the activity and selectivity of these compounds.[6]

Cytotoxic Activity Against Cancer Cells

Certain 7-azaindole derivatives have demonstrated direct cytotoxic effects on cancer cells. For example, 4-phenylaminopyrrolo[2,3-b]pyridine and 4-phenethylaminopyrrolo[2,3-b]pyridine, synthesized as cytokinin analogues, exhibited cytotoxic activity against human myeloblastic leukemia (HL-60) cells.[7]

DDX3 Helicase Inhibition

The DEAD-box helicase DDX3 is implicated in various aspects of tumorigenesis and metastasis.[8] A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID ), was designed and synthesized to target the adenosine-binding pocket of DDX3.[8] This compound effectively inhibited DDX3 in a dose-dependent manner, suggesting its potential as a novel anti-cancer agent.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

TargetKey Substitutions and SAR ObservationsReference CompoundIC50 Values
PDE4B The size and hydrophobicity of substituents on the carboxamide at the 2-position are crucial for activity and selectivity. Tertiary amides, such as an azetidine ring, showed a significant increase in activity compared to secondary amides.11f 0.11 µM (PDE4B)
JAK3 Introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position led to a large increase in JAK3 inhibitory activity.14c Potent, moderately selective
FGFR1/2/3 Specific substitution patterns on the 1H-pyrrolo[2,3-b]pyridine core are required for potent FGFR inhibition.4h 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3)
CDK8 A 3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide scaffold was identified as a potent type II inhibitor.22 48.6 nM
Haspin Derivatives bearing benzocycloalkanone motifs showed potent inhibition.8l 14 nM

Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

A common synthetic route to the 1H-pyrrolo[2,3-b]pyridine core involves the condensation of a substituted 2-aminopyrrole-3-carbonitrile with a suitable reagent. For example, refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with reagents like acetylacetone, ethyl cyanoacetate, or malononitrile in the presence of acetic acid and a catalytic amount of hydrochloric acid can yield the corresponding 1H-pyrrolo[2,3-b]pyridines.[9]

General Synthetic Workflow

Synthesis_Workflow StartMat 2-Aminopyrrole-3-carbonitrile Derivative Reaction Cyclocondensation StartMat->Reaction Reagent Condensation Reagent (e.g., Acetylacetone) Reagent->Reaction Product 1H-Pyrrolo[2,3-b]pyridine Core Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Derivatization Further Functionalization Purification->Derivatization FinalProduct Substituted Derivative Derivatization->FinalProduct

Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (1H-pyrrolo[2,3-b]pyridine derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the kinase enzyme to the wells of a 384-well plate.

    • Add the test compound at various concentrations to the respective wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add a mixture of the kinase substrate and ATP to each well to initiate the kinase reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

    • Incubate the plate as required by the detection kit.

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of a wide array of biological targets. Its prominence in kinase inhibition is well-established, with numerous derivatives showing promise in oncology and immunology. The exploration of this scaffold for other targets, such as PDEs and helicases, further underscores its therapeutic potential.

Future research in this area will likely focus on:

  • Rational Design of Next-Generation Inhibitors: Leveraging structural biology and computational modeling to design derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Biological Targets: Expanding the scope of the 1H-pyrrolo[2,3-b]pyridine scaffold to novel and challenging biological targets.

  • Development of Covalent and Allosteric Inhibitors: Designing derivatives that can form covalent bonds with their targets or bind to allosteric sites to achieve unique pharmacological profiles.

  • Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and clinical studies to translate their therapeutic potential into novel medicines.

The continued investigation of 1H-pyrrolo[2,3-b]pyridine derivatives holds great promise for the discovery of innovative therapies for a broad spectrum of human diseases.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2 , 3 - b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]

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An In-Depth Technical Guide to the Physicochemical and Structural Properties of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of 7-Azaindole Scaffolds

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom in the six-membered ring offers unique opportunities to modulate physicochemical properties and engage in additional hydrogen bonding interactions, which can be pivotal for enhancing binding affinity and efficacy of drug candidates. This guide focuses on a specific, yet highly relevant, derivative: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine. While a definitive single-crystal X-ray structure of this particular molecule is not publicly available, this document will provide a comprehensive analysis based on the crystallographic data of closely related analogs, detailed synthesis strategies, and in-depth characterization methodologies. By leveraging this comparative approach, we can elucidate the key structural and electronic features that make this scaffold a compelling starting point for drug discovery programs.

Synthesis and Purification: A Practical Workflow

The synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine can be approached through several established routes for 7-azaindole derivatives. A common and effective strategy involves a multi-step sequence starting from a readily available pyridine precursor. The following protocol is a representative, field-proven method adapted from established literature procedures for similar analogs.[1]

Proposed Synthetic Pathway

Synthesis_of_4_Methoxy_1H_pyrrolo_2_3_b_pyridine start 2-amino-3-iodopyridine intermediate1 2-amino-3-(alkynyl)pyridine start->intermediate1 Sonogashira Coupling (e.g., with trimethylsilylacetylene, Pd catalyst, Cu(I) cocatalyst, base) final_product 4-Methoxy-1H-pyrrolo[2,3-b]pyridine intermediate1->final_product Intramolecular Cyclization (e.g., K-t-BuO, 18-crown-6, toluene) followed by functional group manipulation (desilylation and introduction of methoxy group)

Caption: Proposed synthetic workflow for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as DMF or a mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and a copper(I) cocatalyst (e.g., CuI, 0.04 eq).

  • Add a suitable base, such as triethylamine (2.0 eq).

  • To this mixture, add the desired alkyne, for instance, trimethylsilylacetylene (1.2 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Intramolecular Cyclization and Methoxy Group Introduction

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 eq) in an anhydrous solvent such as toluene.

  • Add a strong base, for example, potassium tert-butoxide (1.2 eq), and a catalytic amount of a phase-transfer catalyst like 18-crown-6 (0.1 eq).

  • Heat the reaction mixture at a moderate temperature (e.g., 65 °C) and monitor the progress by TLC.

  • Once the cyclization is complete, the resulting silylated 7-azaindole is deprotected, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • The introduction of the methoxy group at the 4-position can be achieved through nucleophilic aromatic substitution on a suitable precursor, such as a 4-chloro-7-azaindole derivative, using sodium methoxide.

  • Purify the final product, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, by recrystallization or column chromatography to obtain a solid suitable for characterization and further use.

Physicochemical Properties and Characterization

The physicochemical properties of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine are crucial for its application in drug development, influencing its solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
Appearance Off-white to light brown solid
Melting Point Not explicitly reported, but related 7-azaindoles exhibit melting points in the range of 100-150 °C.
Solubility Soluble in common organic solvents like methanol, DMSO, and dichloromethane.
Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

¹H NMR (Proton NMR):

  • Aromatic Protons: The protons on the pyrrole and pyridine rings will appear in the aromatic region (typically δ 6.5-8.5 ppm). The coupling patterns (doublets, triplets, etc.) and coupling constants (J values) will be indicative of their relative positions.

  • Methoxy Protons: A characteristic singlet for the methoxy group (–OCH₃) is expected in the upfield region (around δ 3.8-4.0 ppm).

  • N-H Proton: The proton on the pyrrole nitrogen (N-H) will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR (Carbon NMR):

  • The spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (N, O) and the aromaticity of the ring system. The carbon of the methoxy group will appear in the aliphatic region (around δ 55 ppm).

Detailed Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and 8-16 scans for a sample with sufficient concentration.

  • ¹³C NMR Acquisition: For ¹³C NMR, a greater number of scans (e.g., 256-1024) is typically required due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 149.07.

  • Fragmentation Pattern: The fragmentation of the 1H-pyrrolo[2,3-b]pyridine core under electron impact is known to involve the loss of HCN from the pyrrole ring and subsequent rearrangements. The presence of the methoxy group will also influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using an ESI source in positive ion mode.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Crystal Structure: A Comparative Analysis

As a definitive crystal structure for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is not available in the public domain, we will draw insights from the crystallographic data of closely related 7-azaindole derivatives. This comparative approach allows us to understand the fundamental packing motifs and intermolecular interactions that are likely to be present in the crystal lattice of our target compound.

General Crystallization Protocol for 7-Azaindole Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following is a general protocol that can be adapted for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: A systematic solvent screen is essential. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at an elevated temperature. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures thereof with less polar solvents like hexane or heptane.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Crystallization_Workflow start Purified Compound solvent_screen Solvent Screening start->solvent_screen dissolution Dissolution in Optimal Solvent solvent_screen->dissolution crystallization Crystallization (Slow Evaporation, Slow Cooling, or Vapor Diffusion) dissolution->crystallization crystal_harvesting Crystal Harvesting and Mounting crystallization->crystal_harvesting xray_diffraction Single-Crystal X-ray Diffraction crystal_harvesting->xray_diffraction

Caption: A generalized workflow for the crystallization of small organic molecules.

Predicted Intermolecular Interactions and Packing

Based on the crystal structures of other 7-azaindole derivatives, we can anticipate the following key intermolecular interactions in the crystal lattice of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine:

  • Hydrogen Bonding: The N-H group of the pyrrole ring is a strong hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This donor-acceptor pair is highly likely to form strong N-H···N hydrogen bonds, leading to the formation of dimers or extended chains.

  • π-π Stacking: The planar aromatic ring system of the 7-azaindole core can participate in π-π stacking interactions, further stabilizing the crystal packing. The methoxy group may influence the offset of these stacked rings.

  • C-H···O and C-H···π Interactions: Weaker C-H···O interactions involving the methoxy group and C-H···π interactions with the aromatic rings are also expected to contribute to the overall crystal packing.

Insights from Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable information about the electronic properties of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, which in turn influence its intermolecular interactions and crystal packing.

  • Electrostatic Potential Surface (EPS): An EPS map would likely show a region of negative electrostatic potential around the pyridine nitrogen, confirming its role as a hydrogen bond acceptor. The N-H proton would be in a region of positive electrostatic potential, highlighting its donor capability.

  • Frontier Molecular Orbitals (HOMO-LUMO): The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions, which can be relevant in π-π stacking.

Relevance in Drug Discovery

The 4-Methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is of significant interest to drug development professionals for several reasons:

  • Kinase Inhibition: The 7-azaindole core is a well-established hinge-binding motif in many kinase inhibitors. The N-H group and the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region. The methoxy group can be directed towards a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The methoxy group can improve the metabolic stability of the molecule by blocking a potential site of oxidation. It can also influence solubility and lipophilicity (LogP), which are critical parameters for oral bioavailability.

  • Versatility for Further Functionalization: The 7-azaindole ring system can be readily functionalized at various positions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

While the absence of a definitive crystal structure for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine necessitates a comparative and predictive approach, a comprehensive understanding of its properties can be achieved through the synthesis of available data. The insights into its synthesis, characterization, and the likely nature of its solid-state structure, derived from closely related analogs, provide a robust foundation for its utilization in drug discovery and materials science. The 7-azaindole scaffold, and specifically this methoxy-substituted derivative, continues to be a rich area of research with significant potential for the development of novel therapeutics.

References

  • Barberis, C., et al. (2018). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(3), 436-441. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 981-994. [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(4), 873-883. [Link]

  • Knepper, I. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Doctoral dissertation, University of Rostock. [Link]

  • Li, J., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Pipzine Chemicals. (n.d.). 1H-Pyrrolo[2,3-b]pyridine,4-methoxy-(9CI). Retrieved January 24, 2026, from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Svendsen, A. F., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(20), 4743. [Link]

  • T Amer, F. A., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 133-147. [Link]

  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(8), 973-980. [Link]

  • Wojtowicz, A. M., et al. (2007). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 111(27), 7892-7901. [Link]

Sources

The Enduring Legacy of 7-Azaindole: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of modern medicinal chemistry. Its unique structure, which marries a π-electron-rich pyrrole ring with a π-electron-deficient pyridine ring, confers a distinct set of electronic and hydrogen-bonding properties. This has established it as a "privileged scaffold" and a highly effective bioisostere for native indoles and purines, capable of modulating potency, selectivity, and pharmacokinetic properties of drug candidates.[1] Its significance is underscored by its presence in FDA-approved anticancer drugs such as the BRAF kinase inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.[1] This guide provides a comprehensive exploration of the historical discovery and the evolution of synthetic strategies for this vital heterocyclic system, offering field-proven insights for its practical application in research and development.

I. The Genesis of 7-Azaindole: A Historical Perspective

The first documented synthesis of the parent 7-azaindole was reported in 1934 by G. R. Clemo and W. H. Holmes. Their multi-step approach, while historically significant, was arduous and low-yielding, reflecting the synthetic challenges of the era. The synthesis was a testament to classical organic chemistry techniques, beginning with the construction of a substituted pyridine ring, followed by the formation of the fused pyrrole ring.

The key steps in this pioneering work can be outlined as follows:

  • Skraup Synthesis: The journey began with the synthesis of 2-amino-3-methylpyridine from 4-nitro-2-aminotoluene via the Skraup reaction. This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline-type ring system.[2]

  • Deamination: The resulting 2-amino-3-methylpyridine was then deaminated to yield 3-methylpyridine (3-picoline).

  • Oxidation: The methyl group of 3-picoline was oxidized to a carboxylic acid using potassium permanganate, affording pyridine-2-carboxylic acid (picolinic acid).[3]

  • Curtius Rearrangement: The final and crucial ring-forming sequence involved a Curtius rearrangement. The picolinic acid was converted to its acyl azide, which upon heating, rearranged to an isocyanate. This intermediate was then trapped and cyclized to form the pyrrole ring of the 7-azaindole skeleton. The Curtius rearrangement is a powerful method for converting carboxylic acids into amines with the loss of one carbon atom.[4]

This foundational work laid the groundwork for all subsequent explorations into the chemistry of 7-azaindole, highlighting from the outset the challenges associated with constructing this fused heterocyclic system.

Fig. 1: Conceptual workflow of the first 7-azaindole synthesis by Clemo and Holmes (1934).

II. Classical Synthetic Strategies and Their Limitations

Following its discovery, the synthesis of 7-azaindole and its derivatives was explored using established named reactions for indole synthesis. However, these classical methods often proved to be less efficient for the azaindole system compared to their carboaromatic counterparts.

A. The Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of indole chemistry since 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[5] When applied to the synthesis of 7-azaindoles, the required 2-pyridylhydrazones are used. However, the reaction is often plagued by low yields. This is primarily attributed to the electron-deficient nature of the pyridine ring, which disfavors the crucial[3][3]-sigmatropic rearrangement step of the mechanism.[6] The protonation of the pyridine nitrogen under acidic conditions further deactivates the ring, hindering the electrophilic cyclization.

Fig. 2: Simplified mechanism of the Fischer synthesis for 7-azaindoles highlighting the challenging step.
B. The Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. For 7-azaindole, the corresponding N-acyl-2-amino-3-methylpyridine is used. This method is generally limited to the preparation of simple, unsubstituted or alkyl-substituted 7-azaindoles and requires harsh reaction conditions (e.g., sodium ethoxide at 200-300 °C), which are often incompatible with more complex functional groups.

C. The Batcho-Leimgruber Synthesis

A more versatile approach is the Batcho-Leimgruber synthesis, which starts from an ortho-nitro-toluene derivative. In the context of 7-azaindole, this would typically begin with 2-nitro-3-methylpyridine. The methyl group is first condensed with a formamide acetal to form a β-nitroenamine. Subsequent reduction of the nitro group leads to a spontaneous cyclization and elimination to furnish the 7-azaindole ring. This method offers the advantage of milder conditions for the final cyclization and allows for the synthesis of 7-azaindoles that are unsubstituted at the 2- and 3-positions.[7]

D. The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis provides a route to 2-ester substituted azaindoles. It involves the thermal decomposition of a 3-(2-azidopyridyl)acrylate ester. The reaction proceeds through a nitrene intermediate which then cyclizes onto the adjacent double bond to form the pyrrole ring. While effective, the preparation of the requisite azido-precursors can be a limitation.[8][9]

Synthetic Method Starting Material Key Transformation Advantages Disadvantages
Fischer Synthesis 2-PyridylhydrazoneAcid-catalyzed cyclizationWell-establishedOften low yields due to electron-deficient pyridine ring
Madelung Synthesis N-Acyl-2-amino-3-methylpyridineHigh-temperature base-catalyzed cyclizationAccess to simple alkyl-substituted 7-azaindolesHarsh conditions, limited functional group tolerance
Batcho-Leimgruber 2-Nitro-3-methylpyridineReductive cyclization of a nitroenamineMilder cyclization, access to C2/C3-unsubstituted 7-azaindolesMulti-step precursor synthesis
Hemetsberger-Knittel 3-(2-Azidopyridyl)acrylateThermal cyclization of an azideProvides 2-ester substituted 7-azaindolesRequires synthesis of potentially unstable azide precursors

III. The Modern Era: Palladium-Catalyzed Cross-Coupling Strategies

The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of 7-azaindole and its derivatives. These methods offer superior efficiency, milder reaction conditions, and a significantly broader substrate scope compared to classical approaches.

A. Sonogashira Coupling followed by Cyclization

A widely employed and robust strategy involves a two-step sequence starting from a readily available 2-amino-3-halopyridine.

  • Sonogashira Coupling: The 2-amino-3-halopyridine is coupled with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). This step efficiently forms the C-C bond, yielding a 2-amino-3-alkynylpyridine intermediate.[10]

  • Intramolecular Cyclization: The resulting intermediate is then subjected to base-mediated intramolecular cyclization. A strong base, such as potassium tert-butoxide, promotes the nucleophilic attack of the amino group onto the alkyne, forming the pyrrole ring of the 7-azaindole.[11]

This approach is highly modular, as a wide variety of terminal alkynes can be employed, leading to diverse 2-substituted 7-azaindoles in good to excellent yields.[11][12]

Sonogashira_Cyclization_Workflow Start 2-Amino-3-iodopyridine + Terminal Alkyne Step1 Sonogashira Coupling (Pd/Cu catalyst, base) Start->Step1 Intermediate 2-Amino-3-alkynylpyridine Step1->Intermediate Step2 Base-mediated Cyclization (e.g., KOtBu) Intermediate->Step2 Product 2-Substituted 7-Azaindole Step2->Product

Sources

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif for Targeting Key Therapeutic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone scaffold in modern medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of purines and indoles, have positioned it as a privileged motif in the design of highly selective and potent inhibitors of various therapeutic targets. This technical guide provides a comprehensive overview of the key therapeutic targets modulated by 1H-pyrrolo[2,3-b]pyridine-based compounds, with a primary focus on protein kinases. We will delve into the mechanistic intricacies of target engagement, explore validated experimental protocols for assessing compound activity, and present a curated collection of quantitative data to guide future drug discovery efforts.

The Ascendancy of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold's success in drug discovery can be attributed to its remarkable versatility. The pyridine nitrogen atom and the pyrrole NH group serve as crucial hydrogen bond donor and acceptor pairs, enabling bidentate interactions with the hinge region of many protein kinases, a critical interaction for potent inhibition.[1] This inherent binding capability, coupled with multiple sites for synthetic modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

The clinical validation of this scaffold is underscored by the FDA approval of several drugs, including:

  • Vemurafenib (Zelboraf®): A potent BRAF V600E kinase inhibitor for the treatment of metastatic melanoma.[2][3]

  • Pexidartinib (Turalio®): A colony-stimulating factor 1 receptor (CSF1R) kinase inhibitor for the treatment of tenosynovial giant cell tumor.[2]

  • Tofacitinib (Xeljanz®): A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4][5]

  • Ruxolitinib (Jakafi®): Another JAK inhibitor used in the treatment of myelofibrosis and polycythemia vera.[6][7]

These successes have fueled extensive research into expanding the therapeutic applications of 1H-pyrrolo[2,3-b]pyridine derivatives, targeting a wide array of diseases, from cancer to inflammatory disorders.

Key Therapeutic Target Classes

The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated remarkable efficacy in targeting a diverse range of protein families. The following sections will explore the most prominent of these, with a focus on protein kinases.

Protein Kinases: The Primary Domain of Action

Protein kinases, which regulate a vast number of cellular processes, represent the most successfully targeted enzyme class for 1H-pyrrolo[2,3-b]pyridine-based inhibitors. The scaffold's ability to mimic the hinge-binding interactions of ATP makes it an ideal starting point for kinase inhibitor design.[1]

Mechanism of Action: Aberrant activation of the FGFR signaling pathway, which includes downstream cascades like RAS-MEK-ERK and PI3K-Akt, is a known driver of various cancers.[8][9] 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, effectively blocking these pro-proliferative signals.[8][10][11]

Signaling Pathway:

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway Inhibition.

Mechanism of Action: The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[5][12] 1H-pyrrolo[2,3-b]pyridine-based drugs, such as Tofacitinib and Ruxolitinib, are potent JAK inhibitors that block the phosphorylation of STAT proteins, thereby downregulating the inflammatory cascade.[13][14]

Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription Nucleus->Gene Inflammation Inflammation Gene->Inflammation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prep Plate Plate Kinase, Substrate, and Compound Prep->Plate Initiate Initiate Reaction with ATP Plate->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [15][16][17] Step-by-Step Protocol: [18][15][16][17]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate the plate for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of a compound on the phosphorylation status of key proteins within a specific signaling pathway (e.g., PI3K/AKT).

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of proteins, one can assess the activation state of a signaling pathway. [7][8][19][20][21] Step-by-Step Protocol: [7][8][19][20][21]

  • Cell Lysis:

    • Treat cells with the test compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-AKT).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane and reprobe with an antibody for the total protein (e.g., total AKT) to confirm equal protein loading.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a highly valuable and versatile platform in drug discovery. Its ability to effectively target a wide range of therapeutically relevant proteins, particularly kinases, has led to the development of several life-changing medicines. The continued exploration of this privileged scaffold, guided by a deep understanding of its structure-activity relationships and the application of robust experimental methodologies, holds immense promise for the development of next-generation therapies for a multitude of diseases. As our understanding of complex disease biology deepens, the adaptability of the 1H-pyrrolo[2,3-b]pyridine core will undoubtedly be leveraged to design novel inhibitors with enhanced potency, selectivity, and improved safety profiles, further solidifying its legacy as a cornerstone of modern medicinal chemistry.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • In vitro kinase assay and inhibition assay. Bio-protocol. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Azaindole Therapeutic Agents. Molecules. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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  • Clonogenic Assay. Bio-protocol. [Link]

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  • JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action. YouTube. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4-Methoxy-7-azaindole, is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, is a recognized bioisostere of indole and is prevalent in the design of various therapeutic agents, particularly kinase inhibitors.[1][2] Derivatives of this scaffold have shown potent activity against targets such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), making them valuable in oncology and immunology research.[2][3][4][5]

The successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the solubility and stability characteristics of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, offering field-proven insights and detailed experimental protocols for its evaluation. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data crucial for drug development decisions.

Core Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before delving into more complex characteristics. The key physicochemical properties of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine are summarized below.

PropertyValueSource
IUPAC Name 4-methoxy-1H-pyrrolo[2,3-b]pyridinePubChem[6]
Molecular Formula C₈H₈N₂OPubChem[6][7]
Molecular Weight 148.16 g/mol PubChem[6][7]
CAS Number 122379-63-9PubChem[6]
Synonyms 4-Methoxy-7-azaindolePubChem[6]
Canonical SMILES COC1=C2C=CNC2=NC=C1PubChem[6]

Solubility Profile

Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. The pyrrolo[2,3-b]pyridine core, with its nitrogen atoms, can exhibit pH-dependent solubility. A comprehensive evaluation across various solvent systems is therefore imperative.

Qualitative Solubility Assessment

Preliminary assessments indicate that 4-Methoxy-1H-pyrrolo[2,3-b]pyridine has a degree of solubility in common organic solvents such as ethanol and dichloromethane.[7] For pharmaceutical applications, its solubility in pharmaceutically acceptable solvents is of greater importance. Patent literature suggests that related 1H-pyrrolo[2,3-b]pyridine compounds can be dissolved in solvents like water, methanol, ethanol, and acetic acid.[8] However, these are general statements for the class of compounds and must be empirically verified for the specific 4-methoxy derivative.

Quantitative Solubility Determination: Thermodynamic Shake-Flask Method

To move beyond qualitative descriptions, the thermodynamic solubility must be determined. The shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of a saturated solution in equilibrium.

Causality of Experimental Choices: This method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility that is not influenced by the kinetics of dissolution or the solid-state form of the material (assuming the lowest energy, most stable polymorph is used or identified). The use of a buffer system ensures that the pH is controlled, which is critical for ionizable compounds like this one.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) and a selection of biorelevant media (e.g., FaSSIF, FeSSIF).

  • Addition of Compound: Add an excess amount of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL. It is also good practice to analyze the remaining solid by techniques like XRPD to check for any polymorphic transformations during the experiment.

Data Presentation: Expected Solubility Data Table

Solvent SystempHTemperature (°C)Solubility (mg/mL)
0.1 N HCl~1.225To be determined
Acetate Buffer4.525To be determined
Phosphate Buffer6.825To be determined
Phosphate Buffer7.425To be determined
Water~7.025To be determined
EthanolN/A25To be determined
DichloromethaneN/A25To be determined

Visualization: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent vial equil Agitate at constant T (24-48 hours) prep1->equil prep2 Prepare buffer systems (pH 2.0, 4.5, 6.8, 7.4) sep1 Allow solid to settle equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Dilute aliquot sep2->analysis1 analysis2 Quantify via validated HPLC method analysis1->analysis2 result Report Solubility (mg/mL) analysis2->result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation

Understanding the chemical stability of a drug candidate is a non-negotiable aspect of development. Forced degradation (or stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[9][10] These studies are mandated by regulatory bodies like the ICH.[11][12]

Forced Degradation Methodology

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This level of degradation is sufficient to detect and characterize impurities without completely destroying the molecule, which could lead to unrepresentative secondary degradation products. Studies on related pyrrolo-pyridine structures have shown them to be highly unstable in alkaline conditions and labile in acidic environments.[11]

Causality of Experimental Choices: The conditions outlined below (acid, base, oxidation, heat, light) are chosen as they represent the key environmental and processing stresses a drug substance could encounter.[12] The selection of specific reagents (HCl, NaOH, H₂O₂) and energy sources (heat, UV/Vis light) are standard industry practice as defined by ICH guidelines. Acetonitrile is often preferred over methanol as a co-solvent in photostability studies to avoid the formation of methoxy radical artifacts.[12]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C) for up to 7 days.[13]

    • Base Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Store samples at room temperature. Due to the expected high lability in base, elevated temperatures may not be necessary.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Store samples at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution and the solid compound at an elevated temperature (e.g., 70°C) in a calibrated oven.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48 hours, and 7 days).

  • Sample Quenching: Neutralize the acid and base-stressed samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration for analysis.

  • Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for. The sum of the assay of the parent compound and the levels of all impurities should ideally be close to 100%.

  • Structural Elucidation: For significant degradation products, use hyphenated techniques like LC-MS/MS to obtain mass information and propose potential structures.

Data Presentation: Forced Degradation Study Design

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl, 1 N HClRT, 60°CUp to 7 days
Base Hydrolysis0.1 N NaOH, 1 N NaOHRTUp to 48 hours
Oxidation3% H₂O₂, 30% H₂O₂RTUp to 7 days
Thermal (Solution)Control Solvent70°CUp to 7 days
Thermal (Solid)N/A70°CUp to 7 days
Photolytic (Solution)ICH Q1B LightAmbientPer ICH Q1B
Photolytic (Solid)ICH Q1B LightAmbientPer ICH Q1B

Visualization: Forced Degradation Workflow

G cluster_stress Stress Application cluster_sample Sampling & Quenching cluster_analyze Analysis & Characterization start Prepare API Stock (1 mg/mL) acid Acid (HCl) start->acid base Base (NaOH) start->base oxid Oxidation (H2O2) start->oxid therm Thermal (Heat) start->therm photo Photolytic (ICH Light) start->photo sampling Withdraw aliquots at time points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling quench Neutralize/Dilute samples sampling->quench hplc Analyze via Stability- Indicating HPLC-PDA quench->hplc ms Characterize degradants via LC-MS/MS hplc->ms report Establish Degradation Pathway & Mass Balance ms->report

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

Based on the chemical structure of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, several degradation pathways can be hypothesized:

  • Hydrolysis of the Methoxy Group: Under acidic conditions, the methoxy ether linkage could be susceptible to hydrolysis, yielding the corresponding 4-hydroxy-1H-pyrrolo[2,3-b]pyridine.

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring is a likely target for oxidation, potentially leading to N-oxides or ring-opened products.

  • Electrophilic Substitution/Degradation of the Pyridine Ring: While generally more stable than the pyrrole ring, the pyridine moiety can also undergo degradation under harsh conditions.

These proposed pathways must be confirmed through the rigorous structural elucidation of degradation products observed during the forced degradation studies.

Conclusion

4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a privileged scaffold in modern drug discovery. A thorough and early characterization of its solubility and stability is critical for any research program aiming to develop it into a clinical candidate. This guide provides the foundational knowledge and detailed, actionable protocols for researchers to perform these crucial assessments. The shake-flask method remains the definitive approach for thermodynamic solubility, while a systematic forced degradation study is essential for understanding chemical lability and developing robust analytical methods. The insights gained from these studies will directly inform formulation strategies, define appropriate storage conditions, and ensure the overall quality and success of future drug development efforts.

References

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Pipzine Chemicals. (n.d.). 1H-Pyrrolo[2,3-b]pyridine,4-methoxy-(9CI). Retrieved from [Link]

  • Antipin, R. L., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

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Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 7-Azaindole Derivatives

Foreword: The Quantum Leap in 7-Azaindole Research

The 7-azaindole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its unique photophysical properties and its role as a versatile pharmacophore. The behavior of these molecules, particularly their tautomerism and excited-state dynamics, is governed by the subtle interplay of electronic and structural factors. Understanding these properties at a quantum mechanical level is not merely an academic exercise; it is a critical step in the rational design of novel therapeutics and functional materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to the study of 7-azaindole derivatives, moving beyond a simple recitation of methods to a deeper exploration of the "why" behind the "how."

Part 1: Foundational Concepts in 7-Azaindole Quantum Chemistry

The Tautomeric Landscape: N1-H vs. N7-H

One of the most fundamental characteristics of 7-azaindole is its ability to exist in two tautomeric forms: the N1-H (indole-like) and the N7-H (imidazopyridine-like) forms. The relative stability of these tautomers is highly sensitive to the molecular environment, including the solvent and intermolecular interactions. Quantum chemical calculations are indispensable for accurately predicting the tautomeric equilibrium, which is crucial for understanding receptor binding and molecular recognition processes.

Excited-State Intramolecular Proton Transfer (ESIPT): A Photophysical Hallmark

7-Azaindole dimers are classic systems for studying excited-state intramolecular proton transfer (ESIPT), a phenomenon where a proton is transferred between the two monomers upon photoexcitation. This process is responsible for the characteristic dual fluorescence observed in these systems. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for elucidating the mechanism of ESIPT, mapping the potential energy surfaces of the ground and excited states, and identifying the key intermediates and transition states involved.

Part 2: Methodologies and Computational Protocols

Choosing the Right Computational Tool: A Hierarchy of Methods

The selection of an appropriate computational method is paramount for obtaining reliable results. The choice depends on a trade-off between accuracy and computational cost.

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a good balance of accuracy and efficiency for ground-state calculations. For 7-azaindole systems, hybrid functionals such as B3LYP and PBE0, combined with a Pople-style basis set like 6-311++G(d,p), often provide a robust starting point for geometry optimizations and frequency calculations.

  • Time-Dependent Density Functional Theory (TD-DFT): For studying excited-state properties like absorption and emission spectra, as well as the ESIPT process, TD-DFT is the most widely used method. The choice of functional is critical here, with long-range corrected functionals like CAM-B3LYP and ωB97X-D often yielding more accurate results, especially for charge-transfer states.

  • Ab Initio Methods: For higher accuracy, particularly for benchmarking purposes, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2) can be employed. While computationally more demanding, they can provide valuable insights into the electronic structure and energetics of 7-azaindole derivatives.

Step-by-Step Protocol for Tautomer Energy Calculation
  • Geometry Optimization:

    • Construct the initial 3D structures of the N1-H and N7-H tautomers.

    • Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT method (e.g., B3LYP/6-311++G(d,p)).

    • Verify that the optimized structures correspond to true minima on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Solvation Effects:

    • To model the effect of a solvent, employ an implicit solvation model like the Polarizable Continuum Model (PCM).

    • Re-optimize the geometries of the tautomers in the desired solvent.

    • Calculate the single-point energies of the solvated structures.

  • Relative Energy Calculation:

    • The relative energy (ΔE) between the two tautomers can be calculated as: ΔE = E(N7-H) - E(N1-H)

    • A negative ΔE indicates that the N7-H tautomer is more stable.

Workflow for Investigating ESIPT in 7-Azaindole Dimers

Caption: Computational workflow for studying the ESIPT process in 7-azaindole dimers.

Part 3: Data Interpretation and Validation

Benchmarking Against Experimental Data

The reliability of quantum chemical calculations hinges on their validation against experimental data. For 7-azaindole derivatives, this can include:

  • Spectroscopic Data: Calculated UV-Vis and fluorescence spectra can be compared with experimental measurements to assess the accuracy of the chosen computational method.

  • Crystallographic Data: Optimized geometries can be compared with X-ray crystal structures to validate the predicted bond lengths and angles.

  • Thermodynamic Data: Calculated relative energies of tautomers can be correlated with experimentally determined equilibrium constants.

Analysis of Intermolecular Interactions

In the context of drug design, understanding the interactions between a 7-azaindole derivative and its biological target is crucial. Quantum chemical methods can be used to:

  • Calculate Binding Energies: Determine the strength of the interaction between the ligand and the protein.

  • Analyze Non-Covalent Interactions: Employ methods like the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index to visualize and quantify hydrogen bonds, van der Waals interactions, and other non-covalent contacts.

Part 4: Advanced Applications and Future Directions

Drug Discovery and Development

Quantum chemical calculations are increasingly being integrated into the drug discovery pipeline. For 7-azaindole derivatives, these methods can be used to:

  • Predict Binding Affinities: Guide lead optimization by predicting how modifications to the molecular structure will affect binding to the target.

  • Elucidate Mechanisms of Action: Provide insights into the molecular basis of drug activity.

  • Design Novel Inhibitors: Aid in the rational design of new drug candidates with improved potency and selectivity.

Materials Science

The unique photophysical properties of 7-azaindole derivatives make them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. Quantum chemical calculations can be used to:

  • Predict Emission Wavelengths: Design molecules with specific colors of emission.

  • Calculate Quantum Yields: Optimize the efficiency of light emission.

  • Understand Degradation Pathways: Improve the stability of organic electronic materials.

Conclusion: The Synergy of Theory and Experiment

Quantum chemical calculations provide a powerful lens for understanding the complex behavior of 7-azaindole derivatives. When used in close synergy with experimental studies, these computational tools can accelerate the discovery and development of new molecules with tailored properties for a wide range of applications. The continued development of more accurate and efficient computational methods, coupled with the ever-increasing power of computers, promises to further expand the impact of quantum chemistry in this exciting field of research.

References

  • Title: Excited-state double proton transfer in the 7-azaindole dimer Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: The Tautomerism of 7-Azaindole in Water: A Combined Experimental and Theoretical Study Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: A comparative study of the ESIPT process in 7-azaindole dimer and its water-containing complexes Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: Density Functional Theory and Its Application to Materials with Hard-to-Describe Electronic Structure Source: Physical Review Letters URL: [Link]

  • Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu Source: The Journal of Chemical Physics URL: [Link]

A Senior Application Scientist's Review of Synthetic Routes for Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold, a bioisostere of indole and purine, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a versatile hydrogen bonding motif have cemented its importance, particularly in the design of kinase inhibitors.[1][2][3] The development of robust and versatile synthetic methodologies to access diversely substituted 7-azaindole derivatives is therefore of paramount importance to the drug discovery process. This guide provides an in-depth analysis of the principal synthetic strategies for constructing and functionalizing the 7-azaindole core, moving from classical annulation reactions to modern metal-catalyzed methodologies. We will explore the causality behind strategic synthetic choices, present detailed protocols for key transformations, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific target molecules.

The Strategic Importance of the 7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is structurally analogous to the adenine fragment of ATP, making it an especially valuable scaffold for designing ATP-competitive kinase inhibitors.[1] The introduction of the nitrogen atom into the indole's benzene ring modulates the scaffold's physicochemical properties, often leading to enhanced aqueous solubility and metabolic stability compared to the parent indole.[1] This strategic modification can also create novel intellectual property space.

Prominent examples of 7-azaindole-containing drugs include Vemurafenib (Zelboraf®), a BRAF inhibitor for melanoma, and Venetoclax (Venclexta®), a Bcl-2 inhibitor for leukemia.[1] Both were discovered using fragment-based drug discovery (FBDD), highlighting the scaffold's utility as a foundational building block.[1] The extensive application of this core in targeting a wide range of diseases—from cancer and viral infections to inflammatory conditions—drives the continuous need for synthetic innovation.[4]

Core Synthesis Strategy I: Annulation onto a Pre-formed Pyridine Ring

The most prevalent approach to the 7-azaindole nucleus involves constructing the five-membered pyrrole ring onto a suitably substituted pyridine precursor. This strategy leverages the commercial availability of a wide array of pyridine building blocks.

Classical Named Reactions: Foundational but Limited

While modern methods have largely superseded them, an understanding of classical indole syntheses as applied to the 7-azaindole system is instructive.

  • Fischer Synthesis: The acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone. This method generally suffers from low yields and requires harsh conditions when applied to electron-deficient pyridyl hydrazines, limiting its scope.[1][5]

  • Bartoli and Batcho-Leimgruber Syntheses: These methods have proven more effective and productive for preparing azaindoles compared to the Fischer synthesis.[1] The Bartoli reaction, involving the reaction of a nitro-pyridine with a vinyl Grignard reagent, is a notable example.

  • Madelung Synthesis: This intramolecular cyclization of an N-(2-picolyl)alkanamide requires a strong base and high temperatures and is often limited in scope.[5]

Modern Palladium-Catalyzed Annulation: The Workhorse Strategy

The advent of palladium-catalyzed cross-coupling has revolutionized the synthesis of 7-azaindoles, offering mild conditions, broad functional group tolerance, and high yields.[5][6] The most powerful of these is a two-step sequence involving a Sonogashira coupling followed by a base-mediated cyclization.[7][8]

This strategy begins with a 2-amino-3-halopyridine (typically 2-amino-3-iodopyridine) and a terminal alkyne. The Sonogashira coupling forges the C-C bond, which is followed by an intramolecular C-N bond formation to close the pyrrole ring.

Sonogashira_Annulation_Workflow Start 2-Amino-3-iodopyridine + Terminal Alkyne Step1 Step 1: Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, Base) Start->Step1 Intermediate 2-Amino-3-(alkynyl)pyridine Step1->Intermediate Step2 Step 2: C-N Cyclization (Base, e.g., KOtBu) Intermediate->Step2 End Substituted 7-Azaindole Step2->End

Caption: General workflow for 7-azaindole synthesis via Sonogashira coupling and cyclization.

The causality for this sequence's success lies in the reliability of the Sonogashira reaction and the favorable geometry of the resulting 2-amino-3-(alkynyl)pyridine intermediate, which positions the amino group for a facile 5-exo-dig cyclization onto the alkyne.

This protocol is representative of the palladium-catalyzed annulation strategy.

Step 1: Sonogashira Coupling

  • To a stirred solution of: 2-amino-3-iodopyridine (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous, degassed triethylamine.

  • Add: Dichlorobis(triphenylphosphine)palladium(II) (0.02 eq) and copper(I) iodide (0.04 eq).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., Argon) at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-amino-3-(phenylethynyl)pyridine.

Step 2: C-N Cyclization

  • To a stirred solution of: 2-amino-3-(phenylethynyl)pyridine (1.0 eq) in anhydrous toluene.

  • Add: Potassium tert-butoxide (KOtBu) (1.5 eq) and a catalytic amount of 18-crown-6 (0.1 eq). The crown ether is crucial as it sequesters the potassium ion, increasing the nucleophilicity of the tert-butoxide anion.[7]

  • Reaction Conditions: Heat the mixture at 65 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to afford 2-phenyl-7-azaindole.

Method Catalyst/Reagents Typical Conditions Advantages Limitations Reference
Sonogashira/Cyclization Pd(PPh₃)₂Cl₂, CuI; then KOtBuMild (rt to 65 °C)High yields, excellent functional group tolerance, readily available starting materials.Requires terminal alkynes.[7]
Suzuki/Cyclization Pd(OAc)₂, SPhos; then Base80-110 °CAccess to aryl- and heteroaryl-substituted derivatives.Requires boronic acid derivatives.[9]
Silver-Catalyzed Cyclization Ag(I) catalystOn-water, mild conditionsMetal-catalyzed, avoids strong bases.Substrate scope may be more limited.[10]
Fischer Synthesis Acid catalyst (e.g., PPA)High temp (>160 °C)One-pot from simple precursors.Low yields, harsh conditions, poor functional group tolerance.[5]
Table 1: Comparison of Selected Synthetic Routes to the 7-Azaindole Core.

Core Synthesis Strategy II: Annulation onto a Pre-formed Pyrrole Ring

A less common but valuable alternative involves constructing the pyridine ring onto a pyrrole precursor. This approach is particularly useful when the desired substitution pattern on the pyrrole ring is more easily accessible. For instance, multicomponent reactions using 5-aminopyrroles can generate highly substituted 7-azaindole systems.[11] These reactions often proceed via an intermediate dihydropyridine which is subsequently oxidized to the aromatic pyridine ring.[11]

Post-Synthetic Functionalization: Decorating the Core

For drug discovery, the ability to selectively functionalize every position of the 7-azaindole ring is critical for optimizing potency, selectivity, and pharmacokinetic properties.[6]

Sources

Methodological & Application

Application of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of protein kinases implicated in cancer pathogenesis. Its unique structural and electronic properties allow for the design of potent and selective inhibitors, making it a cornerstone for the development of novel oncology therapeutics. This technical guide provides an in-depth overview of the application of 1H-pyrrolo[2,3-b]pyridine derivatives in cancer research, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The Rise of 1H-pyrrolo[2,3-b]pyridine in Oncology

The 1H-pyrrolo[2,3-b]pyridine core serves as a bioisostere for purines, enabling it to effectively compete with ATP for the binding sites of various kinases. This has led to the development of numerous derivatives targeting key players in cancer cell proliferation, survival, and metastasis. These derivatives have shown promise in overcoming the challenges of acquired resistance to existing therapies and offer the potential for more targeted and personalized cancer treatments.

Key Cancer Targets and Mechanisms of Action

1H-pyrrolo[2,3-b]pyridine derivatives have been successfully employed to target a diverse array of kinases and other critical proteins in cancer cells. Here, we delve into some of the most significant examples.

Targeting the DNA Damage Response: ATM Kinase Inhibitors

Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a crucial pathway for maintaining genomic stability.[1][2] In many cancers, the DDR is compromised, making them more reliant on remaining repair pathways. Inhibiting ATM can therefore selectively sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective and orally available ATM inhibitors.[1][2] One notable example, compound 25a , demonstrated excellent kinase selectivity and potent in vivo antitumor activity when combined with the topoisomerase inhibitor irinotecan.[1][2] This synergistic effect stems from the inhibition of the ATM pathway, preventing the repair of irinotecan-induced DNA damage and leading to enhanced cancer cell death.[1][2]

Signaling Pathway: ATM-Mediated DNA Damage Response

ATM_pathway DNA_Damage DNA Double-Strand Breaks (e.g., from Irinotecan) ATM ATM Kinase DNA_Damage->ATM activates Downstream Downstream Effectors (e.g., p53, CHK2) ATM->Downstream phosphorylates Apoptosis Apoptosis ATM->Apoptosis prevents Compound_25a 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 25a) Compound_25a->ATM inhibits Compound_25a->Apoptosis promotes Repair Cell Cycle Arrest & DNA Repair Downstream->Repair

Caption: Inhibition of the ATM signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Modulating Transcriptional Addiction: CDK8 Inhibitors

Cyclin-dependent kinase 8 (CDK8) is a key component of the Mediator complex, which regulates gene transcription.[3][4] In certain cancers, such as colorectal cancer (CRC), tumor cells become "addicted" to specific transcriptional programs for their growth and survival. CDK8 has been identified as a crucial colorectal oncogene, making it an attractive therapeutic target.[3][4]

A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor.[3][4] This compound effectively inhibits CDK8 kinase activity, leading to the downregulation of the WNT/β-catenin signaling pathway, a critical driver in many CRCs.[3][4] The inhibition of this pathway results in cell cycle arrest and a significant reduction in tumor growth in preclinical xenograft models.[3][4]

Signaling Pathway: CDK8 and the WNT/β-catenin Pathway

CDK8_pathway WNT WNT Signaling Beta_Catenin β-catenin WNT->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes CDK8 CDK8/Mediator Complex CDK8->TCF_LEF phosphorylates & activates Compound_22 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 22) Compound_22->CDK8 inhibits Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Mechanism of a 1H-pyrrolo[2,3-b]pyridine derivative as a CDK8 inhibitor.

Targeting Aberrant Growth Factor Signaling: FGFR Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[5][6] Aberrant activation of this pathway, through mutations or gene amplification, is a known driver in various cancers.

Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFR1, 2, and 3.[5][6] Compound 4h , for instance, exhibited potent FGFR inhibitory activity and demonstrated significant anti-proliferative and pro-apoptotic effects in breast cancer cell lines.[6] This compound was also shown to inhibit cancer cell migration and invasion, highlighting its potential to impact metastasis.[6] The 1H-pyrrolo[2,3-b]pyridine core of these inhibitors typically forms key hydrogen bonds within the hinge region of the FGFR kinase domain.[5]

Signaling Pathway: FGFR Signaling Cascade

FGFR_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds & activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Compound_4h 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Compound_4h->FGFR inhibits Proliferation Cell Proliferation, Survival & Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines.

CompoundTarget KinaseCancer Cell LineIC50 (µM)Reference
16h MELKA549 (Lung)0.109[7]
MDA-MB-231 (Breast)0.182[7]
MCF-7 (Breast)0.245[7]
10t TubulinHeLa (Cervical)0.12
SGC-7901 (Gastric)0.15
MCF-7 (Breast)0.21
22 CDK8HCT116 (Colorectal)0.0486[3][4]
4h FGFR1/2/34T1 (Breast)Not specified as IC50[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the anticancer properties of 1H-pyrrolo[2,3-b]pyridine derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[8] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.[8]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • 1H-pyrrolo[2,3-b]pyridine derivative (test compound)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and medium-only blanks.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Treat Treat with compound (serial dilutions) Seed->Treat Incubate_treat Incubate (48-72h) Treat->Incubate_treat Add_MTT Add MTT solution Incubate_treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Read Read absorbance (570 nm) Solubilize->Read Calculate Calculate % viability and IC50 Read->Calculate

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by a test compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Materials:

  • Cancer cells treated with the 1H-pyrrolo[2,3-b]pyridine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with the desired concentrations of the test compound for a specified time. Collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is for investigating the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.[13][14]

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., p-ATM, total ATM, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly valuable starting point for the development of a new generation of targeted anticancer agents. The derivatives discussed in this guide represent just a fraction of the ongoing research in this area. Future efforts will likely focus on further optimizing the selectivity and pharmacokinetic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes. The protocols and mechanistic insights provided herein are intended to serve as a robust foundation for researchers dedicated to advancing the field of oncology drug discovery.

References

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  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]

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  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed. [Link]

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  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - ACS Publications. American Chemical Society. [Link]

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Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive protocol and in-depth scientific rationale for the successful Suzuki-Miyaura cross-coupling of 4-chloro-7-azaindole. The 7-azaindole scaffold is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors[1]. This document addresses the inherent challenges of coupling an electron-rich, potentially coordinating heterocyclic chloride. We present a detailed, field-proven protocol, explain the mechanistic reasoning behind component selection, and offer a guide for troubleshooting common issues. This application note is intended for researchers, medicinal chemists, and process development scientists seeking to reliably synthesize functionalized 4-substituted 7-azaindole derivatives.

Introduction: The Challenge and Opportunity

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of numerous biologically active molecules[2]. Its ability to act as a hinge-binder in ATP-binding sites has made it a favored scaffold in the design of kinase inhibitors for oncology and autoimmune diseases. The functionalization of this core, particularly at the C4 position, is critical for modulating potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds[3][4]. However, its application to substrates like 4-chloro-7-azaindole is not trivial. Two primary challenges must be overcome:

  • Inertness of the C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the rate-determining oxidative addition step of the catalytic cycle[4][5]. Overcoming this requires highly active catalyst systems.

  • Catalyst Inhibition: The 7-azaindole scaffold possesses two nitrogen atoms—a pyridine nitrogen (N7) and a pyrrole-type nitrogen (N1). The lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially sequestering the catalyst and impeding its activity[6]. Furthermore, the acidic N-H of the pyrrole can interact with the basic components of the reaction, complicating the reaction environment[2].

This guide provides a validated protocol that navigates these challenges to achieve high-yield coupling, leveraging modern catalyst systems that are well-suited for heteroaryl chlorides.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is paramount to rational troubleshooting and optimization[3][7].

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of 4-chloro-7-azaindole. This is typically the slowest step for aryl chlorides and forms a Pd(II) complex[5][7].

  • Transmetalation: A base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide[4][8].

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle[4][7].

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Ar-Pd(II)(Cl)L₂ pd0->oxidative_adduct Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L₂ oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation_complex->product aryl_halide 4-Chloro-7-Azaindole (Ar-Cl) aryl_halide->oxidative_adduct boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation_complex

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Protocol Design: A Scientist's Perspective

The success of this protocol hinges on the synergistic interplay of the catalyst, base, and solvent, each chosen to address the specific challenges posed by 4-chloro-7-azaindole.

  • The Catalyst System: Powering Through the C-Cl Bond To activate the stubborn C-Cl bond, a standard catalyst like Pd(PPh₃)₄ is often insufficient. The solution lies in using a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized ligand. The most effective ligands for this task are electron-rich and sterically bulky dialkylbiarylphosphines , such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[9][10].

    • Why it Works: The high electron density on the phosphorus atom increases the electron density on the palladium center, which promotes the oxidative addition into the C-Cl bond. The ligand's bulkiness encourages the final, productive reductive elimination step and helps to stabilize the monoligated Pd(0) species, which is often the most active catalytic species[10]. Using a pre-formed catalyst, where the ligand is already complexed to the palladium, can also ensure a more efficient initiation of the catalytic cycle[2].

  • The Base: The Unsung Hero of Transmetalation The base is not merely a spectator; it is an essential activator. It reacts with the boronic acid to form an anionic boronate ([R-B(OH)₃]⁻), which is significantly more nucleophilic and capable of participating in transmetalation[4][8]. For N-heterocyclic substrates, a moderately strong base is ideal.

    • Why K₃PO₄ (Potassium Phosphate)? Strong bases like alkoxides can promote side reactions or deprotonate the substrate in undesirable ways. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) provide a robust basic environment that effectively promotes boronate formation without being overly aggressive[2][9]. K₃PO₄ is particularly effective in many couplings of nitrogen-containing heterocycles[2][6].

  • The Solvent System: Creating the Right Environment The choice of solvent is critical for ensuring all components remain sufficiently soluble and reactive. A mixture of an aprotic, polar organic solvent and water is often optimal.

    • Why Dioxane/Water? Dioxane is an excellent solvent for the organic substrates and the palladium complex. The addition of a small amount of water is crucial for dissolving the inorganic base (K₃PO₄), facilitating the formation of the active boronate species, and promoting a homogenous reaction environment[2][3]. Solvents can significantly influence reaction outcomes and even selectivity in complex systems[11].

Detailed Experimental Protocol

This protocol is adapted from highly successful methodologies reported for the coupling of unprotected chloroazaindoles[2].

Table 1: Materials and Reagents

Reagent/MaterialGrade/PuritySupplier (Example)Notes
4-Chloro-7-azaindole>97%Sigma-Aldrich, Combi-BlocksLimiting reagent.
Arylboronic Acid>95%Sigma-Aldrich, Combi-BlocksUse 1.5 equivalents.
Pd₂(dba)₃>97%Strem, Sigma-AldrichPalladium source.
SPhos>98%Strem, Sigma-AldrichLigand.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Acros, Sigma-AldrichBase. Use 2.0 equivalents.
1,4-DioxaneAnhydrousAcros, Sigma-AldrichSolvent.
Deionized WaterN/AIn-houseCo-solvent.
Nitrogen GasHigh PurityLocal SupplierFor inert atmosphere.
Step-by-Step Procedure:
  • Reaction Setup: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloro-7-azaindole (1.0 mmol, 152.6 mg).

  • Reagent Addition: In the open air, add the arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol, 424.6 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg, 2 mol% Pd), and SPhos (0.08 mmol, 32.8 mg, 8 mol%).

    • Scientist's Note: A Pd:Ligand ratio of 1:2 or 1:4 is common. The higher ligand ratio helps stabilize the catalyst and prevent the formation of palladium black.

  • Vial Sealing: Seal the vial with a Teflon-lined screw cap.

  • Inert Atmosphere: Evacuate and backfill the vial with nitrogen gas three times. This process, known as sparging or degassing, is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe. The mixture should be a suspension.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block set to 90-100 °C. Stir the reaction vigorously for 12-24 hours.

    • Monitoring Progress: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering it through a small plug of silica.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-7-azaindole product.

Troubleshooting and Optimization

Even robust protocols can require optimization. The following table outlines common issues and potential solutions.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents.1. Ensure thorough degassing; use a pre-catalyst (e.g., SPhos-Pd-G3).2. Increase temperature to 110 °C.3. Use fresh, high-purity reagents.
Dehalogenation Side Product Presence of hydride sources in the reaction mixture[3].Screen alternative bases (e.g., Cs₂CO₃). Ensure solvents are of high quality.
Protodeboronation of Boronic Acid Boronic acid is unstable under reaction conditions; reaction is too slow[2][3].1. Increase catalyst loading slightly (e.g., to 3 mol% Pd).2. Use a slight excess of boronic acid (1.8-2.0 eq).3. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.
Formation of Homocoupled Products Often caused by the presence of oxygen, which can facilitate this side reaction[3].Improve degassing procedure. Lowering the reaction temperature slightly after initiation may help.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-chloro-7-azaindole is a highly achievable transformation when the inherent challenges of the substrate are respected and addressed. The key to success lies in the judicious selection of a highly active catalyst system, typically featuring a bulky, electron-rich phosphine ligand, paired with an appropriate base and solvent system. The protocol detailed herein provides a reliable and well-rationalized starting point for the synthesis of diverse 4-aryl-7-azaindole libraries, paving the way for further discoveries in medicinal chemistry and drug development.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. Available at: [Link]

  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Available at: [Link]

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Application Note: A-Z Guide to In Vitro ADME Profiling of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperative: Why ADME Profiling of 7-Azaindole Derivatives Matters

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, renowned for its role in the development of potent kinase inhibitors and other targeted therapeutics.[1][2][3] Its defining feature—a bioisosteric replacement of a benzene ring carbon with nitrogen in the indole core—allows it to act as both a hydrogen bond donor and acceptor, mimicking the adenine fragment of ATP to effectively engage kinase hinge regions.[4][5] However, this same chemical architecture presents unique challenges in drug development. Early, systematic in vitro profiling of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a screening step; it is a critical strategy to mitigate downstream risk and guide successful lead optimization.[6][7][8]

This guide provides a comprehensive framework for the in vitro ADME assessment of 7-azaindole derivatives, moving beyond rote protocols to explain the causal-driven science behind each assay. Our objective is to empower research teams to generate high-quality, interpretable data that builds a robust structure-property relationship (SPR) profile, ultimately enabling the selection of clinical candidates with a higher probability of success.[6]

The ADME Screening Cascade: A Phased Approach

Effective ADME profiling follows a logical progression, starting with high-throughput assays to triage early-stage compounds and advancing to more complex, lower-throughput assays for late-stage lead optimization. This tiered approach conserves resources while ensuring that critical data is available for key decisions.

ADME_Workflow cluster_early High-Throughput Assays cluster_lo Medium-Throughput Assays cluster_cand Definitive Assays A Early Discovery (Hit-to-Lead) B Lead Optimization A->B Promising Hits C Candidate Selection B->C Optimized Leads Sol Kinetic Solubility ThermoSol Thermodynamic Solubility Sol->ThermoSol LogD LogD7.4 MetStab Microsomal Stability (% remaining) HepStab Hepatocyte Stability MetStab->HepStab CYP_Inhib_Screen CYP Inhibition (Single Point % Inhib) CYP_IC50 CYP Inhibition (IC50) CYP_Inhib_Screen->CYP_IC50 Perm Caco-2 Permeability (Papp, ER) Transporter Transporter Interaction (Substrate/Inhibitor) Perm->Transporter TDI Time-Dependent Inhibition (kinact/KI) CYP_IC50->TDI PPB Plasma Protein Binding ReactionPheno Reaction Phenotyping HepStab->ReactionPheno

Caption: Tiered ADME screening workflow.

Core Assays and Mechanistic Insights

A robust ADME profile is built upon a foundation of several key in vitro assays. For 7-azaindole derivatives, particular attention should be paid to metabolism and permeability, as the scaffold can be susceptible to specific enzymatic pathways and efflux transporter interactions.

Solubility: The Foundation of Bioavailability

Poor aqueous solubility is a primary cause of failure for promising compounds.[9][10] It limits oral absorption and can create artifacts in other in vitro assays.

  • Kinetic Solubility: Measured by precipitating a DMSO stock solution in aqueous buffer, this high-throughput assay is ideal for early screening.[11][12] It reflects the solubility of the amorphous form and is relevant for situations where dissolution is rapid.

  • Thermodynamic Solubility: This "gold standard" method measures the equilibrium concentration of a compound after prolonged incubation of the solid material in buffer.[13][14] It is lower-throughput but essential for lead optimization and formulation development.

Metabolic Stability: Predicting In Vivo Clearance

Metabolism, primarily in the liver, is a major route of elimination for many drugs.[15] The 7-azaindole ring can be a target for oxidative metabolism. Understanding its metabolic fate is crucial for engineering molecules with an appropriate half-life.

  • Liver Microsomal Stability: This assay uses subcellular fractions containing Phase I enzymes (like Cytochrome P450s) to measure the rate of compound depletion.[15][16] It provides a measure of intrinsic clearance (Clint), which is used to predict hepatic clearance.[15]

  • Hepatocyte Stability: Using intact liver cells, this assay accounts for both Phase I and Phase II (conjugation) metabolism, as well as cellular uptake.[16][17] It offers a more complete picture of hepatic metabolism and is critical for compounds showing high stability in microsomes, as this may indicate clearance via non-CYP pathways.[16]

Potential Metabolic Hotspots on the 7-Azaindole Scaffold: The electron-rich nature of the pyrrole ring and the presence of the pyridine nitrogen make the 7-azaindole core susceptible to oxidation by CYP enzymes. Common metabolic transformations include hydroxylation on the indole ring and N-oxidation.

Caption: Common metabolic sites on a generic 7-azaindole scaffold.

Permeability and Efflux: Assessing Gut Absorption

For orally administered drugs, crossing the intestinal epithelium is a prerequisite for therapeutic effect. The Caco-2 cell monolayer, derived from a human colon carcinoma, is the industry-standard model for predicting human intestinal permeability.[18][19][20]

  • Caco-2 Bidirectional Permeability: This assay measures the passage of a compound across a polarized monolayer of Caco-2 cells in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretive) directions.[18]

    • Apparent Permeability (Papp): The rate of flux across the monolayer. A high A→B Papp suggests good passive permeability.

    • Efflux Ratio (ER): Calculated as (Papp B→A) / (Papp A→B). An ER > 2 is a strong indicator that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can severely limit oral absorption.[18]

Cytochrome P450 (CYP) Inhibition: Gauging Drug-Drug Interaction Risk

7-Azaindole derivatives, like many nitrogen-containing heterocycles, can inhibit key CYP enzymes responsible for metabolizing other drugs.[21] This can lead to dangerous drug-drug interactions (DDIs).[21][22] Regulatory agencies like the FDA require assessment of inhibition potential against major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[21][23]

  • IC50 Determination: This assay measures the concentration of the test compound required to reduce the activity of a specific CYP isoform by 50%.[24] A low IC50 value indicates a higher risk of DDIs.

Plasma Protein Binding (PPB): Understanding Free Drug Exposure

Only the unbound (free) fraction of a drug in circulation is available to interact with its target and exert a therapeutic effect.[25][26] High plasma protein binding (>99%) can reduce efficacy and complicate interpretation of other ADME data.

  • Equilibrium Dialysis: This is the gold-standard method.[27][28] The test compound is incubated in plasma on one side of a semi-permeable membrane, with buffer on the other.[29] At equilibrium, the concentration of the compound in the buffer represents the free fraction, which is then quantified by LC-MS/MS.[25][27]

Data Integration and Candidate Triage

No single ADME parameter determines the fate of a compound. The power of this profiling lies in integrating all data points to build a holistic picture and make informed decisions. The goal is to find a balance of acceptable properties. For instance, a compound with moderate potency but excellent permeability and metabolic stability may be superior to a highly potent compound with poor oral absorption and high clearance.

Table 1: Example ADME Profile for 7-Azaindole Derivatives

ParameterCompound ACompound BCompound CDesired Profile
Solubility (pH 7.4, µM) 515085> 50
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 0.5159> 5 (High)
Caco-2 Efflux Ratio 8.51.21.8< 2.0
HLM Stability (t½, min) > 60845> 30
CYP3A4 IC50 (µM) 0.8> 3015> 10
Human PPB (%) 99.892.598.0< 99%
Assessment High Risk: Poor solubility, high efflux, potent CYP inhibitor, very high PPB.Low Risk: Good solubility, high permeability, no efflux, low PPB. Fast metabolism is a liability to address.Medium Risk: Good overall profile. Moderate PPB is acceptable.Balanced properties for advancement.

HLM: Human Liver Microsomes

Based on this integrated profile, Compound C represents the most promising lead for further optimization, while Compound A would likely be deprioritized. Compound B's rapid metabolism is a significant issue, but its otherwise excellent profile might warrant medicinal chemistry efforts to block the metabolic "soft spot."

Detailed Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

Principle: This protocol measures the rate of disappearance of a test compound when incubated with human liver microsomes (HLM) in the presence of the essential cofactor NADPH. The rate of metabolism is used to calculate the intrinsic clearance.[15]

Materials:

  • Pooled Human Liver Microsomes (e.g., from Corning or Sekisui XenoTech)

  • Test Compounds (10 mM in DMSO)

  • Control Compounds: Verapamil (high clearance), Diazepam (low clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Acetonitrile with Internal Standard (e.g., Tolbutamide, Labetalol)

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 2X working solution of HLM (e.g., 1 mg/mL) in phosphate buffer. Prepare a 2X working solution of the NADPH regenerating system.

  • Compound Addition: Add phosphate buffer to a 96-well plate. Add 1 µL of 100 µM test compound solution (final concentration 1 µM, final DMSO 0.1%).

  • Pre-incubation: Add the 2X HLM solution to the wells. Mix and pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation: Initiate the reaction by adding the 2X NADPH regenerating system solution. This is the T=0 time point. Immediately remove an aliquot from the T=0 wells and quench in a collection plate containing ice-cold acetonitrile with internal standard.

  • Time Course: Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the collection plate.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the % remaining compound versus time. The slope of the line (k) is the elimination rate constant.

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (0.693 / t½) / (mg protein/mL) * (mL/g liver) * (g liver/kg body weight)

Protocol 2: Caco-2 Bidirectional Permeability Assay

Principle: This protocol uses a 21-day cultured Caco-2 cell monolayer on a permeable Transwell® insert to measure compound transport.[20][30] Transport is measured in the absorptive (A→B) and secretive (B→A) directions to determine permeability and identify active efflux.[18]

Materials:

  • Caco-2 cells seeded on 96-well HTS Transwell® plates (e.g., Corning)

  • Test Compounds (10 mM in DMSO)

  • Control Compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • Hank's Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Lucifer Yellow dye for monolayer integrity check

  • LC-MS/MS for quantification

Procedure:

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Values should be >600 Ω·cm².[30]

  • Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS.

  • A→B Permeability:

    • Add test compound (e.g., final concentration 10 µM) in HBSS to the apical (A) donor chamber.

    • Add fresh HBSS to the basolateral (B) receiver chamber.

    • Incubate at 37°C with orbital shaking for 1-2 hours.

    • At the end of the incubation, take samples from both donor and receiver chambers for LC-MS/MS analysis.

  • B→A Permeability:

    • Add test compound in HBSS to the basolateral (B) donor chamber.

    • Add fresh HBSS to the apical (A) receiver chamber.

    • Incubate and sample as described for A→B.

  • Integrity Post-Assay: After sampling, assess monolayer integrity by measuring the flux of Lucifer Yellow.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of compound appearance in the receiver chamber

      • A = Surface area of the membrane

      • C₀ = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

Conclusion

The systematic in vitro ADME profiling of 7-azaindole derivatives is an indispensable component of modern drug discovery. By employing the strategic assays outlined in this guide—from fundamental solubility and permeability assessments to critical metabolic stability and CYP inhibition studies—research teams can build a comprehensive understanding of a compound's pharmacokinetic potential. This data-driven approach, which emphasizes the mechanistic basis of each assay, allows for the early identification of liabilities, guides intelligent lead optimization, and ultimately increases the probability of selecting a clinical candidate with a desirable safety and efficacy profile.

References

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual, National Center for Biotechnology Information. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. (2020). ResearchGate. [Link]

  • M12 Drug Interaction Studies. (2024). U.S. Food and Drug Administration. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. [Link]

  • In vitro solubility assays in drug discovery. (2007). PubMed. [Link]

  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). U.S. Food and Drug Administration. [Link]

  • Plasma Protein Binding Assay. (n.d.). BioIVT. [Link]

  • ICH M12 Drug-Drug Interaction Studies Final Guidance. (2024). YouTube. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2006). PubMed. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]

  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. (2005). Current Topics in Medicinal Chemistry. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). J-STAGE. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (2012). The AAPS Journal. [Link]

  • Protein Binding by Equilibrium Dialysis. (2014). Bio-protocol. [Link]

  • Caco-2 Permeability. (n.d.). Sygnature Discovery. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. [Link]

  • Four crucial points to understand while designing your ADME program. (2015). JRF Global. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

  • Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. (2018). NIH. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2021). MDPI. [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta. [Link]

  • Caco-2 Permeability Assay. (n.d.). Creative Bioarray. [Link]

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Application Notes and Protocols: Investigating 4-Methoxy-1H-pyrrolo[2,3-b]pyridine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 7-Azaindole Scaffold in Neurotherapeutics

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a privileged structure in medicinal chemistry. Its unique arrangement, which can be considered a bioisostere of indole, allows it to interact with a wide range of biological targets, most notably protein kinases.[1] Kinase dysregulation is a central pathological mechanism in numerous diseases, including cancer and, increasingly, neurodegenerative and neuroinflammatory disorders.[2][3]

Derivatives of this scaffold have shown potent inhibitory activity against kinases such as Janus Kinase (JAK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Glycogen Synthase Kinase 3β (GSK-3β), all of which are implicated in the progression of conditions like Alzheimer's disease (AD) and Parkinson's disease (PD).[4][5][6][7] 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a specific member of this promising class of compounds. While direct, extensive literature on this particular molecule is emerging, its structural alerts strongly suggest potential for kinase modulation. These application notes provide a comprehensive guide for researchers to systematically investigate its therapeutic potential in neurological disorders, from initial biochemical validation to preclinical cellular and in vivo models.

Part 1: Postulated Mechanism of Action - Kinase Inhibition

The primary hypothesis for the neurotherapeutic potential of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is its ability to function as an ATP-competitive kinase inhibitor. The 7-azaindole core can form critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[8] Depending on the specific substitutions on the core, selectivity for different kinase families can be achieved. For neurological research, the most pertinent targets are the JAK/STAT, LRRK2, and GSK-3β pathways.

JAK/STAT Pathway in Neuroinflammation

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines. In the central nervous system (CNS), microglia and astrocytes utilize this pathway to respond to inflammatory stimuli. Chronic activation of JAK/STAT signaling is a hallmark of neuroinflammation, contributing to neuronal damage in diseases like Alzheimer's and multiple sclerosis.[9] Tofacitinib, a pan-JAK inhibitor with a related pyrrolo[2,3-d]pyrimidine core, has demonstrated cognitive improvements in animal models of AD, suggesting that inhibition of this pathway is a viable neuroprotective strategy.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates (P) STAT_P STAT-P (active) STAT->STAT_P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds DNA Compound 4-Methoxy-1H-pyrrolo [2,3-b]pyridine Compound->JAK Inhibits GeneTranscription Pro-inflammatory Gene Transcription DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: Postulated inhibition of the JAK/STAT signaling pathway by 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

LRRK2 and GSK-3β in Neurodegeneration

Mutations in the LRRK2 gene, particularly the G2019S mutation that increases its kinase activity, are a significant genetic risk factor for Parkinson's disease.[7] Therefore, LRRK2 inhibitors are being actively pursued as a disease-modifying therapy.[4][7][10] Similarly, GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, a primary component of the neurofibrillary tangles found in Alzheimer's disease.[6] Inhibition of GSK-3β could therefore reduce tau pathology and its neurotoxic consequences.[6]

Part 2: Experimental Application Notes & Protocols

This section provides detailed methodologies to evaluate the efficacy of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine as a neurotherapeutic agent.

Application 1: Biochemical Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity and potency (IC50) of the compound against target kinases (e.g., JAK1, JAK2, JAK3, LRRK2, GSK-3β).

Causality: This is the foundational experiment to validate the primary hypothesis.[11] A direct, potent inhibition of a disease-relevant kinase provides a strong rationale for proceeding to more complex cellular and in vivo models. Various assay formats are available, including radiometric and fluorescence-based methods.[3][11] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common choice due to their robustness and sensitivity.[12]

Protocol: TR-FRET Kinase Assay (General Protocol)

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of recombinant human kinase (e.g., JAK3, LRRK2 G2019S) in kinase buffer.

    • Prepare a stock solution of a suitable substrate (e.g., a biotinylated peptide) and ATP in kinase buffer.

    • Prepare a detection mix containing a Europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin in detection buffer.

    • Serially dilute 4-Methoxy-1H-pyrrolo[2,3-b]pyridine in DMSO, then further dilute in kinase buffer to create a range of test concentrations (e.g., 1 nM to 100 µM).

  • Kinase Reaction:

    • In a 384-well assay plate, add 2.5 µL of the diluted compound solution.

    • Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

    • To initiate the reaction, add 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of the detection mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emissions at 615 nm (Europium donor) and 665 nm (APC acceptor).[12]

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[11]

Parameter Description Example Value
Kinase Recombinant human kinaseLRRK2 (G2019S)
Substrate Biotinylated peptide (e.g., LRRKtide)0.2 µM
ATP Adenosine triphosphate10 µM (at Km)
Compound Conc. Range of test concentrations1 nM - 100 µM
IC50 Half maximal inhibitory concentrationTo be determined
Application 2: Cellular Models of Neuroinflammation

Objective: To assess the ability of the compound to suppress inflammatory responses in a relevant CNS cell type, such as microglia.

Causality: This experiment bridges the gap between biochemical activity and cellular function.[13] Microglia are the primary immune cells of the brain, and their over-activation contributes to neurotoxicity.[14] Using a lipopolysaccharide (LPS)-stimulated microglial cell line (e.g., BV-2) provides a robust and reproducible model of neuroinflammation.[14][15] Measuring the reduction in pro-inflammatory cytokine release (e.g., TNF-α, IL-6) demonstrates target engagement and a functional anti-inflammatory effect in a cellular context.

Protocol: Anti-inflammatory Activity in LPS-Stimulated BV-2 Microglia

  • Cell Culture:

    • Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the medium with fresh serum-free DMEM.

    • Treat the cells with various concentrations of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (e.g., 10 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known JAK inhibitor like Tofacitinib).

  • Inflammatory Challenge:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate for 24 hours.

  • Cytokine Quantification (ELISA):

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, using a commercially available ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the observed reduction in cytokines is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the compound concentration to determine the EC50 (half-maximal effective concentration).

Caption: Workflow for assessing anti-inflammatory effects in BV-2 microglia.

Application 3: In Vivo Models of Neuroinflammation

Objective: To evaluate the compound's efficacy in reducing neuroinflammation in a living animal model.

Causality: In vivo testing is a critical step to assess a compound's bioavailability, brain penetration, and efficacy within a complex biological system.[13] The systemic LPS injection model in mice is a widely used acute model that induces a robust neuroinflammatory response, characterized by microglial activation and cytokine production in the brain.[13] Success in this model provides strong preclinical proof-of-concept.

Protocol: LPS-Induced Acute Neuroinflammation Mouse Model

  • Animal Acclimation:

    • Acclimate male C57BL/6 mice (8-10 weeks old) for one week prior to the experiment.

  • Compound Administration:

    • Group the animals (n=8-10 per group): Vehicle, LPS + Vehicle, LPS + Compound (e.g., 10 mg/kg), LPS + Compound (e.g., 30 mg/kg).

    • Administer the compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) 1 hour before the LPS challenge. The route and vehicle should be determined by prior pharmacokinetic studies.

  • Inflammatory Challenge:

    • Administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal (i.p.) injection.

  • Tissue Collection:

    • At a predetermined time point post-LPS injection (e.g., 6 or 24 hours), euthanize the animals.

    • Perfuse the animals with ice-cold PBS.

    • Collect the brains. Dissect one hemisphere for biochemical analysis (e.g., cytokine measurement via ELISA or qPCR) and fix the other hemisphere for immunohistochemistry.

  • Endpoint Analysis:

    • Biochemistry: Homogenize brain tissue and measure levels of TNF-α, IL-6, and IL-1β mRNA (by qPCR) or protein (by ELISA).

    • Immunohistochemistry (IHC): Stain brain sections for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP) to visually assess the reduction in neuroinflammation.

  • Data Analysis:

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the LPS + Vehicle control group. A statistically significant reduction in inflammatory markers indicates in vivo efficacy.

Group Treatment 1 (Pre-treatment) Treatment 2 (Challenge) Primary Outcome
1VehicleSalineBaseline inflammation
2VehicleLPS (1 mg/kg, i.p.)Max. inflammation
3Compound (10 mg/kg)LPS (1 mg/kg, i.p.)Efficacy at low dose
4Compound (30 mg/kg)LPS (1 mg/kg, i.p.)Efficacy at high dose

Part 3: Conclusion and Future Directions

The protocols outlined in these application notes provide a systematic framework for evaluating 4-Methoxy-1H-pyrrolo[2,3-b]pyridine as a potential therapeutic agent for neurological disorders. Positive results, beginning with potent and selective kinase inhibition, followed by demonstrated efficacy in cellular and acute in vivo models of neuroinflammation, would provide a strong foundation for advancing the compound into more complex, chronic disease models (e.g., APP/PS1 transgenic mice for Alzheimer's disease or MPTP models for Parkinson's disease). Further studies would also be required to establish a full pharmacokinetic/pharmacodynamic (PK/PD) profile, assess blood-brain barrier penetration, and conduct comprehensive safety toxicology. The 7-azaindole scaffold holds immense promise, and rigorous, hypothesis-driven investigation is the key to unlocking its potential for patients with debilitating neurological conditions.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. Available at: [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. PubMed. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. Available at: [Link]

  • Tofacitinib (CP-690,550), an oral Janus kinase inhibitor, improves patient-reported outcomes in a phase 2b, randomized, double-blind, placebo-controlled study in patients with moderate-to-severe psoriasis. PubMed. Available at: [Link]

  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • In Vivo Imaging of Human Neuroinflammation. PubMed Central. Available at: [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]

  • Cognitive Improving Actions of Tofacitinib in a mouse model of Alzheimer disease involving TNF-α, IL-6, PI3K-Akt and GSK-3β signalling pathway. ResearchGate. Available at: [Link]

  • Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. PubMed. Available at: [Link]

  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1). PubMed. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. NIH. Available at: [Link]

  • Inhibitors of LRRK2 as Treatment for Parkinson's Disease: Patent Highlight. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for Antimicrobial and Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial and Antifungal Agents

The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, undermining decades of medical progress. The discovery and development of antimicrobial agents in the mid-20th century was a watershed moment in human history, drastically reducing morbidity and mortality from infectious diseases. However, the overuse and misuse of these life-saving drugs, coupled with the remarkable evolutionary adaptability of microbes, have led us to a critical juncture. We are entering a post-antibiotic era where common infections could once again become life-threatening. Similarly, invasive fungal infections, particularly in immunocompromised populations, are on the rise, and the limited arsenal of antifungal drugs is hampered by toxicity and emerging resistance.[1][2]

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quest for novel antimicrobial and antifungal therapies. It provides a comprehensive overview of the modern drug discovery pipeline, from initial screening to preclinical evaluation, with a focus on robust, field-proven protocols and the scientific rationale underpinning them. Our approach emphasizes not just the "how" but the "why" of experimental design, ensuring that the data generated is both reliable and translatable.

The Modern Antimicrobial & Antifungal Drug Discovery Pipeline

The journey from a potential hit to a clinical candidate is a multi-stage process that systematically narrows down a vast number of compounds to a select few with the desired therapeutic properties. This pipeline is designed to be a self-validating system, with each stage posing more stringent challenges to the candidate compounds.

DrugDiscoveryPipeline cluster_0 Discovery & Screening cluster_1 In Vitro Characterization cluster_2 Preclinical Development Hit_ID Hit Identification (High-Throughput Screening) Hit_to_Lead Hit-to-Lead (Analogue Synthesis) Hit_ID->Hit_to_Lead Initial Hits MIC_MBC Potency Testing (MIC, MBC/MFC) Hit_to_Lead->MIC_MBC Validated Hits MOA Mechanism of Action (e.g., Membrane, DNA) MIC_MBC->MOA Potent Compounds Toxicity Cytotoxicity Assays (Mammalian Cells) MOA->Toxicity Characterized Leads Specialized Specialized Assays (Biofilm, Synergy) Toxicity->Specialized Lead_Opt Lead Optimization (ADME/Tox Properties) Specialized->Lead_Opt Promising Leads In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Optimized Candidates IND IND-Enabling Studies In_Vivo->IND Preclinical Candidates

Caption: A generalized workflow for antimicrobial and antifungal drug discovery.

Part 1: Hit Identification and High-Throughput Screening (HTS)

The initial phase of discovery involves screening large libraries of chemical entities to identify "hits" that exhibit antimicrobial or antifungal activity. Natural products have historically been a rich source of antibiotics, and modern screening technologies have revitalized interest in this area.[3]

Causality in Screening Design: The choice of screening assay is critical. A primary screen should be robust, reproducible, and scalable to accommodate large compound libraries. High-throughput screening (HTS) in 96- or 384-well microtiter plates is the industry standard.[4] The assay should be sensitive enough to detect weak hits while minimizing false positives.

Protocol 1: High-Throughput Screening for Antimicrobial Compounds

This protocol outlines a basic HTS assay to identify compounds that inhibit the growth of a target microorganism.

Materials:

  • 96-well clear, flat-bottom microtiter plates

  • Test compound library (e.g., natural product extracts, synthetic small molecules) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic/antifungal

  • Negative control (vehicle, e.g., DMSO)

  • Multichannel pipette or automated liquid handler

  • Microplate incubator

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Culture the target microorganism overnight in the appropriate growth medium. Dilute the culture to achieve a standardized final concentration in the assay plate (e.g., 5 x 10^5 CFU/mL for bacteria).[5]

  • Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 1 µL) of each test compound into the wells of the 96-well plate. Also, prepare wells with the positive control and negative control.

  • Inoculation: Add the prepared microbial inoculum to all wells.

  • Incubation: Cover the plates and incubate at the optimal temperature and duration for the microorganism (e.g., 37°C for 16-20 hours for many bacteria).

  • Data Acquisition: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Hit Identification: Wells with a significant reduction in OD compared to the negative control are considered primary hits.

Part 2: In Vitro Characterization of Hits

Once primary hits are identified, they undergo a series of more detailed in vitro assays to confirm their activity, determine their potency, and elucidate their mechanism of action.

Determining Potency: MIC and MBC/MFC Assays

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that kills 99.9% of the initial microbial population.[2][7] These are the gold-standard metrics for quantifying the potency of a compound.

Causality in Potency Testing: It is crucial to distinguish between bacteriostatic/fungistatic (inhibiting growth) and bactericidal/fungicidal (killing) activity. A compound that is merely static may not be sufficient to clear an infection in an immunocompromised host. Therefore, determining both the MIC and MBC/MFC is essential. The protocols for these assays are standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure inter-laboratory comparability.[8][9]

Protocol 2: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[10]

Materials:

  • 96-well U-bottom microtiter plates

  • Test compound

  • Bacterial or fungal strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Further dilute this suspension in the appropriate broth to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.

  • Serial Dilution: Prepare a 2-fold serial dilution of the test compound in broth across the wells of the microtiter plate. Leave a column for a growth control (no compound) and a sterility control (no inoculum).

  • Inoculation: Add the standardized inoculum to all wells except the sterility control.

  • Incubation: Incubate the plate at 37°C for 16-20 hours for most bacteria, or as appropriate for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: Determining the MBC/MFC

This assay is a continuation of the MIC test.

Procedure:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates overnight at the appropriate temperature.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.[7]

ParameterDescriptionTypical UnitsImportance in Drug Discovery
MIC Minimum Inhibitory Concentrationµg/mL or µMPrimary measure of a compound's potency.
MBC/MFC Minimum Bactericidal/Fungicidal Concentrationµg/mL or µMDifferentiates between static and cidal activity.
MBC/MIC Ratio Ratio of MBC to MICUnitlessA ratio ≤ 4 is generally considered indicative of cidal activity.
Delving Deeper: Mechanism of Action (MOA) Studies

Understanding how a compound kills or inhibits a microbe is critical for its development. It can inform on potential resistance mechanisms, guide lead optimization, and provide insights into its spectrum of activity.

MOA_Assays MOA Mechanism of Action Elucidation Membrane Membrane Integrity/ Depolarization MOA->Membrane e.g., DiSC3(5) assay DNA DNA Interaction/ Synthesis Inhibition MOA->DNA e.g., DNA binding assay Protein Protein Synthesis Inhibition MOA->Protein e.g., Luciferase reporter CellWall Cell Wall Synthesis Inhibition MOA->CellWall e.g., Spheroplast lysis

Caption: Key areas of investigation for determining a compound's MOA.

Protocol 4: Bacterial Membrane Depolarization Assay

This assay uses the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to assess changes in bacterial membrane potential.[11][12] Depolarization of the membrane is a common mechanism for many antimicrobial peptides and small molecules.

Materials:

  • Bacterial suspension

  • DiSC3(5) dye

  • Test compound

  • Valinomycin (positive control for depolarization)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, then wash and resuspend in a suitable buffer.

  • Dye Loading: Incubate the bacterial suspension with DiSC3(5) in the dark. The dye will be taken up by energized cells and its fluorescence will be quenched.

  • Assay: Add the test compound to the dye-loaded cells in the 96-well plate.

  • Fluorescence Measurement: Monitor the fluorescence over time. An increase in fluorescence indicates dye release from the cells due to membrane depolarization.[11]

Protocol 5: DNA Interaction Assay

Some antimicrobial agents act by binding to or damaging microbial DNA. A common method to assess this is a DNA binding assay using a fluorescent intercalating agent like ethidium bromide.[13]

Materials:

  • Calf Thymus DNA (CT-DNA)[14]

  • Ethidium bromide

  • Test compound

  • Appropriate buffer (e.g., Tris-HCl)

  • Fluorometer

Procedure:

  • DNA-Dye Complex Formation: Prepare a solution of CT-DNA and ethidium bromide. The fluorescence of ethidium bromide is enhanced upon intercalation into the DNA double helix.

  • Compound Titration: Add increasing concentrations of the test compound to the DNA-dye complex.

  • Fluorescence Measurement: Measure the fluorescence at each compound concentration. A decrease in fluorescence suggests that the test compound is displacing the ethidium bromide from the DNA, indicating a DNA binding interaction.[13]

Part 3: Addressing Complex Challenges: Biofilms and Synergy

Microbes often exist in complex communities called biofilms, which are notoriously resistant to conventional antimicrobial therapy. Therefore, assessing a compound's activity against biofilms is crucial.

Protocol 6: Anti-Biofilm Assay using Crystal Violet

This is a widely used method to quantify biofilm formation and its inhibition.[15][16][17][18]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial or fungal strain capable of biofilm formation

  • Growth medium

  • Test compound

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or ethanol for solubilization

  • PBS

Procedure:

  • Biofilm Formation: Grow the microorganism in the wells of a 96-well plate in the presence of serial dilutions of the test compound. Incubate for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic (free-floating) cells.

  • Staining: Add 0.1% crystal violet to each well and incubate for 15-30 minutes. The dye will stain the cells and extracellular matrix of the biofilm.[18]

  • Washing: Wash away the excess stain with water.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid) to each well to release the dye from the biofilm.

  • Quantification: Measure the absorbance of the solubilized dye in a microplate reader (e.g., at 595 nm). A reduction in absorbance indicates inhibition of biofilm formation.

Synergy Testing: The Checkerboard Assay

Combining antimicrobial agents can sometimes result in a synergistic effect, where the combined activity is greater than the sum of their individual activities. The checkerboard assay is a common method to assess this.

Procedure: The assay is set up in a microtiter plate where one compound is serially diluted along the x-axis and a second compound is serially diluted along the y-axis. The plate is then inoculated with the target microbe. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

FICI Interpretation: [19]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Part 4: Ensuring Safety: In Vitro Cytotoxicity

A potent antimicrobial is of little use if it is also highly toxic to human cells. Therefore, in vitro cytotoxicity testing is a critical step in the drug discovery process.[20]

Causality in Cytotoxicity Testing: A tiered approach is recommended. Initial screening assays, such as the MTT or resazurin assays, measure metabolic activity as an indicator of cell viability. If a compound shows toxicity, further assays can be employed to determine the mechanism of cell death (e.g., apoptosis vs. necrosis).[4][21]

Protocol 7: MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • Test compound

  • MTT solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the test compound for a defined period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells will convert MTT to formazan.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm. A decrease in absorbance correlates with reduced cell viability.

Part 5: The Bridge to the Clinic: In Vivo Efficacy Models

While in vitro assays are essential for initial characterization, they do not fully recapitulate the complex environment of a host organism. Therefore, promising candidates must be evaluated in in vivo models of infection.[10]

Causality in Model Selection: The choice of animal model depends on the pathogen and the type of infection being studied. Murine models are common for bacterial and fungal infections. The goal is to design studies that can reasonably predict how the compound will behave in humans.[10] Key parameters to evaluate include the compound's ability to reduce microbial burden in target organs and improve survival rates.

Conclusion and Future Directions

The discovery of novel antimicrobial and antifungal agents is a challenging but essential endeavor. The application of robust, well-validated protocols, coupled with a deep understanding of the scientific principles behind them, is paramount to success. Modern approaches, including the use of genomics and proteomics to identify novel drug targets, are expanding the possibilities for discovery.[22][23][24][25][26][27] As our understanding of microbial pathogenesis and resistance mechanisms grows, so too will our ability to design and develop the next generation of life-saving therapies.

References

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  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Podoll, J. D., et al. (2013). DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. Antimicrobial Agents and Chemotherapy, 57(12), 5943-5951.
  • EUCAST. (2024). Clinical breakpoint table. Retrieved from [Link]

  • Jones, S. W., et al. (2013). In vitro cytotoxicity of antimicrobial conjugated electrolytes: interactions with mammalian cells.
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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
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  • Rangel-Castañeda, I. A., et al. (2025). Proteomic Strategies on the Management of Phytopathogenic Fungi. International Journal of Molecular Sciences, 26(9), 4893.
  • te Winkel, J. D., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Infection Microbiology, 6, 40.
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  • Hafez, H. N., et al. (2016). Synthesis, antimicrobial activity, DNA-binding affinity and molecular docking of certain 1,2,4-triazolo[1,5-α]pyrimidines as nalidixic acid isosteres. Medicinal Chemistry Research, 25(2), 266-277.
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  • National Institutes of Health. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Assays for membrane depolarization. Retrieved from [Link]

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  • Rodeheaver, G. T., et al. (1989). In Vitro Toxicity Testing for Antibacterials Against Human Keratinocytes. Journal of Surgical Research, 47(3), 269-274.
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  • Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved from [Link]

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  • Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Appiah, T., et al. (2017). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
  • Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(9).
  • Gapińska, M., et al. (2023). Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. International Journal of Molecular Sciences, 24(3), 2603.
  • Jenks, P. J., & Hoenigl, M. (2025). Breaking down biofilms across critical priority fungal pathogens: proteomics and computational innovation for mechanistic insights and new target discovery. mBio, e01035-25.
  • Smith, C. M., & He, C. (2025). Revealing the dynamics of fungal disease with proteomics. Chemical Science, 16(8), 2204-2216.
  • Wenzel, M., et al. (2019). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics, 8(2), 64.
  • Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) EUCAST breakpoints for antifungals. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Target Identification & Validation. Retrieved from [Link]

  • National Institutes of Health. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST breakpoints for antifungals. Retrieved from [Link]

  • MDPI. (2024). Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. Retrieved from [Link]

  • ResearchGate. (2025). Time-kill kinetics of antibiotics active against rapidly growing mycobacteria | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institutes of Health. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • bioRxiv. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Retrieved from [Link]

  • MDPI. (2019). Mass Spectrometry-Based Proteomics of Fungal Pathogenesis, Host–Fungal Interactions, and Antifungal Development. Retrieved from [Link]

  • PubMed. (2010). EUCAST breakpoints for antifungals. Retrieved from [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating SEM-Deprotection of 2-aryl-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in the SEM-deprotection of 2-aryl-1H-pyrrolo[2,3-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific, yet crucial, synthetic step. The unique electronic properties of the 7-azaindole scaffold can render the seemingly routine removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) group a significant challenge, often leading to low yields and unexpected side products.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these obstacles and achieve your desired synthetic outcomes.

Troubleshooting Guide

Navigating the complexities of SEM-deprotection on the 2-aryl-1H-pyrrolo[2,3-b]pyridine core requires a systematic approach. The following guide will help you diagnose common issues and select the most appropriate course of action.

Diagram: Troubleshooting Workflow for SEM-Deprotection

SEM_Deprotection_Troubleshooting Troubleshooting Flowchart for SEM-Deprotection Issues start Reaction Outcome Analysis incomplete_reaction Incomplete Reaction or Low Yield start->incomplete_reaction Low Conversion side_products Significant Side Product Formation start->side_products Multiple Spots on TLC decomposition Substrate Decomposition start->decomposition Baseline Material on TLC increase_time_temp Increase Reaction Time/Temperature? incomplete_reaction->increase_time_temp identify_side_product Identify Side Product(s) by MS/NMR side_products->identify_side_product harsher_conditions Conditions Too Harsh? decomposition->harsher_conditions change_reagent Modify Deprotection Reagent/Conditions increase_time_temp->change_reagent Yes increase_time_temp->change_reagent No tfa_protocol Two-Step Acid/Base Protocol (TFA then Base) change_reagent->tfa_protocol mgbr2_protocol Lewis Acid Conditions (MgBr₂) change_reagent->mgbr2_protocol formaldehyde_adduct Formaldehyde-Mediated Side Product? (e.g., Tricyclic Adduct) identify_side_product->formaldehyde_adduct scavenger Add Formaldehyde Scavenger (e.g., 1,3-Propanedithiol) formaldehyde_adduct->scavenger Yes milder_conditions Switch to Milder Deprotection Method formaldehyde_adduct->milder_conditions No scavenger->tfa_protocol milder_conditions->mgbr2_protocol harsher_conditions->milder_conditions Yes alternative_pg Consider Alternative Protecting Group Strategy harsher_conditions->alternative_pg No, inherent instability

Caption: A decision-making flowchart for troubleshooting common issues in SEM-deprotection.

Frequently Asked Questions (FAQs)

Q1: My SEM-deprotection reaction is sluggish and gives low yields. What are the first steps to troubleshoot this?

A1: Sluggish reactions are common with N-SEM deprotection on heterocyclic systems.[3] The initial approach should be to ensure your reagents are of high quality and anhydrous, where necessary. For fluoride-based deprotections (e.g., TBAF), the presence of water can affect reactivity.[4] If reagent quality is confirmed, consider moderately increasing the reaction temperature or time. However, be cautious as this can also promote side reactions. A more robust solution is to switch to a different deprotection protocol, such as a two-step acidic/basic cleavage or a Lewis acid-mediated method.[1][5]

Q2: I am observing a major side product with a higher molecular weight than my desired product. What could this be and how can I avoid it?

A2: A significant challenge in the SEM-deprotection of 2-aryl-1H-pyrrolo[2,3-b]pyridines is the formation of side products resulting from the release of formaldehyde during the reaction.[1][2] This can lead to the formation of a tricyclic eight-membered 7-azaindole derivative through reaction with the deprotected product and another molecule of the starting material or product. To mitigate this, consider adding a formaldehyde scavenger, such as 1,3-propanedithiol, to the reaction mixture.[5] Alternatively, switching to a deprotection method that does not liberate formaldehyde in the same manner, or proceeds under milder conditions, can be beneficial.

Diagram: Mechanism of Side Product Formation

Side_Product_Formation Proposed Mechanism of Formaldehyde-Mediated Side Product Formation cluster_0 SEM-Deprotection cluster_1 Side Reaction SEM-Protected Pyrrolopyridine SEM-Protected Pyrrolopyridine Deprotected Pyrrolopyridine Deprotected Pyrrolopyridine SEM-Protected Pyrrolopyridine->Deprotected Pyrrolopyridine [Deprotection Reagent] Formaldehyde (CH₂O) Formaldehyde (CH₂O) Deprotected Pyrrolopyridine->Formaldehyde (CH₂O) + Deprotected PyrrolopyridineFormaldehyde (CH₂O) Deprotected PyrrolopyridineFormaldehyde (CH₂O) Intermediate Intermediate Deprotected PyrrolopyridineFormaldehyde (CH₂O)->Intermediate IntermediateDeprotected Pyrrolopyridine IntermediateDeprotected Pyrrolopyridine Tricyclic Side Product Tricyclic Side Product IntermediateDeprotected Pyrrolopyridine->Tricyclic Side Product

Caption: The release of formaldehyde during SEM-deprotection can lead to unwanted side reactions.

Q3: What are the pros and cons of different SEM-deprotection methods for this class of compounds?

A3: The choice of deprotection method is critical and substrate-dependent. Below is a summary of common methods with their advantages and disadvantages.

Deprotection MethodReagentsAdvantagesDisadvantages
Acidic/Basic (Two-Step) 1. TFA, DCM2. Aq. NaHCO₃ or other baseOften successful for pyrrolopyrimidines.[6] Can be driven to completion.The acidic step can be harsh for sensitive substrates. Two-step process.
Fluoride-Mediated TBAF in THF or DMFGenerally mild for many functional groups.[7]Can be sluggish for N-SEM groups.[8] Release of formaldehyde can lead to side products.[1] Work-up to remove tetrabytylammonium salts can be tedious.[9][10]
Lewis Acid-Mediated MgBr₂ in Et₂O/MeNO₂Very mild and selective.[5] Can sometimes deprotect SEM in the presence of other silyl ethers.[5]May require screening of Lewis acids and solvent systems. Not as commonly used for N-SEM deprotection.

Q4: Can I use other protecting groups for the pyrrole nitrogen of 2-aryl-1H-pyrrolo[2,3-b]pyridines to avoid these issues?

A4: Yes, if SEM-deprotection proves to be consistently problematic, considering an alternative protecting group strategy during your synthetic design is a wise choice. The ideal protecting group should be stable to the conditions of your synthetic route and easily removable in the final step without affecting other functional groups. Some alternatives could include:

  • Boc (tert-butyloxycarbonyl): Removable under acidic conditions (e.g., TFA), which may be cleaner than SEM deprotection.

  • Sulfonyl groups (e.g., nosyl, tosyl): Generally stable but require specific conditions for removal (e.g., thiophenol for nosyl).

  • Benzyl (Bn): Removable by hydrogenolysis, which is a very mild method if your molecule is compatible (i.e., no other reducible functional groups).

The choice will depend on the overall synthetic scheme and the tolerance of your molecule to various reagents.

Experimental Protocols

Protocol 1: Two-Step Acidic/Basic SEM-Deprotection[1][6]
  • Acidic Step:

    • Dissolve the SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).

    • Add trifluoroacetic acid (TFA, 10-20 equiv) to the solution at room temperature.

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Basic Step:

    • Dissolve the residue from the acidic step in a suitable solvent such as tetrahydrofuran (THF) or methanol.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base (e.g., K₂CO₃ in methanol) and stir vigorously for 1-2 hours at room temperature. This step facilitates the removal of the hydroxymethyl intermediate and the liberation of formaldehyde.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography.

Protocol 2: Fluoride-Mediated SEM-Deprotection with TBAF[8]
  • Dissolve the SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF or DMF (approx. 0.1 M).

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (2.0-3.0 equiv).

  • Heat the reaction mixture to 45-65 °C and monitor by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer may need to be extracted multiple times to recover the product and remove TBAF-related salts.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography. Note: A non-aqueous workup using an ion-exchange resin may be employed to simplify the removal of TBAF salts.[9][10]

Protocol 3: Lewis Acid-Mediated SEM-Deprotection with MgBr₂[5]
  • To a solution of the SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a mixture of anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) (e.g., 10:1 v/v, approx. 0.05 M), add magnesium bromide etherate (MgBr₂·OEt₂, 5-10 equiv) at room temperature.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Kocienski, P. J., & Kocienski, P. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1449. [Link]

  • Al-Hujran, T. A., Tassas, A. M., El-Damasy, A. K., & Hoff, B. H. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(5), 1084. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Ingale, S. A., Leonard, P., & Seela, F. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry, 83(15), 8589–8595. [Link]

  • An Efficient Deprotection of N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PubMed Central. [Link]

  • Acid-labile protecting groups. ResearchGate. [Link]

  • Deprotection of N-SEM from 5R-SP using literature protocol. ResearchGate. [Link]

  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184–1193. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. [Link]

  • Tetra-n-butylammonium Fluoride (TBAF). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed Central. [Link]

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. National Institutes of Health. [Link]

  • A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. (2022, May 9). Organic Syntheses. [Link]

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Side product formation in the synthesis of 4-amino-7-azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-amino-7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. 4-Amino-7-azaindoles are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, their synthesis is often plagued by challenges related to regioselectivity, sensitive reaction conditions, and the formation of persistent side products.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed experimental protocols based on established literature and field experience. Our goal is to equip you with the knowledge to diagnose and resolve common issues, leading to more efficient and successful synthetic outcomes.

Troubleshooting Guide: Common Side Products & Reaction Failures

This section addresses specific problems encountered during the synthesis of 4-amino-7-azaindoles. Each entry is formatted to help you quickly identify a symptom, understand the underlying chemical cause, and implement a robust solution.

Problem 1: Poor Regioselectivity in the Nitration of 7-Azaindole
  • Symptom: You observe a mixture of products in your nitration reaction of 7-azaindole. LC-MS and NMR analysis confirms the presence of the desired 4-nitro-7-azaindole and a significant amount of the undesired 3-nitro-7-azaindole isomer.

  • Potential Cause: Direct nitration of the 7-azaindole core is prone to poor regioselectivity. The electron-rich pyrrole ring strongly directs electrophilic substitution to the C3 position, while the pyridine nitrogen deactivates the pyridine ring.[2] Standard nitrating conditions (e.g., HNO₃/H₂SO₄) often yield the 3-nitro isomer as the major product.

  • Proposed Solution: To achieve high selectivity for the C4 position, a two-step N-oxide strategy is the most reliable and widely reported method.[1][2]

    • N-Oxidation: First, treat the starting 7-azaindole with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) to form the 7-azaindole-N-oxide. This temporarily deactivates the pyrrole ring and activates the C4 position for electrophilic attack.

    • Directed Nitration: Nitrate the N-oxide intermediate. Under these conditions, nitration occurs preferentially at the C4 position.

    • Deoxygenation: Remove the N-oxide using a reducing agent like phosphorus trichloride (PCl₃) or by catalytic hydrogenation to yield pure 4-nitro-7-azaindole.

Problem 2: Stalled or Low-Yield Buchwald-Hartwig Amination of 4-Halo-7-Azaindole
  • Symptom: When attempting to couple an amine with a 4-chloro- or 4-bromo-7-azaindole, the reaction does not proceed to completion, or the yield is very low. TLC/LC-MS analysis shows primarily unreacted starting material.

  • Potential Cause(s): The Buchwald-Hartwig amination is a powerful but sensitive reaction.[3] Failure can be attributed to several factors:

    • Inadequate Base: The pKa of the N-H on the 7-azaindole pyrrole ring is acidic enough to compete with your amine nucleophile, potentially consuming the base. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are required.

    • Catalyst Deactivation: Oxygen can irreversibly oxidize the Pd(0) catalyst. Solvents and reagents must be thoroughly degassed.

    • Incorrect Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating reductive elimination. For electron-rich heterocyclic halides like 4-chloro-7-azaindole, bulky biarylphosphine ligands (e.g., DavePhos, RuPhos) are often necessary to promote the reaction.[4][5]

    • N-H Interference: The unprotected pyrrole N-H can interfere with the catalytic cycle. While many protocols exist for unprotected substrates, N-protection (e.g., with a tosyl or SEM group) can sometimes salvage a problematic coupling, though it adds extra steps.[6]

  • Proposed Solution:

    • Optimize the Base: Use a strong base such as LiHMDS, as it has been shown to be effective for unprotected halo-7-azaindoles.[5] If using an amine with other protic groups (e.g., an alcohol), an extra equivalent of base may be required.[5]

    • Ensure Anaerobic Conditions: Degas your solvent (e.g., toluene, dioxane) by sparging with argon or nitrogen for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.

    • Select an Appropriate Catalyst System: Use a modern palladium precatalyst and a suitable biarylphosphine ligand. A common starting point is Pd₂(dba)₃ with a ligand like DavePhos or XPhos.

    • Consider N-Protection: If optimization fails, protect the pyrrole nitrogen with a group that is stable to the coupling conditions but readily removable, such as a tosyl (Ts) group.

Problem 3: Formation of an Isomeric Side Product During Amination
  • Symptom: During the amination of a 4-halo-7-azaindole, you isolate not only the desired 4-amino product but also a significant isomeric impurity, which mass spectrometry confirms has the same mass.

  • Potential Cause: Under certain conditions, particularly with primary alkylamines or anilines, a displacement-rearrangement can occur, leading to the formation of 4-amino-5-azaindole as a side product.[4] This pathway involves a more complex mechanism than direct substitution.

  • Proposed Solution: This side reaction is highly dependent on the specific substrate, nucleophile, and reaction conditions.

    • Modify the Catalyst System: Switching to a palladium-catalyzed Buchwald-Hartwig amination with carefully selected biarylphosphine ligands is the most effective way to prevent this rearrangement and favor the direct C-N bond formation.[4]

    • Change the Halogen: If using a 4-bromo-7-azaindole, consider switching to the 4-chloro analogue, or vice-versa, as the nature of the leaving group can influence the reaction pathway.

Problem 4: Incomplete Reduction of 4-Nitro-7-Azaindole
  • Symptom: The catalytic hydrogenation of 4-nitro-7-azaindole stalls, leaving a mixture of starting material, the desired amino product, and potentially hydroxylamine intermediates.

  • Potential Cause(s):

    • Catalyst Poisoning: The nitrogen atoms in the 7-azaindole ring system, as well as the resulting amino group, can act as catalyst poisons for palladium on carbon (Pd/C), reducing its activity.

    • Insufficient Hydrogen Pressure: Atmospheric pressure hydrogenation may not be sufficient for complete conversion.

    • Solvent Choice: The reaction is sensitive to the solvent. Protic solvents like ethanol, methanol, or ethyl acetate are typically effective.

  • Proposed Solution:

    • Increase Catalyst Loading: Use a higher weight percentage of Pd/C (e.g., 10-20 mol%).

    • Use a More Robust Catalyst: Consider using alternative catalysts like platinum(IV) oxide (PtO₂, Adams' catalyst) or Raney nickel, which can be more resistant to poisoning by nitrogen heterocycles.

    • Increase Hydrogen Pressure: If possible, perform the reaction in a Parr shaker or a similar hydrogenation apparatus at an elevated pressure (e.g., 50 psi) of hydrogen.

    • Consider Chemical Reduction: If catalytic hydrogenation remains problematic, alternative chemical reducing agents such as tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid, are effective for reducing aromatic nitro groups.

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route: nitration/reduction or direct amination?

A1: The choice depends on the availability of starting materials and the scale of the synthesis.

  • The nitration/reduction pathway is often preferred for large-scale synthesis because the starting material, 7-azaindole, is relatively inexpensive. However, it involves more steps (N-oxidation, nitration, deoxygenation, reduction) and requires careful control of regioselectivity.[1][2]

  • The direct amination pathway (e.g., Buchwald-Hartwig) is more convergent and flexible, allowing for the introduction of diverse amino groups late in the synthesis.[3][4] However, it requires a pre-functionalized 4-halo-7-azaindole, which can be more expensive, and the palladium-catalyzed reaction may require significant optimization.

Q2: Do I need to protect the pyrrole N-H during my synthesis?

A2: It depends on the specific reaction.

  • For nitration , protection is generally not required; the N-oxide strategy effectively modulates the ring's reactivity.

  • For Buchwald-Hartwig amination , many modern catalyst systems are tolerant of the free N-H.[5] However, for difficult couplings or on a large scale where reproducibility is critical, N-protection (e.g., with tosyl or BOC groups) can prevent side reactions and improve yields.[4][6] The protecting group must be chosen carefully to ensure it can be removed without affecting other functional groups.

Q3: My final 4-amino-7-azaindole product is difficult to purify by column chromatography. What can I do?

A3: 4-Amino-7-azaindoles are often polar and can exhibit poor peak shape on silica gel.

  • Tailing on Silica: The basic pyridine nitrogen and the amino group can interact strongly with acidic silanols, causing significant tailing. To counteract this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (0.1-0.5%) to your mobile phase.

  • Alternative Stationary Phases: If silica gel fails, consider reverse-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.

  • Crystallization: If the product is a solid, exploring different solvent systems for crystallization can be a highly effective method for purification on a large scale.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-7-Azaindole via the N-Oxide Method

This three-step protocol is adapted from methodologies designed to ensure high regioselectivity.[1][2]

Step A: 7-Azaindole-N-Oxide Formation

  • Dissolve 7-azaindole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (mCPBA, ~1.1 eq) portion-wise, keeping the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-oxide, which is often used directly in the next step.

Step B: Nitration of 7-Azaindole-N-Oxide

  • Add the crude 7-azaindole-N-oxide (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Slowly add fuming nitric acid (HNO₃, ~1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-nitro-7-azaindole-N-oxide.

Step C: Deoxygenation to 4-Nitro-7-Azaindole

  • Suspend the 4-nitro-7-azaindole-N-oxide (1.0 eq) in a solvent like chloroform or acetonitrile.

  • Add phosphorus trichloride (PCl₃, ~1.5 eq) dropwise at 0 °C.

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the reaction, pour it onto ice, and neutralize with NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate. Purify by column chromatography to yield 4-nitro-7-azaindole.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-7-Azaindole

This general protocol is based on modern palladium-catalyzed cross-coupling methods.[3][4][5]

  • To an oven-dried Schlenk flask, add 4-chloro-7-azaindole (1.0 eq), the desired amine (1.2-1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a biarylphosphine ligand (e.g., DavePhos, 4-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the base (e.g., LiHMDS or NaOtBu, 2.0-2.5 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water or saturated ammonium chloride.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (see FAQ 3 for tips) to obtain the desired 4-amino-7-azaindole.

Visualized Workflows and Mechanisms

Diagram 1: Key Synthetic Routes to 4-Amino-7-Azaindole

G cluster_0 Route A: Nitration Pathway cluster_1 Route B: Direct Amination Pathway start_A 7-Azaindole n_oxide 7-Azaindole-N-Oxide start_A->n_oxide mCPBA nitro_n_oxide 4-Nitro-7-Azaindole-N-Oxide n_oxide->nitro_n_oxide HNO₃/H₂SO₄ nitro_product 4-Nitro-7-Azaindole nitro_n_oxide->nitro_product PCl₃ final_product_A 4-Amino-7-Azaindole nitro_product->final_product_A H₂, Pd/C start_B 4-Chloro-7-Azaindole final_product_B 4-Amino-7-Azaindole start_B->final_product_B Buchwald-Hartwig Amination amine R₂NH amine->final_product_B G cluster_direct Direct Nitration cluster_n_oxide N-Oxide Strategy start 7-Azaindole direct_reagent HNO₃ / H₂SO₄ start->direct_reagent n_oxide_step 1. mCPBA 2. HNO₃ / H₂SO₄ 3. PCl₃ start->n_oxide_step product_3_nitro 3-Nitro-7-Azaindole (Major Product) direct_reagent->product_3_nitro Undesired Pathway product_4_nitro_minor 4-Nitro-7-Azaindole (Minor Product) direct_reagent->product_4_nitro_minor product_4_nitro_major 4-Nitro-7-Azaindole (Major Product) n_oxide_step->product_4_nitro_major Desired Pathway

Caption: Direct vs. N-oxide mediated nitration pathways.

Diagram 3: Troubleshooting a Failed Buchwald-Hartwig Reaction

G start Reaction Failed: Low Conversion q1 Are solvents/reagents degassed? start->q1 sol1 Action: Thoroughly degas all components and rerun reaction. q1->sol1 No q2 Is the base strong enough? (e.g., LiHMDS) q1->q2 Yes success Reaction Successful sol1->success sol2 Action: Switch to a stronger, non-nucleophilic base. q2->sol2 No q3 Is the ligand appropriate? (e.g., DavePhos) q2->q3 Yes sol2->success sol3 Action: Screen alternative biarylphosphine ligands. q3->sol3 No q3->success Yes sol3->success

Caption: A decision tree for diagnosing amination failures.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved January 24, 2026, from [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Siddiqui, M. A., et al. (2010). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules, 15(1), 214-225.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 24, 2026, from [Link]

  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Medical Virology, 95(1), e28391.
  • Giltrap, A. M., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(17), 9387-9407.
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry, 20(10), 2038-2042.
  • Beilstein Journals. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 7, 1003-1010.
  • ACS Publications. (2010). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 14(4), 954-957.
  • Buchwald, S. L., & Kelley, B. T. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 13(1), 26-29.
  • ChemRxiv. (2024). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • ResearchGate. (2024). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 532-535.

Sources

Technical Support Center: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-Methoxy-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we consolidate our in-house expertise and published literature to provide you with robust troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your target compound.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine. The typical synthetic route involves the initial synthesis of a protected 4-chloro-7-azaindole intermediate, followed by a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination-type reaction with methanol or sodium methoxide, and a final deprotection step if a protecting group is used.

Issue 1: Low Yield in the Methoxylation of 4-Chloro-7-azaindole

Question: I am attempting to synthesize 4-Methoxy-7-azaindole from 4-Chloro-7-azaindole and sodium methoxide, but my yields are consistently low (<40%). What are the potential causes and how can I improve the outcome?

Answer: Low yields in the methoxylation step can be attributed to several factors, ranging from incomplete reaction to side product formation.

  • Causality & Experimental Choices:

    • Incomplete Reaction: The C4 position of the 7-azaindole ring is electron-deficient, facilitating nucleophilic aromatic substitution. However, the reaction may still require forcing conditions. Insufficient temperature or reaction time can lead to incomplete conversion.

    • Side Reactions: The unprotected N-H of the pyrrole ring is acidic and can be deprotonated by a strong base like sodium methoxide. This can lead to the formation of undesired byproducts or complicate the reaction.

    • Reagent Quality: Sodium methoxide is hygroscopic and can decompose if not handled under anhydrous conditions. The presence of moisture can quench the methoxide and lead to the formation of 4-hydroxy-7-azaindole as a byproduct.

    • Solvent Effects: The choice of solvent is critical. While methanol is the reagent source, using a co-solvent like DMF or DMSO can help to increase the solubility of the starting material and facilitate the reaction.

  • Troubleshooting Workflow:

    start Low Yield in Methoxylation check_conversion Check Reaction Conversion by TLC/LC-MS start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion side_products Significant Side Products Observed check_conversion->side_products Complex Mixture increase_temp_time Increase Temperature and/or Reaction Time incomplete->increase_temp_time optimize_solvent Optimize Solvent System (e.g., add DMF) incomplete->optimize_solvent protect_NH Consider N-protection (e.g., BOC, SEM) side_products->protect_NH check_reagents Verify Anhydrous Conditions and Reagent Quality side_products->check_reagents success Improved Yield increase_temp_time->success protect_NH->success check_reagents->success optimize_solvent->success

    Caption: Troubleshooting workflow for low methoxylation yield.

  • Recommended Actions:

    • Ensure Anhydrous Conditions: Use freshly opened, high-purity sodium methoxide and anhydrous solvents. Handle all reagents under an inert atmosphere (Nitrogen or Argon).

    • Optimize Reaction Conditions: Gradually increase the reaction temperature (e.g., from 80°C to 120°C) and monitor the progress by TLC or LC-MS.

    • N-Protection Strategy: Consider protecting the pyrrole nitrogen with a suitable protecting group like tert-butyloxycarbonyl (BOC) or (2-(trimethylsilyl)ethoxy)methyl (SEM). This prevents side reactions at the N1 position.[1]

    • Solvent System: If solubility is an issue, consider using a co-solvent such as DMF or NMP.

Issue 2: Difficult Purification of the Final Product

Question: My crude 4-Methoxy-1H-pyrrolo[2,3-b]pyridine shows multiple spots on the TLC plate, and I'm having trouble separating them by column chromatography. What are the likely impurities and how can I improve the purification?

Answer: Purification challenges often stem from the presence of closely related impurities and the basic nature of the azaindole core.

  • Causality & Experimental Choices:

    • Common Impurities:

      • Starting Material: Unreacted 4-chloro-7-azaindole.

      • Isomeric Byproducts: Depending on the synthetic route to the 7-azaindole core, positional isomers can be formed.[2]

      • Hydrolysis Product: 4-hydroxy-7-azaindole, if moisture was present.

      • N-Alkylated Byproducts: If a protecting group was not used, methylation of the pyrrole nitrogen can occur.

    • Chromatography Issues: The basic nature of the pyridine nitrogen in the 7-azaindole scaffold can cause streaking on silica gel, leading to poor separation.

  • Purification Strategies:

    • Column Chromatography Modification:

      • Deactivate Silica Gel: Pre-treat your silica gel with a solution of 1-2% triethylamine in your eluent system to neutralize acidic sites and prevent streaking.

      • Gradient Elution: Start with a non-polar eluent (e.g., hexane or dichloromethane) and gradually increase the polarity with ethyl acetate or methanol. This will help to separate less polar impurities from your more polar product.

    • Recrystallization: If your crude product is a solid, recrystallization can be a very effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, methanol/water).

    • Acid-Base Extraction: You can try to dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your product should move to the aqueous layer. Then, basify the aqueous layer with a base like sodium bicarbonate and extract your product back into an organic solvent. This can help remove non-basic impurities.

Issue 3: Inconsistent Yields in Palladium-Catalyzed Cross-Coupling Steps (for precursors)

Question: I am using a Suzuki or Buchwald-Hartwig reaction to synthesize a precursor to 4-chloro-7-azaindole and my yields are not reproducible. What could be the issue?

Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to a number of variables.

  • Causality & Experimental Choices:

    • Catalyst Activity: The palladium catalyst, especially Pd(0), can be sensitive to air and moisture. Improper handling can lead to catalyst deactivation. The choice of ligand is also crucial and substrate-dependent.

    • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are often used. For Suzuki couplings, bases like potassium carbonate or cesium carbonate are common.

    • Solvent and Temperature: The solvent must be anhydrous and de-gassed to prevent catalyst deactivation. The reaction temperature needs to be optimized for each specific substrate combination. Harsh conditions can sometimes lead to byproduct formation.[1]

  • Best Practices for Cross-Coupling:

    • Use a Pre-catalyst: Modern pre-catalysts like RuPhos Pd G2 are often more stable and provide more consistent results.[1]

    • Ligand Choice: For amination of 4-chloro-7-azaindole, ligands like RuPhos have been shown to be effective.[1]

    • Thorough Degassing: Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas or by using freeze-pump-thaw cycles.

    • Reagent Quality: Use high-purity reagents and anhydrous solvents.

II. Frequently Asked Questions (FAQs)

Q1: Why is N-protection often necessary for the synthesis of 7-azaindole derivatives?

A1: The N-H proton of the pyrrole ring in 7-azaindoles is acidic and can interfere with many reactions. Protecting this nitrogen prevents deprotonation by bases, which can lead to side reactions or inhibit the desired transformation. It also improves the solubility of the intermediate in organic solvents. Common protecting groups include BOC and SEM.[1]

Q2: I need to remove a BOC protecting group from my 4-methoxy-7-azaindole derivative. What are the recommended conditions?

A2: BOC deprotection is typically achieved under acidic conditions. A common and effective method is using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. However, be aware that the electron-rich pyrrole ring can sometimes be susceptible to alkylation by the tert-butyl cation generated during deprotection. To minimize this, you can add a scavenger like triethylsilane or anisole to the reaction mixture.

Q3: What are the expected spectroscopic data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine?

A3: While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following in the 1H NMR spectrum (in CDCl3): a singlet for the methoxy protons around 4.0 ppm, and characteristic aromatic protons for the pyrrolo[2,3-b]pyridine core between 6.5 and 8.5 ppm. The N-H proton of the pyrrole will likely appear as a broad singlet at a higher chemical shift. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the compound (C8H8N2O, MW: 148.16).

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol is an example of a two-step synthesis starting from 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 1: BOC Protection of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

start Start reagents Combine 4-chloro-7-azaindole, Boc2O, DMAP, and THF start->reagents stir Stir at room temperature (monitor by TLC) reagents->stir workup Quench with water, extract with ethyl acetate stir->workup purify Purify by column chromatography workup->purify product Obtain BOC-protected intermediate purify->product

Caption: Workflow for BOC protection of 4-chloro-7-azaindole.

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 1-(tert-butoxycarbonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Methoxylation of 1-(tert-Butoxycarbonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 1-(tert-butoxycarbonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product, 1-(tert-butoxycarbonyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine, can be purified by column chromatography if necessary.

Protocol 2: BOC Deprotection
  • Dissolve 1-(tert-butoxycarbonyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

IV. Quantitative Data Summary

The following table provides expected ranges for yields and purity at different stages of the synthesis. These values are illustrative and can vary based on reaction scale and specific conditions.

StepProductExpected Yield RangeExpected Purity (Post-Purification)
1 1-(tert-Butoxycarbonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine85-95%>98%
2 1-(tert-Butoxycarbonyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine70-85%>97%
3 4-Methoxy-1H-pyrrolo[2,3-b]pyridine90-99%>98%

V. References

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 475-498.

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10.

  • Larsen, S. D., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(12), 2243.

  • McLaughlin, M., et al. (2006). An Effective Reductive Alkylation of Electron-Deficient o-Chloroarylamines and a Novel One-Pot Elaboration to N-Alkyl(aza)indoles. Organic Letters, 8(15), 3307–3310.

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with pyrrolopyridine scaffolds. Pyrrolopyridines, while valuable core structures, present unique challenges in cross-coupling chemistry due to their electron-rich nature and the potential for the heterocyclic nitrogen to interact with the palladium catalyst.

This document moves beyond standard protocols to provide in-depth, mechanistically driven troubleshooting advice. Our goal is to empower you to diagnose issues, optimize your reactions, and achieve consistent, high-yielding results.

Section 1: The Catalytic Cycle - A Mechanistic Primer for Troubleshooting

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. Almost every problem you encounter can be traced back to one of these key transformations being inefficient or failing. The Suzuki-Miyaura reaction is used here as a representative example.

The cycle consists of three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the pyrrolopyridine-halide (or triflate) bond, forming a Pd(II) complex. This is often the rate-limiting step, especially with electron-rich heterocycles.[1][2]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the coupling partner, typically by a base.[3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[1][4]

Catalytic_Cycle pd0 Active Catalyst LₙPd(0) oxidative_complex Oxidative Addition Complex LₙPd(II)(Ar¹)(X) pd0->oxidative_complex  Oxidative Addition + Pyrrolopyridine-X (Ar¹-X) degradation Catalyst Degradation (e.g., Pd Black) pd0->degradation Inactive Species transmetalation_complex Transmetalation Complex LₙPd(II)(Ar¹)(Ar²) oxidative_complex->transmetalation_complex  Transmetalation + Ar²-B(OR)₂ + Base transmetalation_complex->pd0  Reductive Elimination product Product Ar¹-Ar² transmetalation_complex->product Forms Desired Bond

Caption: The Palladium Cross-Coupling Catalytic Cycle.

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial problems.

Q: My reaction shows no conversion of starting material. Where do I start?

A: When a reaction fails completely, focus on the most fundamental components first:

  • Catalyst Activation: Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))? If so, it must be reduced in situ to the active Pd(0) state. This reduction step can sometimes fail. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to diagnose this issue.[5] However, be aware that even these can degrade and form inactive palladium black.[5]

  • Oxygen Exclusion: Palladium catalysts, particularly the Pd(0) species, are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).

  • Reagent Quality: How old is your boronic acid? They can degrade over time. Are your base and solvent anhydrous (if required by the protocol)? Is the pyrrolopyridine starting material pure? Impurities can sometimes poison the catalyst.

Q: My yield is consistently low, but I see some product. What are the likely culprits?

A: Low yield suggests the catalytic cycle is turning over, but inefficiently.

  • Slow Oxidative Addition: Pyrrolopyridines are electron-rich, which can make oxidative addition difficult.[2] The solution often lies in using more electron-rich and sterically bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][6][7] These ligands promote both oxidative addition and the final reductive elimination step.[6][7]

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen of your substrate or product can coordinate to the palladium center, effectively acting as an inhibitor and slowing down the reaction. Using bidentate ligands like Xantphos or dppf can sometimes mitigate this by creating a more stable catalyst complex that is less prone to displacement.[4][8]

  • Insufficient Base or Wrong Base: For Suzuki couplings, the base is critical for activating the boronic acid.[3] If you are using a weak base like K₂CO₃, it may not be strong enough. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.

Q: I'm observing a significant amount of dehalogenated pyrrolopyridine. How can I prevent this side reaction?

A: Dehalogenation (replacement of the halide with a hydrogen) is a common side reaction, especially with electron-rich heterocycles. It typically occurs when a palladium-hydride species forms and undergoes reductive elimination with your substrate.[5]

  • Source of Hydride: The hydride can come from solvents (especially alcohols), amines, or water in the reaction mixture.

  • Mitigation Strategies:

    • Use anhydrous, aprotic solvents (e.g., Dioxane, Toluene, DMF).

    • If using an amine base (like in a Sonogashira reaction), consider switching to an inorganic base.

    • Sometimes, changing the ligand can disfavor the pathway leading to the hydride species.

Q: My reaction works one day but not the next. What causes this irreproducibility?

A: Irreproducibility is almost always due to subtle variations in reaction setup.

  • Atmosphere Control: The most common cause is inconsistent inert atmosphere control. A small leak allowing oxygen or moisture in can kill a reaction. Re-evaluate your degassing procedure and manifold technique.

  • Reagent Quality: Using reagents from different batches or of varying age can introduce inconsistencies. Boronic acids, in particular, can vary in purity and water content.

  • Base Inhomogeneity: Solid bases like K₃PO₄ can be heterogeneous. Ensure vigorous stirring to maintain a consistent suspension. Grinding the base to a fine powder can also improve reproducibility.[2]

Section 3: In-Depth Troubleshooting Guide

This section uses a problem-oriented approach to dive deeper into specific experimental failures.

Troubleshooting_Flowchart start Reaction Failed (Low/No Yield) no_conversion No Conversion Check Catalyst Activity Check Reagents & Setup Is Oxidative Addition Failing? start->no_conversion low_yield Low Yield / Stalled Catalyst Inhibition? Inefficient Transmetalation? Catalyst Decomposition? start->low_yield side_products Major Side Products Dehalogenation? Homocoupling? Product Degradation? start->side_products solution_catalyst Solution: • Use Pd(0) source (e.g., Pd₂(dba)₃) • Use pre-activated catalyst (G2/G3 precatalysts) • Ensure rigorous degassing no_conversion:f0->solution_catalyst solution_oa Solution: • Switch to electron-rich, bulky ligand (SPhos, RuPhos, NHC) • Increase temperature • Change leaving group (I > Br > OTf > Cl) no_conversion:f2->solution_oa solution_transmetalation Solution: • Use stronger base (K₃PO₄, Cs₂CO₃) • Add water (1-5 equiv) for Suzuki • Screen solvents (Dioxane, Toluene, 2-MeTHF) low_yield:f1->solution_transmetalation solution_dehalogenation Solution: • Use dry, aprotic solvent • Avoid amine bases if possible • Use ligands less prone to β-hydride elimination side_products:f0->solution_dehalogenation

Caption: A decision tree for troubleshooting common cross-coupling failures.

Problem: No Reaction or Incomplete Conversion

Q1: My Pd(II) precatalyst seems inactive. What's the underlying chemistry?

A: Pd(II) precatalysts require an in situ reduction to the active Pd(0) species to enter the catalytic cycle. This reduction is often accomplished by a phosphine ligand, an amine, or a solvent molecule.[9] If this process is inefficient, the cycle never starts. Pyrrolopyridines can sometimes interfere with this step.

  • Causality: The nitrogen on the pyrrolopyridine ring can coordinate to the Pd(II) center, stabilizing it and hindering the reduction to Pd(0).

  • Solution Protocol:

    • Switch to a Pd(0) Source: Replace your Pd(II) precatalyst with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If the reaction now proceeds, your initial problem was catalyst activation.

    • Use a Modern Precatalyst: Employ a commercially available, well-defined precatalyst (e.g., an SPhos-Pd-G3 precatalyst). These are designed for rapid and clean generation of the active Pd(0) species, bypassing many common activation issues.[10]

Q2: I suspect oxidative addition is the bottleneck. How do I confirm and fix this?

A: Oxidative addition to the electron-rich C-X bond of a pyrrolopyridine is often slow. This is because the reaction involves the electron-rich Pd(0) center donating electron density to the C-X antibonding orbital. If the carbon center is already electron-rich, this process is electronically disfavored.[2]

  • Causality: The electron-donating nature of the pyrrolopyridine ring system impedes the initial insertion of Pd(0).

  • Solution Protocol:

    • Ligand Screening: The most powerful tool here is ligand choice. Switch from general-purpose ligands (like PPh₃) to specialized, electron-rich, and sterically bulky ligands. These accelerate oxidative addition and subsequent reductive elimination.

    • Increase Temperature: If the reaction is clean but slow, increasing the temperature will often overcome the activation barrier for oxidative addition.

    • Change the Leaving Group: The reactivity order for leaving groups is I > Br > OTf >> Cl. If you are using a chloride, switching to a bromide or iodide will dramatically accelerate oxidative addition.

Problem: Low Yield & Side Product Formation

Q3: Besides dehalogenation, I'm seeing homocoupling of my boronic acid. Why?

A: Homocoupling of boronic acids (Ar-B(OH)₂ → Ar-Ar) is an oxidative process often promoted by residual oxygen in the reaction mixture, sometimes with palladium acting as the oxidant.

  • Causality: Oxygen can re-oxidize the Pd(0) catalyst or directly mediate the homocoupling. This consumes your coupling partner and reduces the concentration of active catalyst.

  • Solution Protocol:

    • Improve Degassing: This is paramount. Use a robust freeze-pump-thaw technique (3-4 cycles) for the most sensitive reactions, or sparge thoroughly with argon for at least 30 minutes.

    • Use Boronic Esters: Pinacol (Bpin) esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free acids.

Section 4: Key Parameter Optimization Tables

Success with pyrrolopyridines requires careful selection of each reaction component. These tables provide a starting point based on established principles.

Table 1: Ligand Selection Guide for Pyrrolopyridine Cross-Coupling

Ligand ClassExample(s)Key Characteristics & Use CaseCitation(s)
Bulky Monodentate Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and bulky. Excellent for accelerating slow oxidative additions and reductive eliminations. The go-to choice for challenging, electron-rich substrates like pyrrolopyridines.[2][4][9]
Bidentate Phosphines dppf, XantphosForm stable, chelated palladium complexes. Can be beneficial in preventing catalyst inhibition by the pyridine nitrogen. Xantphos has a large "bite angle" which can promote reductive elimination.[4][9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, even more so than many phosphines. Form very stable Pd-NHC bonds, leading to robust catalysts that resist decomposition at high temperatures. An excellent alternative to phosphine ligands.[6][7]
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich but can be sensitive to air. Effective for accelerating oxidative addition but may increase the rate of side reactions like β-hydride elimination in certain contexts.[4]

Table 2: Base Selection Guide for Suzuki-Miyaura Reactions

BasepKa of Conj. AcidTypical SolventComments & CausalityCitation(s)
K₃PO₄ ~12.3Dioxane, Toluene, 2-MeTHFStrong, but generally non-nucleophilic. Excellent for activating boronic acids for transmetalation without causing hydrolysis of sensitive functional groups (e.g., esters). Often requires a small amount of water to be effective.[2]
Cs₂CO₃ ~10.3Dioxane, DMFStronger and more soluble than K₂CO₃. The large, soft cesium cation can have beneficial effects on catalyst stability and reaction rates.[9]
K₂CO₃ ~10.3Dioxane/H₂O, TolueneA common, weaker base. Often requires aqueous conditions to be effective, which may not be suitable for all substrates. May be too weak for challenging couplings.[5][9]
NaOtBu ~17THF, TolueneVery strong, non-nucleophilic base. Primarily used in Buchwald-Hartwig aminations, but generally too harsh for Suzuki reactions where it can promote boronic acid decomposition.[4]
Section 5: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Screening Reaction

This protocol is a robust starting point for optimization.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the pyrrolopyridine halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the ligand (if not using a pre-formed complex, e.g., SPhos, 4-10 mol%).

  • Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., Dioxane, ~0.1 M concentration). Seal the vial and sparge the headspace with argon for 5 minutes. If the reaction is particularly sensitive, the solvent should be added to the solids and the resulting slurry degassed via freeze-pump-thaw (3 cycles).

  • Reaction: Place the vial in a pre-heated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C) for the specified time (e.g., 4–24 hours).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous workup and purification.

References
  • Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sharma, J. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]

  • Tumkevicius, S., & Malinauskiene, J. (2009). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Cazin, C. S. J. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research. [Link]

  • Schmidt, J., & Krische, M. J. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. [Link]

  • Ostrowska, S., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. ResearchGate. [Link]

  • BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]

  • Housecroft, C. E. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PubMed Central. [Link]

  • Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. [Link]

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Technical Support Center: Purification of Polar 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable polar heterocyclic compounds. The unique electronic properties of the 7-azaindole scaffold, particularly the basicity of the pyridine nitrogen and the hydrogen-bonding capability of the pyrrole N-H, often lead to purification difficulties that require specialized strategies.[1]

This document provides in-depth troubleshooting guides, step-by-step protocols, and frequently asked questions to help you achieve your desired purity and yield.

Section 1: The Purification Challenge: Why Are Polar 7-Azaindoles Difficult to Purify?

The primary challenge in purifying 1H-pyrrolo[2,3-b]pyridine derivatives stems from their inherent chemical properties:

  • Basicity: The pyridine nitrogen (N7) is basic (pKa of 7-azaindole is ~4.6), leading to strong, often undesirable, interactions with the acidic silanol groups on standard silica gel stationary phases.[1] This is a primary cause of significant peak tailing and, in some cases, irreversible adsorption to the column.[2][3]

  • Polarity and Hydrogen Bonding: The pyrrole N-H group (N1) and any polar functional groups on the scaffold can engage in strong hydrogen bonding.[4] This high polarity can cause poor retention on reversed-phase (C18) columns, where compounds elute at or near the solvent front, resulting in poor separation from other polar impurities.[5]

  • Solubility Profile: These compounds often exhibit a challenging solubility profile, sometimes being poorly soluble in common non-polar solvents used for normal-phase chromatography loading, yet too soluble in highly aqueous mobile phases for good retention in reversed-phase chromatography.

Understanding these underlying principles is the first step toward developing a rational and effective purification strategy.

Section 2: Selecting Your Purification Strategy

Choosing the correct purification technique is critical. A one-size-fits-all approach is rarely successful. The following decision tree, presented as a workflow diagram, will guide you toward the most promising initial strategy based on the properties of your crude material.

G Diagram 1: Purification Strategy Selection Workflow start Crude Polar 1H-pyrrolo[2,3-b]pyridine Derivative q1 Is the target compound a crystalline solid? start->q1 q2 Are impurities significantly different in polarity? q1->q2 No cryst Primary Strategy: Recrystallization q1->cryst Yes q3 Is the compound highly polar and poorly retained on C18? q2->q3 No / Impurities are also very polar np_chrom Strategy: Normal-Phase Flash Chromatography (with basic modifier) q2->np_chrom Yes, impurities are less polar rp_chrom Strategy: Reversed-Phase Flash Chromatography q3->rp_chrom No, shows some C18 retention hilic_chrom Strategy: HILIC q3->hilic_chrom Yes chrom_after_cryst Secondary Strategy: Chromatography of Mother Liquor cryst->chrom_after_cryst

Caption: Purification Strategy Selection Workflow.

Section 3: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common problems encountered during the chromatographic purification of polar 7-azaindole derivatives.

Issue 1: Severe peak tailing or streaking in normal-phase (silica gel) chromatography.
  • Question: My compound is smearing down the column and I'm getting broad, tailing peaks. What's happening and how do I fix it?

  • Answer: This is the most classic problem and is almost always caused by the interaction between the basic pyridine nitrogen of your molecule and acidic silanol groups on the silica surface.[2][3] This secondary retention mechanism leads to poor peak shape.

    Troubleshooting Solutions:

    • Use a Basic Modifier: The most effective solution is to neutralize the acidic silanols. Add a small amount of a basic modifier to your mobile phase.

      • Triethylamine (Et₃N): Add 0.1-1% Et₃N to your eluent (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N). This is highly effective but can be difficult to remove from the final product.

      • Ammonia (NH₃): Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent (e.g., Dichloromethane / (7N NH₃ in MeOH)). This is often easier to remove under high vacuum.

    • Change the Stationary Phase: If modifiers are not effective or are incompatible with your molecule, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina lacks the strong acidic sites of silica and is an excellent choice for purifying basic compounds.[6]

      • Amine-Functionalized Silica: These columns have a basic surface, which shields the analyte from underlying silica and provides excellent peak shape for amines.[7]

    • Check Compound Solubility: Ensure your compound is fully dissolved in the loading solvent. If it crashes out at the top of the column, it will continuously leach down, causing streaking. If solubility in the mobile phase is low, consider dry loading.

Issue 2: The compound runs at the solvent front (no retention) in reversed-phase (C18) chromatography.
  • Question: I'm trying to use reversed-phase HPLC/flash chromatography, but my polar compound elutes in the void volume with all my other polar impurities. How can I get it to stick?

  • Answer: This indicates that your compound is too polar to partition effectively into the non-polar C18 stationary phase. The mobile phase (typically water/acetonitrile or water/methanol) is a much more favorable environment for your molecule.[5]

    Troubleshooting Solutions:

    • Switch to HILIC: This is often the best solution. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like bare silica, diol, or amine) with a reversed-phase solvent system (high organic, low aqueous).[7] Water acts as the "strong" solvent. This provides excellent retention for very polar molecules that are not retained by C18.[8]

    • Use a Polar-Endcapped C18 Column: Some modern C18 columns are specifically designed for polar analytes. They have special surface modifications that make them more compatible with highly aqueous mobile phases and offer better retention for polar compounds.

    • Adjust Mobile Phase pH: If your molecule has an ionizable group, adjusting the pH can change its polarity and improve retention. However, be aware that most silica-based columns are not stable above pH 8.[9]

    • Consider Ion-Pairing Agents: For analytical HPLC, adding an ion-pairing agent like trifluoroacetic acid (TFA) can sometimes improve retention and peak shape. However, these agents can be difficult to remove on a preparative scale and may not be suitable for all applications.

Issue 3: Low mass recovery after chromatography.
  • Question: I loaded 500 mg of crude material onto the column, but only recovered 150 mg of all materials combined. Where did my compound go?

  • Answer: Low mass recovery usually points to irreversible adsorption onto the stationary phase or compound degradation.

    Troubleshooting Solutions:

    • Irreversible Adsorption: This is common on silica gel with basic compounds. Your compound is likely stuck permanently to the acidic sites.

      • Solution: Avoid silica. Use a more inert stationary phase like reversed-phase C18, or a basic phase like alumina or amine-functionalized silica.

    • Compound Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive molecules.

      • Solution: Deactivate the silica with a base (see Issue 1), or switch to a neutral (e.g., C18, neutral alumina) or basic stationary phase.

    • Incomplete Elution: You may not have used a strong enough solvent system to elute your highly polar compound.

      • Solution: After your gradient is complete, perform a high-polarity column flush with a solvent like 10-20% Methanol in DCM to wash off any remaining material. Analyze this flush to see if it contains your product.

G Diagram 2: Troubleshooting Peak Tailing on Silica Gel problem Problem: Peak Tailing / Streaking cause1 Primary Cause: Strong Interaction with Acidic Silanol Groups problem->cause1 cause2 Secondary Cause: Poor Solubility / Mass Overload problem->cause2 solution1a Solution: Add Basic Modifier (0.5% Et3N or NH3/MeOH) cause1->solution1a solution1b Solution: Change Stationary Phase (Alumina, Amine-Silica) cause1->solution1b solution2a Solution: Use Dry Loading Technique cause2->solution2a solution2b Solution: Reduce Sample Load on Column cause2->solution2b

Caption: Troubleshooting workflow for peak tailing.

Section 4: Key Purification Protocols

These protocols provide a starting point for common purification scenarios. Always perform a small-scale test (TLC or analytical HPLC) to optimize conditions before committing your entire batch.

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier

This is the workhorse method for moderately polar 7-azaindoles with non-polar impurities.

  • Solvent System Selection (TLC):

    • Develop a TLC system using a mobile phase like Ethyl Acetate/Hexanes or Methanol/Dichloromethane.

    • Aim for a target compound Rf of 0.2-0.35.[10]

    • Once a suitable solvent ratio is found, add 0.5% triethylamine to the mobile phase and re-run the TLC. You should observe a significant improvement in spot shape.

  • Column Packing:

    • Dry-pack or wet-slurry pack a silica gel column with the initial, low-polarity mobile phase (e.g., 90:10 Hexane/EtOAc + 0.5% Et₃N).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dichloromethane).

    • Recommended: Perform dry loading. Adsorb the dissolved crude material onto a small amount of silica gel (~1-2x the mass of the crude product), evaporate the solvent completely, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity according to a step or linear gradient based on your TLC analysis.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC or LC-MS.

    • QC Checkpoint: Pool fractions containing the pure product. Ensure baseline separation from impurities on the TLC plate.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions. Co-evaporate with a solvent like methanol or isopropanol several times to help azeotropically remove the triethylamine.

Protocol 2: HILIC Flash Chromatography

This method is ideal for highly polar, water-soluble 7-azaindoles that are not retained in reversed-phase.

  • Stationary Phase: Use a HILIC column (bare silica, diol, or amine-functionalized).

  • Solvent System:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water (often with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape).

  • Column Equilibration:

    • Equilibrate the column with a high concentration of organic solvent (e.g., 95:5 ACN/Water).

  • Sample Loading:

    • Dissolve the sample in a minimal amount of a solvent mixture that is weaker than the initial mobile phase (e.g., 95% ACN with DMSO as a co-solvent if needed).

  • Elution:

    • Run a gradient by increasing the concentration of the aqueous solvent (Solvent B). For example, start at 95:5 ACN/Water and gradient to 50:50 ACN/Water.[7] Polar compounds will elute as the water content increases.

  • Fraction Collection & Analysis:

    • Collect and analyze fractions as in Protocol 1.

    • QC Checkpoint: Confirm product identity and purity via LC-MS.

  • Solvent Removal:

    • Evaporate organic solvent, then lyophilize (freeze-dry) to remove the water.

TechniqueStationary PhaseMobile Phase PrincipleBest For...
Normal-Phase Polar (Silica, Alumina)Non-polar mobile phase, increase polarity to elute.Moderately polar compounds; separating from non-polar impurities.[6][11]
Reversed-Phase Non-polar (C18)Polar mobile phase, decrease polarity (increase organic) to elute.Compounds with some non-polar character; separating from very polar or very non-polar impurities.[12]
HILIC Polar (Silica, Amine, Diol)High organic mobile phase, increase aqueous content to elute.Highly polar, water-soluble compounds that are not retained by reversed-phase.[7][8]

Section 5: Frequently Asked Questions (FAQs)

  • Q1: Can I just use preparative HPLC for everything?

    • A: While preparative HPLC is a powerful tool, it is not always the most efficient first choice.[13][14] It has a lower loading capacity than flash chromatography and can be time-consuming. It is best reserved for final polishing of nearly pure material or for separating very closely eluting impurities that cannot be resolved by flash chromatography.

  • Q2: My NMR shows my "pure" compound, but also a lot of residual solvent and grease. How do I get rid of them?

    • A: This is a common final-step issue. For residual solvents like ethyl acetate or dichloromethane, drying under high vacuum for an extended period is key. For high-boiling solvents like triethylamine or DMSO, co-evaporation with a lower-boiling solvent or precipitation/recrystallization is often necessary. "Grease" (hydrocarbon impurities) can sometimes be removed by triturating or washing the solid product with a non-polar solvent like hexanes or pentane in which the product is insoluble.

  • Q3: When should I choose crystallization over chromatography?

    • A: If your crude product is a solid and has a purity of >85-90%, crystallization is often a superior method. It is highly scalable, cost-effective, and can provide material of exceptional purity. The key is finding a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold.[15] Chromatography is better for purifying oils, complex mixtures with multiple components, or when impurities have very similar solubility profiles to the product.

References

  • Negrie, M., et al. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • Gellis, A., et al. (2008). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. organic-chemistry.org. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available at: [Link]

  • Rojas-Martin, J. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • ZEOCHEM. (n.d.). Purification of APIs. ZEOCHEM. Available at: [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Witschel, M., et al. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • University of Rochester. (n.d.). Flash Column Chromatography. chem.rochester.edu. Available at: [Link]

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. Available at: [Link]

  • Waters Corporation. (n.d.). Preparative Columns | HPLC Purification Columns. Waters Corporation. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]

  • ResearchGate. (2020). Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction? ResearchGate. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. MDPI. Available at: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health. Available at: [Link]

  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. National Institutes of Health. Available at: [Link]

  • King Group. (n.d.). Successful Flash Chromatography. University of Sheffield. Available at: [Link]

  • Google Patents. (n.d.). US7125492B2 - Additives for reversed-phase HPLC mobile phases. Google Patents.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Chromatography. NCBI Bookshelf. Available at: [Link]

  • Waters Corporation. (n.d.). Preparative Chromatography Solutions. Waters Corporation. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Sorbent Technologies, Inc.. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]

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  • Chromedia. (n.d.). How to select a technique. Chromedia. Available at: [Link]

  • Chegg.com. (2024). Solved Draw a resonance form for 1H-pyrrolo 2,3-b pyridine. Chegg.com. Available at: [Link]

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Technical Support Center: Strategies to Avoid Dimer Formation in Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azaindole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing azaindole scaffolds. Dimerization represents one of the most persistent and yield-reducing side reactions in this field. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent the formation of unwanted dimers in your experiments. Our approach is grounded in mechanistic understanding to empower you to make informed decisions at the bench.

Troubleshooting Guide: Common Dimerization Scenarios

This section addresses specific experimental observations related to dimer formation. Each entry follows a "Problem-Cause-Solution" format, explaining the underlying chemistry and providing actionable protocols.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Problem: "I am attempting a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling on a halo-azaindole, but I am consistently isolating a significant amount of a homocoupled byproduct (azaindole-azaindole or aryl-aryl dimer)."

Underlying Causality: Homocoupling in palladium-catalyzed reactions is a common side-reaction that competes with the desired cross-coupling pathway. There are two primary mechanisms for this unwanted reaction:

  • Oxygen-Mediated Catalyst Oxidation: The active Pd(0) catalyst can be oxidized by trace amounts of oxygen to Pd(II). This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid (in Suzuki coupling) or other organometallic reagent, leading to a R-Pd(II)-R intermediate that reductively eliminates to form the R-R homocoupled product. This is often the primary cause of boronic acid homocoupling.[1]

  • N-H Reactivity of Unprotected Azaindoles: The N-H bond of an unprotected azaindole is acidic and can participate in the catalytic cycle. In a Buchwald-Hartwig amination, for instance, the deprotonated azaindole can act as a nucleophile, leading to a homo-coupling reaction between the halo-azaindole and another molecule of the deprotonated azaindole. This occurs when the rate of this undesired transmetalation to the palladium center is competitive with the desired coupling with the amine.

Solutions & Experimental Protocols:

Solution A: Rigorous Inert Atmosphere Technique

The most critical first step is to eliminate oxygen from the reaction system.

  • Protocol: Degassing and Inerting

    • Combine the halo-azaindole, coupling partner (e.g., boronic acid), palladium source, and ligand in the reaction flask.

    • Seal the flask with a rubber septum.

    • Perform at least three cycles of vacuum/backfill with an inert gas (high-purity argon or nitrogen).

    • Degas the solvent separately by sparging with inert gas for 20-30 minutes before adding it to the reaction flask via cannula or syringe.

    • Maintain a positive pressure of inert gas throughout the reaction.

Solution B: Strategic Use of a Strong Base for Unprotected Azaindoles

For reactions involving unprotected azaindoles, using a strong, non-nucleophilic base can prevent the N-H group from interfering.

  • Causality Explained: A strong base like lithium bis(trimethylsilyl)amide (LiHMDS) will deprotonate both the amine coupling partner and the azaindole N-H before the catalytic cycle begins. This creates the corresponding lithium salts. The resulting deprotonated azaindole is less likely to engage in the undesired transmetalation with the palladium catalyst compared to when weaker bases are used, thus suppressing the formation of the N-arylated dimer.

  • Protocol: Buchwald-Hartwig Amination with LiHMDS

    • To a dried and inerted flask, add the halo-7-azaindole (1.0 equiv), the amine (1.2 equiv), a suitable palladium precatalyst (e.g., an XPhos-based G3 precatalyst, 2 mol%), and the corresponding ligand (e.g., XPhos, 4 mol%).

    • Add anhydrous THF as the solvent.

    • Add LiHMDS (as a 1M solution in THF, 2.2 equiv) dropwise at room temperature.

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride.

Solution C: N-H Protection Strategy

The most robust method to prevent N-H related side reactions is to protect the pyrrole nitrogen. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its ease of installation and removal under conditions that are typically orthogonal to cross-coupling reactions.

  • Protocol: N-Boc Protection of 7-Azaindole

    • Dissolve 7-azaindole (1.0 equiv) in a suitable solvent like methanol (MeOH) or dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

    • Stir the reaction at room temperature for 3-12 hours, monitoring for the disappearance of the starting material by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to obtain the N-Boc protected azaindole.

  • Protocol: N-Boc Deprotection

    • Dissolve the N-Boc protected azaindole in a solvent such as DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 equiv) or a 4M solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours.

    • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify if necessary.

Visualization of Prevention Strategies

G

Scenario 2: Chichibabin-Type Azaindole Synthesis

Problem: "I am performing an LDA-mediated condensation of a 3-picoline derivative with a nitrile to form a 7-azaindole, but my yields are low and I'm isolating a complex mixture of byproducts, including a dimer of my starting picoline."

Underlying Causality: In this type of reaction, lithium diisopropylamide (LDA) is used to deprotonate the methyl group of the 3-picoline, generating a nucleophilic benzyllithium-type species. This intermediate is intended to attack the nitrile. However, this highly reactive intermediate can also attack an unreacted molecule of the starting 3-picoline in a Michael-type 1,4-addition. This leads to the formation of a dihydropyridine dimer, which can be difficult to separate and significantly lowers the yield of the desired azaindole.[2]

Solutions & Experimental Protocols:

Solution A: Control of Stoichiometry and Temperature

The relative rates of the desired reaction and the dimerization are highly dependent on concentration and temperature.

  • Causality Explained: Dimerization is a second-order reaction with respect to the picoline-derived anion and the picoline starting material. By keeping the concentration of the unreacted picoline low when the anion is formed, the rate of dimerization can be suppressed. Low temperatures slow down both reactions, but can disproportionately affect the undesired dimerization pathway.[2]

  • Protocol: Optimized Reagent Addition and Temperature Control

    • Prepare a solution of LDA (2.1 equivalents) in anhydrous THF in a flame-dried flask under argon.

    • Cool the LDA solution to a low temperature, typically -40 °C or colder . Maintaining this temperature is critical.

    • Add the 3-picoline derivative (1.0 equivalent) slowly and dropwise to the LDA solution. This ensures that the generated anion is in an environment with a high concentration of LDA and a low concentration of unreacted picoline, favoring the subsequent reaction with the nitrile over dimerization.

    • After the addition is complete, stir the mixture at -40 °C for approximately 60 minutes to ensure complete metalation.

    • Add the nitrile (1.2 equivalents) to the reaction mixture, still maintaining the low temperature.

    • Allow the reaction to proceed at -40 °C for several hours before quenching. Avoid warming the reaction until the desired product formation is complete.[2]

Solution B: Reverse Addition of Reagents

An alternative strategy is to have the nitrile already present in the reaction mixture when the picoline is introduced.

  • Causality Explained: By adding the picoline to a pre-mixed solution of LDA and the nitrile, the freshly generated picoline anion has a higher probability of immediately reacting with the nitrile electrophile, which is present in excess, rather than finding another molecule of picoline to form a dimer.

  • Protocol: Reverse Addition

    • To a flame-dried flask under argon, add anhydrous THF and the nitrile (1.05 equivalents).

    • Cool the solution to -40 °C.

    • Add LDA (2.1 equivalents) to the nitrile solution.

    • Slowly add the 3-picoline derivative (1.0 equivalent) dropwise to this mixture, maintaining the temperature at -40 °C.

    • Stir for 2-3 hours at -40 °C before workup.[2]

Table 1: Effect of Reaction Conditions on Dimer Formation in Chichibabin-Type Synthesis

ParameterStandard ConditionOptimized ConditionRationale for ChangeExpected Outcome
Temperature 0 °C to RT-40 °C or lower Slows the rate of the 1,4-addition dimerization pathway more significantly than the desired nitrile addition.Reduced dimer formation, higher yield of azaindole.
Reagent Addition Picoline and LDA mixed, then nitrile added.Slow addition of picoline to LDA solution.Minimizes the concentration of unreacted picoline available for the anion to attack.Suppresses the bimolecular dimerization reaction.
LDA Stoichiometry ~1.0 equiv>2.0 equiv An excess of LDA ensures rapid and complete metalation, and the second equivalent is often required for a subsequent tautomerization step.[2]Drives the reaction to completion and can improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most versatile protecting group for the azaindole N-H to prevent dimerization in cross-coupling reactions?

A1: The tert-butyloxycarbonyl (Boc) group is widely regarded as one of the most versatile and reliable protecting groups for this purpose. Its key advantages are:

  • Stability: It is stable to the basic conditions and temperatures commonly used in Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • Ease of Removal: It can be cleanly removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane), which are typically orthogonal to the conditions used for its installation and the cross-coupling reaction itself.[3]

  • Improved Solubility: N-Boc protected intermediates often exhibit improved solubility in organic solvents, which can be beneficial for both reaction and purification.

Another excellent option is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. It is stable to a wide range of conditions but can be removed with fluoride sources (e.g., TBAF) or Lewis acids, offering an alternative deprotection strategy if the substrate is acid-sensitive.[4]

Q2: Can the choice of palladium ligand influence the rate of homocoupling?

A2: Absolutely. The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed in modern cross-coupling reactions. These ligands promote the desired reductive elimination step to form the cross-coupled product and can sterically hinder the formation of palladium intermediates that lead to homocoupling. While a detailed discussion is complex, selecting a modern, well-established ligand for your specific transformation is a key step in minimizing side reactions.

Q3: I see a new spot on my TLC that I suspect is a dimer. How can I quickly confirm its identity?

A3: The most definitive way is through LC-MS (Liquid Chromatography-Mass Spectrometry) . A homodimer will have a mass-to-charge ratio (m/z) corresponding to approximately twice the mass of your starting material (minus the mass of the leaving groups and plus any atoms gained, like hydrogen). For example, if your starting halo-azaindole has a mass of 'M', the N-H coupled dimer would have a mass close to (2*M - H - Br). This provides a quick and powerful diagnostic tool at the bench.

Q4: Are there any "green" or more environmentally friendly methods for N-Boc deprotection?

A4: Yes, research has focused on moving away from chlorinated solvents and strong, volatile acids like TFA. One promising approach involves using water at elevated temperatures (90-100 °C).[5] Under these conditions, the Boc group can be hydrolyzed without the need for any acid catalyst, offering a much greener alternative. However, the substrate must be stable to these conditions. Another strategy is to use solid-supported acids, which can be filtered off after the reaction, simplifying workup and reducing acidic waste streams.[6]

Visualization of Dimerization Mechanisms

G

References

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Reddit. Removing a Boc group usually requires pretty strongly acidic conditions. (2014). Available from: [Link]

  • Li, B., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available from: [Link]

  • de Oliveira, R. N., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]

  • El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available from: [Link]

  • Various Authors. (2025). Synthesis of Azaindoles. ResearchGate. Available from: [Link]

  • Rosales, A. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • Reddy, T., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Handa, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Jana, S., et al. (2018). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Van Rixel, V. G. S., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Ivachtchenko, A. V., et al. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available from: [Link]

  • Chandra, T., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids. Available from: [Link]

  • Le, C. M., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available from: [Link]

  • Walker, S. D., et al. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available from: [Link]

  • Chandra, T., et al. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Banerjee, P., & Pandey, A. K. (2014). Synthesis of functionalized dispiro-oxindoles through azomethine ylide dimerization and mechanistic studies to explain the diastereoselectivity. RSC Advances. Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]

  • Ploeger, M., et al. (2020). Catalysis with Palladium(I) Dimers. ChemCatChem. Available from: [Link]

  • Sci-Hub. Synthesis of functionalized dispiro-oxindoles through azomethine ylide dimerization and mechanistic studies to explain the diastereoselectivity. Available from: [Link]

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]

  • ResearchGate. SCHEME 5 Deprotection of N-SEM from protected thymidine. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • de Oliveira, R. N., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa. Available from: [Link]

  • Fors, B. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available from: [Link]

  • Sharma, A., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Available from: [Link]

  • Le, T., & Mayhood, T. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available from: [Link]

  • Gildner, P. G., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. SEM Protection. Available from: [Link]

Sources

Technical Support Center: Refinement of Protocols for Scaling Up 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their 7-azaindole synthesis from bench-scale to larger, process-scale production. As a core heterocyclic motif in numerous pharmaceuticals, the ability to produce 7-azaindole and its derivatives efficiently, safely, and economically is of paramount importance.[1][2]

This document moves beyond simple procedural outlines to provide in-depth, field-proven insights into the challenges and nuances of scaling up these synthetic protocols. We will delve into the causality behind experimental choices, offer robust troubleshooting strategies, and provide a framework for process optimization, all grounded in authoritative scientific literature.

Overview of Common Synthetic Routes Amenable to Scale-Up

The choice of synthetic route is the most critical decision when scaling up. An ideal process minimizes steps, utilizes readily available and cost-effective starting materials, avoids hazardous reagents and extreme conditions, and is robust and reproducible. Several key strategies have proven effective for the large-scale synthesis of the 7-azaindole core.

Synthetic StrategyKey Starting MaterialsTypical Reagents/CatalystsAdvantagesDisadvantagesKey References
Sonogashira Coupling & Cyclization 2-Amino-3-halopyridines, Terminal alkynesPd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N)High yields, good functional group tolerance, convergent.[3]Requires transition metal catalysts (potential for metal contamination), cost of some alkynes.M. C. de Mattos et al. (2007)[3], Pearson et al.[4]
LDA-Mediated Condensation (Chichibabin-type) 2-Substituted-3-picolines, NitrilesLithium diisopropylamide (LDA)Transition-metal-free, utilizes simple starting materials.[1]Can be complex with side reactions (e.g., dimerization), requires cryogenic temperatures.[5]D. B. Collum et al. (2010)[5]
Domino Reaction 2-Fluoro-3-methylpyridine, Aryl aldehydesAlkali-metal amides (e.g., KN(SiMe₃)₂, LiN(SiMe₃)₂)One-pot synthesis, avoids stoichiometric oxidants, chemoselective control possible.[1]Substrate scope may be limited, requires strong bases.J. Zhang et al. (2022)[1]
Suzuki-Miyaura Coupling & Cyclization Chloroamino-N-heterocycles, (2-Ethoxyvinyl)borolanePd catalyst, Acetic acidProtecting-group-free, efficient two-step process.[3]Boronic acid derivatives can be expensive or unstable.D. K. Whelligan et al. (2010)[3]
Logical Flow for Scale-Up Synthesis and Troubleshooting

ScaleUp_Workflow cluster_prep Phase 1: Preparation & Route Selection cluster_execution Phase 2: Execution & Monitoring cluster_purification Phase 3: Isolation & Analysis cluster_troubleshooting Contingency: Troubleshooting Route_Selection Select Synthetic Route (e.g., Sonogashira) Reagent_Sourcing Source & Qualify Starting Materials Route_Selection->Reagent_Sourcing Safety_Review Conduct Process Safety Review Reagent_Sourcing->Safety_Review Reaction_Setup Large-Scale Reaction Setup Safety_Review->Reaction_Setup IPC In-Process Control (TLC, HPLC, NMR) Reaction_Setup->IPC Workup Quench & Workup IPC->Workup Problem Problem Identified? (e.g., Low Yield) IPC->Problem Isolation Crude Product Isolation Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Final_Analysis Final Product Analysis (Purity, Yield) Purification->Final_Analysis Problem->Final_Analysis No Troubleshoot_Guide Consult Troubleshooting Guide (Q&A) Problem->Troubleshoot_Guide Yes Troubleshoot_Guide->Reaction_Setup Implement Corrective Action

Caption: Workflow for 7-azaindole scale-up from planning to troubleshooting.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of 7-azaindole synthesis in a direct question-and-answer format.

Q1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue, often attributable to a combination of factors related to mass and heat transfer, mixing, and reagent addition.

  • Cause 1: Inefficient Heat Transfer & Localized Hotspots.

    • Explanation: Exothermic reactions that are easily managed in a small flask can create significant localized hotspots in a large reactor. This can lead to thermal degradation of starting materials, intermediates, or the final product. For instance, in nitration reactions to produce precursors like 5-nitro-7-azaindole, poor temperature control can lead to side reactions and safety hazards.[4]

    • Solution:

      • Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture, not just monitoring the heating mantle or bath temperature.

      • Controlled Reagent Addition: Add critical reagents (e.g., strong bases like LDA, or nitrating agents) slowly and sub-surface to ensure rapid mixing and heat dissipation.

      • Efficient Cooling: Ensure your reactor is equipped with an appropriately sized cooling system. For highly exothermic steps, consider a jacketed reactor with a circulating coolant.

  • Cause 2: Poor Mixing and Heterogeneity.

    • Explanation: Inadequate stirring in a large volume can lead to concentration gradients. A reagent added may not be uniformly dispersed, leading to localized high concentrations that favor side reactions. In the LDA-mediated condensation of a picoline, for example, poor mixing can promote the dimerization of the lithiated intermediate before it can react with the nitrile.[5]

    • Solution:

      • Use Appropriate Agitation: Switch from a simple magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor) to ensure thorough mixing of the entire reaction volume.

      • Verify Mixing Efficiency: If possible, perform a visual check or modeling to ensure no "dead spots" exist in the reactor where reagents can stagnate.

  • Cause 3: Extended Reaction or Addition Times.

    • Explanation: Adding reagents on a large scale takes longer. If a key intermediate is unstable, this extended addition time can lead to its degradation before the reaction is complete.

    • Solution: Re-optimize addition rates for the larger scale. It may be necessary to use a more concentrated solution or a pump for faster, controlled addition, provided temperature can be managed.

Q2: My final product is contaminated with a persistent impurity that is difficult to remove. How can I identify and eliminate it?

A2: Identifying and eliminating impurities is crucial for meeting pharmaceutical quality standards. The impurity's identity is often linked to a specific side reaction.

  • Identification:

    • Characterization: Isolate the impurity (if possible, via preparative HPLC or careful column chromatography) and characterize it using LCMS, high-resolution mass spectrometry (HRMS), and NMR.

    • Hypothesize Origin: Based on the structure, determine its likely origin. Common impurities include:

      • Unreacted Starting Materials: Indicates an incomplete reaction.

      • Dimeric Species: In reactions involving organometallics like the Chichibabin synthesis, dimerization of the lithiated picoline is a known side reaction.[5]

      • Over-alkylation/arylation: If the 7-azaindole N-H is not protected, it can be alkylated or arylated under certain basic or cross-coupling conditions.

      • Hydrolysis Products: Quenching or workup conditions can sometimes hydrolyze intermediates or functional groups.

  • Elimination Strategy:

    • If Impurity is a Dimer: Improve mixing and consider an "inverse addition" where the lithiated species is added to the reaction partner to keep its instantaneous concentration low.

    • If Impurity is from Incomplete Reaction: Increase the stoichiometry of the limiting reagent, extend the reaction time, or increase the temperature (while monitoring for degradation). Ensure catalyst activity has not been compromised.

    • If Impurity is from a Side Reaction: Adjust the reaction conditions to disfavor the side reaction. This could mean lowering the temperature, changing the base, or protecting a reactive functional group (e.g., the N-H of the azaindole). For example, in some functionalizations, tosylating the 7-azaindole nitrogen is necessary to direct reactivity and prevent side reactions before deprotection in a final step.[6]

Q3: The Sonogashira coupling step in my sequence is sluggish and requires high catalyst loading. How can I optimize this for a large-scale process?

A3: High catalyst loading is economically and environmentally undesirable, and can complicate purification due to residual metal contamination. Optimizing the coupling is key.

  • Cause 1: Catalyst Deactivation.

    • Explanation: The Pd(0) active species can be sensitive to oxygen. In a large-scale setup, ensuring a truly inert atmosphere is more challenging. Impurities in starting materials (e.g., sulfides) can also poison the catalyst.

    • Solution:

      • Rigorous Degassing: Ensure solvents and the reactor headspace are thoroughly degassed. Use multiple vacuum/nitrogen backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.

      • Purify Reagents: If catalyst poisoning is suspected, re-purify starting materials.

  • Cause 2: Suboptimal Ligand or Base.

    • Explanation: The choice of ligand and base is critical. The base not only neutralizes the HX byproduct but also influences the catalytic cycle.

    • Solution:

      • Base Screening: While triethylamine is common, other bases like diisopropylethylamine (DIPEA) or inorganic bases (e.g., K₂CO₃) may perform better depending on the substrate.

      • Ligand Choice: While many Sonogashira reactions are run "ligandless" (relying on phosphines from precursors like Pd(PPh₃)₂Cl₂), the addition of specific phosphine ligands can stabilize the catalyst and accelerate the reaction, allowing for lower catalyst loading.

  • Cause 3: Poor Solubility.

    • Explanation: If one of the coupling partners has poor solubility in the reaction solvent, the reaction rate will be limited by the dissolution rate.

    • Solution: Screen for alternative solvents or solvent mixtures that can better solubilize all components at the reaction temperature. Common solvents include DMF, THF, and acetonitrile.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield on Scale-Up Check_Completion Is reaction going to completion? (Check IPCs) Start->Check_Completion Yes_Completion Yes Check_Completion->Yes_Completion Yes No_Completion No Check_Completion->No_Completion No Degradation Product/Intermediate Degradation? Yes_Completion->Degradation Sol_Reagents Solution: - Increase Reagent Stoichiometry - Check Reagent Quality - Extend Reaction Time No_Completion->Sol_Reagents Yes_Degradation Yes Degradation->Yes_Degradation Yes No_Degradation No Degradation->No_Degradation No Sol_Temp Solution: - Lower Temperature - Improve Cooling - Slower Addition Yes_Degradation->Sol_Temp Side_Rxn Evidence of Side Products? No_Degradation->Side_Rxn Yes_Side_Rxn Yes Side_Rxn->Yes_Side_Rxn Yes No_Side_Rxn No Side_Rxn->No_Side_Rxn No Sol_Mixing Solution: - Improve Agitation - Change Addition Order - Adjust Concentrations Yes_Side_Rxn->Sol_Mixing Workup_Loss Significant loss during workup/purification? No_Side_Rxn->Workup_Loss Yes_Workup_Loss Yes Workup_Loss->Yes_Workup_Loss Yes No_Workup_Loss No Workup_Loss->No_Workup_Loss No Sol_Workup Solution: - Optimize Extraction pH/Solvent - Re-evaluate Purification Method (e.g., Recrystallization vs. Chroma) Yes_Workup_Loss->Sol_Workup End Re-run Optimized Protocol No_Workup_Loss->End Re-evaluate assumptions Sol_Temp->End Sol_Reagents->End Sol_Mixing->End Sol_Workup->End

Caption: A logical decision tree for diagnosing the cause of low yield.

Frequently Asked Questions (FAQs)

  • Q: What is the most critical safety consideration when scaling up 7-azaindole synthesis?

    • A: Thermal hazard assessment is paramount. Many synthetic steps, such as nitrations or reactions involving strong bases like LDA or n-BuLi, can be highly exothermic. A formal process safety review should be conducted to understand the thermal profile of the reaction (using techniques like Differential Scanning Calorimetry - DSC) and to ensure that adequate cooling capacity and emergency procedures are in place to prevent a thermal runaway. The synthesis of 5-nitro-7-azaindole, for instance, involves nitration, which requires careful temperature control to remain safe on a large scale.[4]

  • Q: How do I choose between purification by chromatography and recrystallization on a large scale?

    • A: For large-scale production, recrystallization is almost always preferred over chromatography due to cost, solvent usage, and throughput. Chromatography is generally reserved for cases where impurities are very difficult to remove otherwise. The goal of process development should be to refine the reaction conditions to the point where the crude product is clean enough to be purified by a simple recrystallization. The synthesis described by Collum et al. for 2-phenyl-7-azaindole mentions purification by both recrystallization and flash chromatography, suggesting the choice may depend on the final purity required.[5]

  • Q: Can I use microwave-assisted synthesis for scale-up?

    • A: While microwave reactors are excellent tools for rapid optimization on a small scale, direct scale-up is challenging due to the limited penetration depth of microwaves.[3][7] However, the conditions discovered using a microwave (e.g., high temperatures, specific solvents) can often be translated to conventional heating in a large-scale reactor, although reaction times will be significantly longer. The key is to use the microwave as a high-speed optimization tool, not a production vessel.

Example Scalable Protocol: Synthesis of 5-Nitro-7-azaindole

This protocol is adapted from a reported scalable process and highlights key considerations for large-scale execution.[4] This route involves a Sonogashira coupling followed by a base-mediated cyclization.

Step 1: Sonogashira Coupling of 3-Iodo-5-nitropyridin-2-amine with Trimethylsilylacetylene
  • Objective: To couple the iodopyridine with TMS-acetylene to form the key alkyne intermediate.

  • Reagents:

    • 3-Iodo-5-nitropyridin-2-amine

    • Trimethylsilylacetylene (TMSA)

    • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

    • CuI (Copper(I) iodide, co-catalyst)

    • Triethylamine (Base and solvent)

    • Toluene (Co-solvent)

  • Procedure:

    • Inerting the Reactor: Charge a suitably sized reactor with 3-Iodo-5-nitropyridin-2-amine and the solvents (Toluene, Triethylamine).

    • Degassing: Degas the mixture thoroughly by sparging with nitrogen or through vacuum/N₂ backfill cycles. This is critical to prevent catalyst oxidation.

    • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the reactor under a positive nitrogen atmosphere.

    • TMSA Addition: Add trimethylsilylacetylene dropwise via an addition funnel or pump, maintaining the internal temperature below a set point (e.g., 30 °C) as the reaction can be mildly exothermic.

    • Reaction: Heat the mixture to the target temperature (e.g., 60-70 °C) and monitor by HPLC until the starting iodopyridine is consumed.

    • Workup: Cool the reaction, filter off the catalyst residues, and concentrate the filtrate under reduced pressure.

Step 2: Desilylation and Cyclization
  • Objective: To remove the TMS protecting group and induce cyclization to form the 7-azaindole ring.

  • Reagents:

    • Crude product from Step 1

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Methanol or another protic solvent

  • Procedure:

    • Dissolution: Dissolve the crude intermediate in the chosen solvent (e.g., methanol).

    • Base Addition: Add the base (e.g., K₂CO₃). The desilylation is often rapid at room temperature.

    • Cyclization: Heat the mixture to reflux. The intramolecular cyclization will proceed to form the 5-nitro-7-azaindole. Monitor by HPLC for the disappearance of the desilylated intermediate.

    • Isolation: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. Filter the solid, wash with water and a non-polar solvent (like hexanes) to remove impurities, and dry under vacuum.[4]

References

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Almaraz-Pereda, S. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Collum, D. B., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Retrieved from [Link]

  • Zhang, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers. The Royal Society of Chemistry. Retrieved from [Link]

  • Witschel, M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Retrieved from [Link]

  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Potency Enhancement for 1H-Pyrrolo[2,3-b]pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the common challenge of low potency in early-stage 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) drug candidates. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and systematically improve the potency of their compounds.

Frequently Asked Questions (FAQs)

Q1: My 1H-pyrrolo[2,3-b]pyridine lead compound has low potency. What are the most common initial steps to troubleshoot this?

A1: Low potency in early-stage drug candidates is a frequent challenge. A systematic approach is crucial. Initially, you should:

  • Confirm Assay Integrity: First, ensure that the observed low potency is not an artifact of the experimental setup. This includes verifying the stability and solubility of your compound under assay conditions and confirming the reliability of your potency assay.[1][2]

  • Analyze the Structure-Activity Relationship (SAR): If you have initial analogs, analyze the existing SAR to identify vectors for modification that may lead to improved potency. Even small changes can provide valuable insights.

  • Leverage Structural Biology: If the structure of your target protein is known, utilize structure-based drug design (SBDD) to visualize the binding mode of your compound.[3][4] This can reveal unoccupied pockets or opportunities for additional interactions.

Q2: What are the key medicinal chemistry strategies to consider for improving the potency of 1H-pyrrolo[2,3-b]pyridine derivatives?

A2: The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting point. Key strategies for potency enhancement include:

  • Structure-Based Drug Design (SBDD): Utilize co-crystal structures to guide modifications that optimize interactions with the target protein.[4][5]

  • Fragment-Based Drug Design (FBDD): If your initial hit is small, you can "grow" the molecule into adjacent pockets of the binding site to increase affinity.[6][7][8][9]

  • Bioisosteric Replacements: Replace functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

  • Optimize Lipophilic Efficiency (LipE): Aim to increase potency without a disproportional increase in lipophilicity, which can negatively impact pharmacokinetic properties.[10][11][12][13]

Q3: How do I differentiate between low potency due to poor compound properties versus suboptimal target engagement?

A3: This is a critical distinction. Consider the following:

  • Solubility Assessment: Poor aqueous solubility can lead to artificially low potency measurements.[1][2] Conduct solubility assays to rule this out.

  • Biochemical vs. Cellular Assays: A significant drop in potency from a biochemical (enzyme) assay to a cell-based assay can indicate poor cell permeability, efflux by transporters, or metabolic instability.[14]

  • Target Engagement Assays: Employ techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound is reaching and binding to its intended target within the cell.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to addressing low potency.

Guide 1: Systematic Approach to Potency Improvement

A logical workflow is essential for efficiently navigating the complexities of potency optimization.

Potency_Improvement_Workflow cluster_0 Initial Assessment cluster_1 Hypothesis Generation cluster_2 Medicinal Chemistry Strategy cluster_3 Experimental Validation A Low Potency Identified B Verify Compound Integrity (Purity, Identity) A->B C Assess Assay Performance (Z', S/B) B->C D Evaluate Compound Solubility C->D E Suboptimal Target Interaction D->E Analyze Data F Poor Physicochemical Properties D->F Analyze Data G Structure-Based Design (SBDD) E->G H SAR Exploration E->H I Improve Lipophilic Efficiency (LipE) F->I K Synthesize Analogs G->K J Scaffold Hopping H->J H->K I->K L Biochemical Potency Assay K->L M Cellular Potency Assay L->M N Target Engagement Assay M->N O Potency Improved? N->O P Project Progression O->P Yes Q Re-evaluate Hypothesis O->Q No cluster_1 cluster_1 Q->cluster_1

Caption: A systematic workflow for troubleshooting and improving compound potency.

Guide 2: Structure-Based Drug Design (SBDD) for Potency Enhancement

When a high-resolution crystal structure of the target protein in complex with your ligand (or a close analog) is available, SBDD is a powerful approach.[3][4]

Objective: To identify key interactions and unoccupied pockets within the active site to guide the design of more potent analogs.

Step-by-Step Protocol:

  • Analyze the Co-crystal Structure:

    • Identify all hydrogen bonds, hydrophobic interactions, and electrostatic interactions between your compound and the protein.

    • Note the conformation of your compound in the bound state.

    • Use software like PyMOL or Chimera for visualization.

  • Identify Opportunities for Improvement:

    • Unoccupied Pockets: Look for adjacent hydrophobic or polar pockets that are not filled by your current molecule. Design modifications to extend into these pockets.

    • Suboptimal Interactions: Identify any weak or strained interactions. For example, a hydrogen bond with poor geometry could be improved by altering the position of the donor or acceptor.

    • Water-Mediated Interactions: Displacing a high-energy water molecule from the binding site with a part of your ligand can lead to a significant gain in affinity.

Data Presentation: SAR Table for SBDD-Guided Optimization

CompoundModification on 1H-pyrrolo[2,3-b]pyridineRationaleTarget Kinase IC50 (nM)
Lead-1 C4-HInitial Hit1500
Lead-1a C4-ClFills a small hydrophobic pocket near the hinge region.750
Lead-1b C4-MethylProvides a better fit in the hydrophobic pocket.300
Lead-1c C5-MethoxyAims to form a hydrogen bond with a backbone amide.900
Lead-1d C5-TrifluoromethylActs as a hydrogen bond acceptor with a nearby glycine residue.[15]250
Guide 3: Troubleshooting Assay-Related Issues

It is crucial to rule out experimental artifacts as the cause of low potency.

1. Biochemical Assay Troubleshooting

IssuePotential CauseTroubleshooting Steps
Low Potency Compound Solubility: Precipitation in assay buffer.- Measure kinetic solubility in the assay buffer.[1] - Add a co-solvent like DMSO (ensure final concentration is tolerated by the enzyme). - Use a different buffer system.
Compound Instability: Degradation during incubation.- Assess compound stability in the assay buffer over time using LC-MS.
Incorrect Reagent Concentrations: ATP concentration too high for competitive inhibitors.- Determine the Km of ATP for your kinase and run the assay at or below this concentration.
Assay Interference: Compound absorbs or emits light at the detection wavelength.- Run a control experiment without the enzyme to check for interference.

2. Cellular Assay Troubleshooting

A significant potency drop from a biochemical to a cellular assay often points to issues with cell permeability or stability.[14]

IssuePotential CauseTroubleshooting Steps
Potency Cliff Poor Cell Permeability: Compound cannot reach the intracellular target.- Assess permeability using a PAMPA assay. - Reduce the polarity of the molecule if it is too high.
Efflux by Transporters: Compound is actively pumped out of the cell.- Test for efflux using cell lines that overexpress common transporters (e.g., P-gp).
Intracellular Metabolism: Compound is rapidly metabolized.- Incubate the compound with liver microsomes to assess metabolic stability.
High Protein Binding: Compound binds to proteins in the cell culture medium.- Measure the fraction of unbound compound in the presence of serum.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Prepare Incubation Mixtures: In a 96-well plate, combine liver microsomes (e.g., human, mouse), your test compound, and a buffer system.

  • Initiate the Reaction: Add NADPH to start the metabolic reaction.

  • Time Points: Quench the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate Half-Life: Determine the in vitro half-life (t1/2) by plotting the natural log of the percent remaining compound versus time.

Advanced Concepts for Potency Optimization

Optimizing Drug-Target Residence Time

For some targets, the duration of the drug-target interaction (residence time) is more critical for in vivo efficacy than the binding affinity (Kd) alone.[16][17][18][19]

Concept: A longer residence time can lead to a more sustained pharmacological effect, even if the drug is cleared from circulation.

Strategy: Design compounds that form more stable interactions with the target, potentially through conformational changes in the protein upon binding. This can be achieved by targeting specific residues that contribute to a slow "off-rate".

Residence_Time A Drug + Target B [Drug-Target] Complex A->B kon C Drug + Target D [Drug-Target]* Complex (Induced Fit) C->D kon

Caption: Comparison of fast vs. slow off-rate kinetics.

Leveraging Lipophilic Efficiency (LipE)

LipE is a key metric for balancing potency and physicochemical properties.[10][11][12][13]

Formula: LipE = pIC50 - logD

Objective: To maximize LipE by increasing potency (pIC50) with minimal increases in lipophilicity (logD). A higher LipE is often associated with a better overall drug-like profile.

Data Presentation: LipE-Guided Optimization

CompoundpIC50logDLipEInterpretation
Lead-2 6.0 (1 µM)4.02.0Potent but very lipophilic.
Lead-2a 6.3 (500 nM)4.51.8Increased potency, but at the cost of higher lipophilicity (lower LipE).
Lead-2b 6.5 (316 nM)3.53.0Improved Candidate: Potency increased while lipophilicity was reduced, leading to a significant improvement in LipE.

References

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  • Stanford University. (n.d.). Structure-Based Drug Design. Linac Coherent Light Source. [Link]

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  • Solvias. (n.d.). Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development. Solvias. [Link]

  • Li, Z., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10227-10253. [Link]

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  • Johnson, T. A., & Johnson, D. S. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 61(17), 7479-7503. [Link]

  • Abzena. (n.d.). Insights into Development & Regulatory Considerations for Potency Assays. Abzena. [Link]

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  • Di, L., & Kerns, E. H. (2006). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Drug Metabolism Letters, 1(1), 51-55. [Link]

  • Irtiza, S., et al. (2023). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 28(14), 5518. [Link]

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  • Eurofins. (n.d.). Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Eurofins. [Link]

  • Wang, S., & Gray, N. S. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(20), 11381-11404. [Link]

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. The FEBS Journal, 283(19), 3499-3511. [Link]

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  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Lawson, J. (2021). Ask the Expert: Critical Steps in Potency Assay Development. BioProcess International. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Analogs as Modulators of Key Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the development of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine analogs across several key target classes, including phosphodiesterase 4B (PDE4B), fibroblast growth factor receptors (FGFRs), Janus kinases (JAKs), and TRAF2- and NCK-interacting kinase (TNIK). By synthesizing data from numerous studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this scaffold influence biological activity and selectivity.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Diverse Biological Activity

The 1H-pyrrolo[2,3-b]pyridine core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution introduces a hydrogen bond acceptor, which can be crucial for anchoring ligands to their target proteins. The bicyclic system is relatively planar and provides a rigid framework for the presentation of various substituents in a defined spatial orientation. The SAR of this scaffold is rich and highly dependent on the substitution pattern around the core, allowing for the fine-tuning of potency and selectivity against different biological targets.

Targeting Phosphodiesterase 4B (PDE4B) for Anti-Inflammatory and Neurological Applications

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammatory and neuronal processes. Inhibition of PDE4, particularly the PDE4B isoform, has emerged as a promising therapeutic strategy for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and neurological conditions.[1]

Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

A significant body of research has focused on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors.[1] The general SAR for this class of compounds can be summarized as follows:

  • Amide Substituent (R¹): The nature of the substituent on the 2-carboxamide is a critical determinant of potency and selectivity.[1]

    • Ring Size and Hydrophobicity: The size and hydrophobicity of cyclic amide substituents significantly impact activity. For instance, moving from a cyclobutylamino group to a smaller, more rigid azetidine ring resulted in a nearly 10-fold increase in PDE4B inhibition.[1]

    • Secondary vs. Tertiary Amides: Tertiary amides, particularly cyclic ones, have generally shown greater potency compared to secondary amides with small aliphatic groups.[1]

  • Substituents on the Pyrrolo[2,3-b]pyridine Core: Modifications to the core structure also play a role in modulating activity.

The following table summarizes the SAR of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs as PDE4B inhibitors.[1]

CompoundR¹ SubstituentPDE4B IC₅₀ (µM)PDE4D Inhibition at 10 µM
11a Cyclopropyl0.63<50%
11b Cyclobutyl>10<50%
11c 3-Fluorocyclobutyl0.60<50%
11f Azetidin-1-yl0.11>50%
11h 3-Hydroxy-3-methylazetidin-1-yl0.11<50%
Experimental Protocols for Evaluating PDE4B Inhibitors

A common synthetic route involves the initial synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core, followed by an amide coupling reaction.

  • Step 1: Arylation of the Pyrrolo[2,3-b]pyridine Core. A suitably substituted 1H-pyrrolo[2,3-b]pyridine is coupled with an aryl boronic acid via a Suzuki-Miyaura cross-coupling reaction.

  • Step 2: Hydrolysis of the Ester. The ester group at the 2-position is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

  • Step 3: Amide Coupling. The carboxylic acid is then coupled with the desired amine using a standard coupling agent like propylphosphonic anhydride (T3P) to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs.

G start Substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxylate step1 Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd catalyst) start->step1 intermediate1 Arylated Pyrrolo[2,3-b]pyridine-2-carboxylate step1->intermediate1 step2 Ester Hydrolysis (e.g., NaOH) intermediate1->step2 intermediate2 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid step2->intermediate2 step3 Amide Coupling (Amine, T3P) intermediate2->step3 end 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Analogs step3->end

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

This cell-based assay is crucial for evaluating the anti-inflammatory potential of PDE4B inhibitors.

  • Cell Culture: Differentiated human U937 macrophages are seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The plates are incubated for 4 hours to allow for cytokine production.

  • Quantification: The concentration of TNF-α in the cell supernatant is quantified using a commercial ELISA kit.

  • Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor that reduces TNF-α release by 50%, is calculated.

Targeting Fibroblast Growth Factor Receptors (FGFRs) in Oncology

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration.[2] Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive targets for cancer therapy.[3]

Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[2] A key interaction involves the formation of hydrogen bonds between the pyrrolo[2,3-b]pyridine core and the hinge region of the kinase domain.[2]

  • Substitutions at the 3-position: The introduction of a substituted benzyl group at the 3-position is a common strategy. The nature of the substituents on the phenyl ring significantly influences potency. For example, compound 4h , with a 3,5-dimethoxyphenyl group, demonstrated potent inhibition of FGFR1, 2, and 3.[2][4]

  • Substitutions at the 5-position: A trifluoromethyl group at the 5-position can enhance activity, potentially by forming a hydrogen bond with the backbone of the kinase.[2]

The following table presents the inhibitory activity of the lead compound 4h .[2][4]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712
Experimental Protocols for Evaluating FGFR Inhibitors
  • Step 1: Aldol Condensation. 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is reacted with a substituted aldehyde in the presence of a base like potassium hydroxide to form an intermediate chalcone-like structure.

  • Step 2: Reduction. The double bond in the intermediate is reduced using a reducing agent such as triethylsilane in the presence of trifluoroacetic acid to yield the final 3-substituted analogs.

G start 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine step1 Aldol Condensation (Substituted Aldehyde, KOH) start->step1 intermediate1 Chalcone-like Intermediate step1->intermediate1 step2 Reduction (Triethylsilane, TFA) intermediate1->step2 end 3-Substituted 1H-Pyrrolo[2,3-b]pyridine Analogs step2->end

Caption: Synthetic scheme for 3-substituted 1H-pyrrolo[2,3-b]pyridine FGFR inhibitors.

  • Cell Proliferation Assay (MTT Assay):

    • Cancer cells (e.g., 4T1 breast cancer cells) are seeded in 96-well plates.

    • Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • MTT reagent is added, and the resulting formazan crystals are dissolved.

    • The absorbance is measured to determine cell viability, and IC₅₀ values are calculated.

  • Wound Healing/Migration Assay:

    • A confluent monolayer of cells is "wounded" by creating a scratch.

    • Cells are treated with the test compounds.

    • The closure of the wound over time is monitored and quantified to assess the effect of the compounds on cell migration.

Targeting Janus Kinases (JAKs) for Immunomodulation

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immune responses. Dysregulation of JAK-STAT signaling is associated with various autoimmune and inflammatory diseases.

Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Derivatives as JAK Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of selective JAK inhibitors.

  • JAK3 Inhibitors: For JAK3 inhibition, the presence of a carbamoyl group at the C5-position and a substituted cycloalkylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring have been shown to be crucial for potent activity.

  • JAK1-Selective Inhibitors: Design of selective JAK1 inhibitors has been achieved through N-alkylation of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold. For instance, compound 31g was identified as a potent and selective JAK1 inhibitor.[5] The (S,S)-enantiomer of this compound exhibited excellent potency for JAK1 and selectivity over other JAK isoforms.[5]

Experimental Protocol for Kinase Inhibition Assay

This is a common luminescence-based assay to measure kinase activity.

  • Kinase Reaction: The JAK enzyme, a substrate peptide, ATP, and the test inhibitor are incubated together in a microplate well.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

Targeting TRAF2- and NCK-Interacting Kinase (TNIK) in Cancer

TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[6]

Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a highly potent core for TNIK inhibitors, with some analogs exhibiting IC₅₀ values in the sub-nanomolar range.[7] A quantitative structure-activity relationship (QSAR) study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives revealed that their pIC₅₀ values ranged from 7.37 to 9.92, indicating a wide range of potent inhibitory activity. The specific structural features contributing to this high potency are an active area of investigation.

Signaling Pathway

TNIK is a key activator of Wnt target genes. It interacts with both β-catenin and TCF4, leading to the phosphorylation of TCF4 and subsequent transcriptional activation of Wnt target genes.[6] Inhibition of TNIK can therefore block this critical oncogenic signaling pathway.

G cluster_destruction Destruction Complex (Wnt OFF) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation (OFF state) APC APC Axin Axin TCF4 TCF4 BetaCatenin->TCF4 Translocates to nucleus and binds TNIK TNIK BetaCatenin->TNIK Interacts with TargetGenes Wnt Target Gene Transcription TCF4->TargetGenes Activates TNIK->TCF4 Phosphorylates Inhibitor 1H-Pyrrolo[2,3-b]pyridine TNIK Inhibitor Inhibitor->TNIK Inhibits

Caption: Simplified Wnt/TNIK signaling pathway and the point of intervention for TNIK inhibitors.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of diverse biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern around this core can lead to significant changes in biological activity and selectivity. This allows for the development of targeted therapies for a wide range of diseases, from inflammatory conditions and neurological disorders to various forms of cancer.

Future research in this area will likely focus on:

  • Comparative SAR studies: Head-to-head comparisons of a series of analogs against multiple targets to better understand the structural determinants of selectivity.

  • Exploration of novel substitution patterns: The synthesis and evaluation of analogs with substituents at previously unexplored positions on the pyrrolopyridine core.

  • Development of covalent inhibitors: The design of analogs that can form a covalent bond with their target, potentially leading to increased potency and duration of action.

  • In vivo evaluation: The progression of the most promising lead compounds into preclinical and clinical studies to assess their therapeutic potential in relevant disease models.

By continuing to explore the rich medicinal chemistry of the 1H-pyrrolo[2,3-b]pyridine scaffold, the scientific community is poised to develop the next generation of targeted therapeutics.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link][1]

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link][3]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][7]

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A Comparative Guide to Docking Studies of 1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the docking performance of 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase active sites. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will delve into the structural basis of these interactions, compare binding affinities across different kinase targets, and provide detailed, field-proven protocols for conducting similar computational studies.

The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the design of potent and selective inhibitors. Understanding the subtle differences in how derivatives of this scaffold interact with various kinase active sites is crucial for optimizing their efficacy and selectivity.

Comparative Docking Performance of 1H-pyrrolo[2,3-b]pyridine Derivatives

The efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors is highly dependent on the nature and position of their substituents, which dictate their interactions with specific residues within the ATP-binding pocket. Below, we compare the docking performance of various derivatives against several key kinase targets implicated in cancer and other diseases.

Targeting the TNIK Kinase in Colorectal Cancer

Traf2- and Nck-interacting kinase (TNIK) is a crucial regulator of the Wnt signaling pathway and has emerged as a promising target in colorectal cancer.[2] A study involving a series of 31 1H-pyrrolo[2,3-b]pyridine derivatives identified compounds with potent TNIK inhibitory activity. Molecular docking studies using Surflex-Dock revealed that these compounds effectively occupy the ATP-binding site of TNIK (PDB ID: 2X7F). The docking scores, which are a measure of the predicted binding affinity, for a selection of these compounds are presented below.

Compound IDStructureDocking Score (Total Score)pIC50
Compound Y4 1H-pyrrolo[2,3-b]pyridine with undisclosed modificationsHigh9.92
Compound Y5 1H-pyrrolo[2,3-b]pyridine with undisclosed modificationsHigh9.85
Series Average A series of 31 derivativesVaried7.37 - 9.92

Table 1: Docking scores and experimental pIC50 values of 1H-pyrrolo[2,3-b]pyridine derivatives against TNIK. Higher docking scores and pIC50 values indicate greater predicted binding affinity and inhibitory activity, respectively.

The high correlation between the docking scores and the experimentally determined pIC50 values underscores the predictive power of molecular docking in this context. The most potent compounds, Y4 and Y5, were found to form favorable interactions with the TNIK active site.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as potent FGFR inhibitors.[3]

Docking studies of a lead compound, 4h , into the active site of FGFR1 (PDB ID: 3C4F) revealed key interactions. The 1H-pyrrolo[2,3-b]pyridine core formed two crucial hydrogen bonds with the backbone carbonyl of Glu562 and the NH of Ala564 in the hinge region. Additionally, a π-π stacking interaction was observed between the 3,5-dimethoxyphenyl substituent of 4h and Phe489.[3]

Kinase TargetCompound 4h IC50 (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

Table 2: In vitro inhibitory activity of compound 4h against the FGFR family. The lower IC50 values indicate higher potency.[3]

The selectivity of compound 4h towards FGFR1/2/3 over FGFR4 highlights the potential for developing isoform-selective inhibitors by exploiting subtle differences in the active site geometries.

Targeting V600E-BRAF Kinase in Melanoma

The V600E mutation in the BRAF kinase is a key driver in a significant proportion of melanomas. A computational study explored the potential of novel 1H-pyrrolo[2,3-b]pyridine derivatives as V600E-BRAF inhibitors.[4] The docking scores of the top-ranked compounds were found to be superior to that of the native ligand, vemurafenib, a known V600E-BRAF inhibitor.[4]

Compound IDDocking Score (kcal/mol)
Compound 3 -10.2
Compound 18 -10.5
Compound 32 -10.8
Compound 33 -11.2
Compound 35 -11.5
Vemurafenib (Reference) -9.8

Table 3: Comparative docking scores of 1H-pyrrolo[2,3-b]pyridine derivatives against V600E-BRAF kinase. More negative scores indicate stronger predicted binding affinity.[4]

The superior docking scores of these novel derivatives suggest they may have higher binding affinities for the V600E-BRAF active site compared to an established drug. The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions.[4]

Kinase Signaling and Inhibition: A Visual Representation

Protein kinases are fundamental components of cellular signaling pathways, regulating a vast array of processes including cell growth, proliferation, and survival.[5] Their dysregulation is a hallmark of many diseases, particularly cancer.[6] The following diagram illustrates a general receptor tyrosine kinase (RTK) signaling pathway, a common target for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK Inhibits ATP Binding RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates

Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

This diagram illustrates how the binding of a growth factor to an RTK triggers a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to changes in gene transcription that promote cell proliferation and survival.[7][8] 1H-pyrrolo[2,3-b]pyridine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of the RTK and blocking the downstream signaling cascade.[3]

Experimental Protocols for Molecular Docking Studies

The following is a generalized, step-by-step protocol for conducting molecular docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives against a kinase active site using AutoDock Vina, a widely used and freely available software.[9][10]

Experimental Workflow

Docking_Workflow PDB 1. Protein Preparation (PDB Download, Water Removal, Add Hydrogens) GridBox 3. Grid Box Generation (Define Docking Site) PDB->GridBox LigandPrep 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking 4. Molecular Docking (AutoDock Vina) LigandPrep->Docking GridBox->Docking Analysis 5. Results Analysis (Binding Energy, Pose Visualization, Interaction Analysis) Docking->Analysis

Caption: A Generalized Workflow for Molecular Docking Studies.

Step-by-Step Methodology

1. Protein Preparation:

  • Objective: To prepare the kinase receptor structure for docking.

  • Protocol:

    • Download the 3D crystal structure of the target kinase in PDB format from the Protein Data Bank (e.g., ).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest using a molecular visualization tool like PyMOL or UCSF Chimera.

    • Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are crucial for hydrogen bonding interactions.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDockTools.

2. Ligand Preparation:

  • Objective: To prepare the 1H-pyrrolo[2,3-b]pyridine derivative structures for docking.

  • Protocol:

    • Draw the 2D structures of the derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures.

    • Perform an energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand structures in the PDBQT format.

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation within the kinase active site.

  • Protocol:

    • Load the prepared protein PDBQT file into AutoDockTools.

    • Identify the ATP-binding site. This can often be inferred from the position of a co-crystallized ligand or by using active site prediction servers.

    • Define a grid box that encompasses the entire binding pocket. The size and center of the grid box are critical parameters that will influence the docking results. The box should be large enough to allow the ligand to move and rotate freely but not so large that it leads to an excessively long and inefficient search.

4. Molecular Docking with AutoDock Vina:

  • Objective: To predict the binding pose and affinity of the ligand to the protein.

  • Protocol:

    • Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters (center and dimensions), and the desired output file name.

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

    • Vina will perform a stochastic search of the ligand's conformational and orientational space within the defined grid box and will score the different poses using its empirical scoring function.[10]

    • The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

5. Results Analysis:

  • Objective: To interpret the docking results and understand the molecular interactions.

  • Protocol:

    • Examine the output file to identify the predicted binding affinity of the best pose. More negative values indicate a higher predicted binding affinity.

    • Visualize the predicted binding poses of the ligand within the protein's active site using molecular visualization software.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues. This can be done using tools like LigPlot+ or the analysis features within PyMOL and Chimera.[11]

    • Compare the binding modes and affinities of different 1H-pyrrolo[2,3-b]pyridine derivatives to understand the structure-activity relationships.

Conclusion

Molecular docking is a powerful and indispensable tool in the rational design of kinase inhibitors. This guide has provided a comparative overview of the docking performance of 1H-pyrrolo[2,3-b]pyridine derivatives against several important kinase targets, highlighting the structural basis for their activity and selectivity. By following the detailed experimental protocols provided, researchers can effectively utilize computational docking to screen virtual libraries, prioritize compounds for synthesis and biological testing, and ultimately accelerate the discovery of novel and effective kinase inhibitors for the treatment of a wide range of diseases.

References

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  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1530-1537. Available at: [Link]

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A Comparative Guide to the In Vivo Efficacy of Novel 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals at the forefront of oncology, the quest for more effective and selective kinase inhibitors is a perpetual endeavor. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, largely due to its structural similarity to the adenine core of ATP, enabling it to effectively compete for the kinase hinge-binding region.[1] This guide provides an in-depth, objective comparison of the in vivo efficacy of novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors against established and alternative therapies, supported by experimental data and protocols. Our focus will be on inhibitors targeting key oncogenic kinases: Colony-Stimulating Factor 1 Receptor (CSF-1R), Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, and Cyclin-Dependent Kinase 8 (CDK8).

The Strategic Advantage of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 7-azaindole core is not merely another heterocyclic system; its strategic advantage lies in its ability to form bidentate hydrogen bonds with the kinase hinge region, mimicking the binding of ATP.[1] This interaction provides a strong anchor for the inhibitor, and modifications at various positions on the pyrrolopyridine ring allow for fine-tuning of selectivity and potency against specific kinases.[2] This inherent versatility has led to the development of a new generation of inhibitors with potentially improved therapeutic windows compared to existing treatments.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine-based inhibitors discussed in this guide exert their anti-tumor effects by modulating critical signaling pathways implicated in cancer cell proliferation, survival, and migration.

CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[1][3] In the tumor microenvironment, signaling through CSF-1R, activated by its ligands CSF-1 and IL-34, promotes the differentiation of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype.[4] These M2-polarized TAMs contribute to tumor progression by suppressing anti-tumor immunity and promoting angiogenesis.[4] Novel 1H-pyrrolo[2,3-b]pyridine-based CSF-1R inhibitors aim to block this signaling cascade, thereby depleting or repolarizing TAMs to a more pro-inflammatory, anti-tumor state.

CSF-1R Signaling Pathway Ligand CSF-1 / IL-34 CSF1R CSF-1R Ligand->CSF1R Binds Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K Dimerization->PI3K ERK ERK Dimerization->ERK STAT STAT Dimerization->STAT Akt Akt PI3K->Akt Macrophage_Survival Macrophage Survival & Proliferation Akt->Macrophage_Survival ERK->Macrophage_Survival M2_Polarization M2 Polarization (Immunosuppression) STAT->M2_Polarization Pyrrolopyridine_Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor (e.g., III-1) Pyrrolopyridine_Inhibitor->CSF1R

Caption: Inhibition of CSF-1R by 1H-pyrrolo[2,3-b]pyridine derivatives blocks downstream signaling, reducing macrophage survival and immunosuppressive M2 polarization.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5] Aberrant activation of FGFR signaling, through gene amplification, mutations, or fusions, is a known driver in various cancers, including bladder, breast, and lung cancer.[5] This leads to the constitutive activation of downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, promoting uncontrolled cell growth and survival.[5] Novel 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors are designed to potently and selectively block these receptors, thereby inhibiting tumor cell proliferation and inducing apoptosis.[6]

FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrrolopyridine_Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor (e.g., 4h) Pyrrolopyridine_Inhibitor->FGFR ATM Signaling Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM Activates Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest DNA_Repair DNA Repair ATM->DNA_Repair Apoptosis Apoptosis ATM->Apoptosis Cell_Survival Tumor Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival Apoptosis->Cell_Survival Pyrrolopyridine_Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor (e.g., 25a) Pyrrolopyridine_Inhibitor->ATM

Caption: Selective 1H-pyrrolo[2,3-b]pyridine-based ATM inhibitors block the DNA damage response, sensitizing cancer cells to therapy.

CDK8 and the Wnt/β-catenin Signaling Pathway

Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex and plays a crucial role in regulating transcription. In colorectal cancer (CRC), CDK8 is an oncogene that is often associated with the aberrant activation of the Wnt/β-catenin signaling pathway. [7]This pathway is critical for cell proliferation and survival, and its dysregulation is a hallmark of many CRCs. [7]Novel 1H-pyrrolo[2,3-b]pyridine-based CDK8 inhibitors can indirectly inhibit the activity of β-catenin, leading to the downregulation of the Wnt/β-catenin pathway, cell cycle arrest, and inhibition of tumor growth. [7]

Wnt_CDK8_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilizes Transcription Gene Transcription Beta_Catenin->Transcription Co-activates CDK8 CDK8 CDK8->Beta_Catenin Enhances activity Proliferation Cell Proliferation Transcription->Proliferation Pyrrolopyridine_Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor (e.g., 22) Pyrrolopyridine_Inhibitor->CDK8

Caption: 1H-pyrrolo[2,3-b]pyridine-based CDK8 inhibitors downregulate the Wnt/β-catenin pathway by targeting a key transcriptional regulator.

Comparative In Vivo Efficacy

A direct comparison of the in vivo efficacy of these novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors with established therapies highlights their potential. The following table summarizes key findings from preclinical studies.

TargetNovel InhibitorAnimal ModelDosing RegimenEfficacyComparatorComparator EfficacySource
CSF-1R III-1Colorectal Cancer (CRC) Mouse ModelNot Specified39-56% reduction in tumor weight.PLX3397 (Pexidartinib)Less effective than III-1 at the same doses.[8]
FGFR 4hBreast Cancer 4T1 Cell XenograftNot SpecifiedSignificantly inhibited tumor proliferation, migration, and invasion; induced apoptosis.Not SpecifiedNot Applicable[5][6]
ATM 25aHCT116 and SW620 Xenograft ModelsNot SpecifiedIn combination with irinotecan, demonstrated synergistic antitumor efficacy with Tumor Growth Inhibition (TGI) of 79.3% and 95.4%, respectively.Irinotecan aloneLess effective than the combination.[9][10]
CDK8 22Colorectal Cancer (CRC) XenograftNot SpecifiedSignificantly inhibited tumor growth in vivo.Not SpecifiedNot Applicable[7]

Analysis of Comparative Efficacy:

The data indicates that novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors demonstrate significant in vivo anti-tumor activity. For instance, the CSF-1R inhibitor III-1 showed superior efficacy over the established inhibitor PLX3397 in a colorectal cancer model, suggesting a potential for improved clinical outcomes. [8]The ATM inhibitor 25a exhibited remarkable synergistic effects when combined with the chemotherapeutic agent irinotecan, achieving high levels of tumor growth inhibition in xenograft models. [9][10]This highlights the potential of these novel inhibitors in combination therapy regimens, a cornerstone of modern oncology. While direct comparators were not specified in the initial studies for the FGFR inhibitor 4h and the CDK8 inhibitor 22 , their potent in vivo activity in relevant cancer models underscores their promise as therapeutic candidates. [5][6][7]

Experimental Protocols: A Guide to In Vivo Efficacy Studies

The reproducibility and validity of in vivo studies are paramount. Below are detailed, step-by-step methodologies for key experiments cited in the evaluation of these novel inhibitors.

General Protocol for Subcutaneous Xenograft Mouse Models (e.g., HCT116, SW620)

This protocol outlines the standard procedure for establishing and evaluating the efficacy of inhibitors in subcutaneous xenograft models, a widely used preclinical platform.

1. Cell Culture and Preparation:

  • Culture human colorectal carcinoma cell lines (e.g., HCT116, SW620) in appropriate medium (e.g., McCoy's 5A for HCT116, Leibovitz's L-15 for SW620) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS or a suitable vehicle (e.g., Matrigel) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.

2. Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude or NOD-SCID), typically 6-8 weeks old.

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Inject the cell suspension subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

4. Drug Formulation and Administration:

  • Formulate the novel 1H-pyrrolo[2,3-b]pyridine-based inhibitor and comparator drugs in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • The dosing regimen (dose, frequency, and duration) should be based on prior pharmacokinetic and tolerability studies.

  • Administer the vehicle alone to the control group.

5. Efficacy Evaluation and Endpoint Analysis:

  • Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., HCT116) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment (Inhibitor vs. Vehicle) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 8. Endpoint Analysis (TGI, Tumor Weight) Monitoring->Endpoint

Caption: Standard workflow for in vivo efficacy studies using subcutaneous xenograft models.

Discussion and Future Perspectives

The presented data strongly suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold is a highly promising platform for the development of next-generation kinase inhibitors. The demonstrated in vivo efficacy, in some cases superior to established drugs, warrants further investigation and clinical development.

Key Insights and Causality:

  • Enhanced Potency and Selectivity: The ability of the 7-azaindole ring to form key hydrogen bonds with the kinase hinge region likely contributes to the high potency observed. Further substitutions on the scaffold allow for the exploitation of other pockets within the ATP-binding site, leading to improved selectivity and reduced off-target effects.

  • Combination Therapy Potential: The synergistic effect of the ATM inhibitor 25a with irinotecan is a prime example of the potential of these compounds in combination therapies. By targeting a key node in the DNA damage response, these inhibitors can overcome resistance to conventional chemotherapies.

  • Favorable Pharmacokinetic Properties: The oral bioavailability reported for some of these compounds, such as the ATM inhibitor 25a, is a significant advantage for clinical translation, offering the potential for more convenient and patient-friendly dosing regimens. [9][10] Future Research Directions:

  • Head-to-Head In Vivo Comparison: More direct comparative studies are needed to definitively establish the superiority of these novel inhibitors over a wider range of existing therapies.

  • Exploration of Resistance Mechanisms: As with any targeted therapy, the development of resistance is a concern. Future studies should investigate potential resistance mechanisms to these novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

  • Biomarker Discovery: Identifying predictive biomarkers will be crucial for patient stratification and ensuring that these targeted therapies are delivered to the patient populations most likely to benefit.

  • Expansion to Other Kinase Targets: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold suggests that it could be successfully applied to develop inhibitors against other clinically relevant kinases.

References

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to Confirming Target Engagement for 1H-pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine compounds, confirming direct interaction with their intended molecular targets is a cornerstone of preclinical development. This guide provides an in-depth comparison of cutting-edge methodologies to definitively assess target engagement, ensuring that downstream biological effects are a direct consequence of on-target activity. We will delve into the mechanistic underpinnings of each technique, offer field-proven insights into experimental design, and provide detailed protocols to empower your research.

The 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry, has yielded potent inhibitors against a range of clinically relevant kinases, including Traf2 and Nck-interacting kinase (TNIK), ATM, Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 8 (CDK8)[1][2][3]. Given the highly conserved nature of the ATP-binding pocket across the kinome, rigorous validation of target engagement is paramount to understanding a compound's selectivity profile and mitigating potential off-target effects[4].

This guide will navigate through a selection of robust cell-based and biophysical assays, providing a comparative framework to aid in the selection of the most appropriate method for your specific research question.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on several factors, including the stage of drug discovery, the nature of the target, and the desired throughput. Here, we compare and contrast the leading methodologies.

Methodology Principle Throughput Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Low to HighTarget engagement in intact cells, IC50Label-free, applicable to native proteinsIndirect measurement, not suitable for all targets
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the compound.HighReal-time binding in live cells, affinity, residence timeHigh sensitivity, quantitativeRequires genetic modification of the target protein
Kinobeads / Affinity Purification-Mass Spectrometry (AP-MS) Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.Low to MediumKinome-wide selectivity profiling, identification of novel targetsUnbiased, broad kinome coveragePerformed on lysates, may not reflect cellular context
Surface Plasmon Resonance (SPR) Measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.MediumReal-time kinetics (kon, koff), affinity (KD)Label-free, precise kinetic dataRequires purified protein, potential for protein inactivation upon immobilization
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.LowComplete thermodynamic profile (ΔH, ΔS, KD, stoichiometry)Label-free, direct measurement of binding thermodynamicsRequires large amounts of purified protein, low throughput

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a physiologically relevant cellular context[5]. The underlying principle is that the binding of a ligand, such as a 1H-pyrrolo[2,3-b]pyridine inhibitor, stabilizes the target protein, leading to an increase in its melting temperature (Tagg)[5].

Causality in Experimental Choices: The choice of temperature range is critical and should bracket the known or predicted Tagg of the target protein. The concentration of the test compound should be sufficient to achieve target saturation to observe a significant thermal shift[6].

CETSA_Workflow A 1. Cell Culture & Treatment (Treat cells with 1H-pyrrolo[2,3-b]pyridine compound or vehicle) B 2. Heating (Aliquot cells and heat at a range of temperatures) A->B C 3. Lysis & Centrifugation (Separate soluble and aggregated proteins) B->C D 4. Protein Quantification (e.g., Western Blot, ELISA) C->D E 5. Data Analysis (Plot protein levels vs. temperature to determine Tagg) D->E

Caption: CETSA experimental workflow.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine compound or vehicle control for a predetermined time.

  • Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild detergent.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.

  • Data Interpretation: Plot the percentage of soluble protein as a function of temperature. The temperature at which 50% of the protein has aggregated is the Tagg. A shift in the Tagg in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells[7]. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target[8]. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal[9].

Causality in Experimental Choices: The choice of tracer and its concentration are critical for a successful assay. The tracer should have a suitable affinity for the target and be used at a concentration that gives a robust BRET signal without saturating the target.

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With 1H-pyrrolo[2,3-b]pyridine Inhibitor A NanoLuc-Target Fusion B Fluorescent Tracer A->B Binding C BRET Signal B->C Energy Transfer D NanoLuc-Target Fusion E Inhibitor D->E Binding F Fluorescent Tracer E->F Competition G No BRET Signal F->G Kinobeads_Workflow A 1. Cell Lysis B 2. Lysate Treatment (Incubate with 1H-pyrrolo[2,3-b]pyridine compound or vehicle) A->B C 3. Kinobead Incubation (Competitive binding) B->C D 4. Washing & Elution C->D E 5. Proteomic Analysis (LC-MS/MS) D->E F 6. Data Analysis (Identify and quantify bound kinases) E->F

Caption: Kinobeads/AP-MS experimental workflow.

  • Cell Culture and Lysis: Grow cells to the desired confluency and prepare a cell lysate.

  • Compound Incubation: Treat the cell lysate with the 1H-pyrrolo[2,3-b]pyridine compound at various concentrations or a vehicle control.

  • Kinobeads Pulldown: Add the kinobeads to the treated lysates and incubate to allow for competitive binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were pulled down by the kinobeads. A decrease in the amount of a specific kinase pulled down in the presence of the compound indicates that the compound has engaged that target.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity of a compound to its target protein.[10][11] It measures the change in the refractive index at the surface of a sensor chip when a ligand (e.g., the target kinase) immobilized on the chip binds to an analyte (e.g., the 1H-pyrrolo[2,3-b]pyridine compound) in solution.[12]

Causality in Experimental Choices: The immobilization of the target protein on the sensor chip is a critical step and should be performed under conditions that maintain the protein's native conformation and activity.[11] The choice of running buffer is also important to minimize non-specific binding.

  • Chip Preparation and Ligand Immobilization: Activate the sensor chip surface and covalently immobilize the purified target kinase.

  • Analyte Preparation: Prepare a series of dilutions of the 1H-pyrrolo[2,3-b]pyridine compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal in real-time. This provides the association phase data.

  • Dissociation Analysis: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the target.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[13]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[14] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[15][16]

Causality in Experimental Choices: Accurate concentration determination of both the protein and the ligand is crucial for obtaining reliable ITC data. The choice of buffer is also important, as buffer ionization can contribute to the measured heat change.

  • Sample Preparation: Prepare solutions of the purified target kinase and the 1H-pyrrolo[2,3-b]pyridine compound in the same buffer.

  • ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Titration: Inject small aliquots of the compound solution into the protein solution at regular intervals and measure the heat change after each injection.

  • Data Analysis: Integrate the heat peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[17]

Conclusion

The robust confirmation of target engagement is a non-negotiable step in the development of 1H-pyrrolo[2,3-b]pyridine-based therapeutics. The choice of methodology should be guided by the specific scientific question at hand. For initial validation in a cellular context, CETSA and NanoBRET™ offer excellent options. For a broader understanding of selectivity, Kinobeads/AP-MS is the method of choice. For detailed mechanistic insights into the binding event, the biophysical techniques of SPR and ITC provide unparalleled kinetic and thermodynamic information. By employing these self-validating systems, researchers can build a comprehensive and trustworthy data package to confidently advance their drug discovery programs.

References

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors. ResearchGate. Available at: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. PubMed. Available at: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Available at: [Link]

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS One. Available at: [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Repository. Available at: [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]

  • Determining Enzyme Kinetics via Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central. Available at: [Link]

  • Publications - CETSA. CETSA. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Available at: [Link]

  • Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences. Available at: [Link]

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. PubMed. Available at: [Link]

  • Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. ChemRxiv. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking Next-Generation 1H-Pyrrolo[2,3-b]pyridine JAK Inhibitors Against Standard-of-Care for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors, most notably demonstrated by the success of Janus kinase (JAK) inhibitors for autoimmune diseases.[1] In rheumatoid arthritis (RA), the dysregulation of the JAK-STAT signaling pathway, driven by pro-inflammatory cytokines, is a critical pathogenic event.[2][3] Standard-of-care (SoC) oral therapies, such as Tofacitinib, Baricitinib, and Upadacitinib, have revolutionized RA treatment by targeting this pathway.[4][5] However, the quest for improved therapies continues, focusing on enhanced selectivity to optimize the balance between efficacy and safety. This guide presents a comprehensive, technically grounded framework for the preclinical benchmarking of novel 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors against established SoC drugs. We will detail the scientific rationale, provide validated experimental protocols for in vitro and in vivo comparison, and offer a logical workflow to rigorously evaluate the potential of these next-generation candidates.

Part 1: The Scientific Rationale - Targeting the JAK-STAT Pathway in RA

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors integral to hematopoiesis and immune function.[6] In RA, cytokines like IL-6 and interferons bind to their receptors on immune cells, leading to the activation of associated JAKs.[7] These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[8] Phosphorylated STATs dimerize, translocate to the nucleus, and drive the transcription of genes that perpetuate inflammation, synovial pannus formation, and joint destruction.[8][9]

The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—play distinct but sometimes overlapping roles.[10]

  • JAK1 is broadly involved in inflammatory signaling.

  • JAK2 is crucial for erythropoietin and thrombopoietin signaling, hence its inhibition is linked to anemia and thrombocytopenia.

  • JAK3 signaling is largely restricted to lymphoid cells and is critical for adaptive immunity.

  • TYK2 is involved in the signaling of IL-12 and IL-23.

First-generation JAK inhibitors (jakinibs), like Tofacitinib, are often described as pan-JAK inhibitors, potently inhibiting JAK1 and JAK3 with some activity against JAK2.[10][11] While clinically effective, this broader inhibition profile can be associated with side effects. The central hypothesis for developing next-generation 1H-pyrrolo[2,3-b]pyridine inhibitors is that increased selectivity, particularly for JAK1 over other isoforms, may reduce mechanism-based side effects while retaining or improving efficacy .[12] This guide will use Tofacitinib as the primary SoC comparator due to its well-characterized profile and shared core scaffold.

JAK_STAT_Pathway_RA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 6. Nuclear Translocation Gene Inflammatory Gene Transcription Nucleus->Gene 7. Gene Expression NewInhibitor New 1H-pyrrolo[2,3-b]pyridine Inhibitor (e.g., Inhibitor X) NewInhibitor->JAK BLOCKS

Figure 1: Simplified JAK-STAT signaling pathway in rheumatoid arthritis.

Part 2: The Preclinical Benchmarking Cascade

A rigorous and logical progression of experiments is crucial for efficiently evaluating new drug candidates. The goal is to build a comprehensive data package, starting with fundamental biochemical properties and moving towards more complex biological systems. This tiered approach ensures that only the most promising compounds advance, saving time and resources.

Benchmarking_Workflow Biochem Phase 1: Biochemical Assays (Potency & Selectivity) gate1 Potent & Selective? Biochem->gate1 Cellular Phase 2: Cellular Assays (Target Engagement & Pathway Inhibition) gate2 Cell Permeable & Active? Cellular->gate2 InVivo Phase 3: In Vivo Efficacy (Disease Model) gate3 Efficacious & Tolerated? InVivo->gate3 ADME Phase 4: Preclinical Development (ADME/Tox, IND-enabling studies) gate1->Cellular Yes stop1 Stop or Redesign gate1->stop1 No gate2->InVivo Yes stop2 Stop or Redesign gate2->stop2 No gate3->ADME Yes stop3 Stop or Redesign gate3->stop3 No

Figure 2: A tiered workflow for benchmarking new JAK inhibitors.

Part 3: In Vitro Benchmarking - Potency, Selectivity, and Cellular Activity

Biochemical Potency & Selectivity Profiling

Causality: The foundational characteristic of any inhibitor is its direct interaction with the intended target. Biochemical assays provide the most direct and quantitative method to determine an inhibitor's potency (how much drug is needed for inhibition) and selectivity (how well it distinguishes between its target and other related kinases).[13] Establishing high potency against the primary target (e.g., JAK1) and a clean selectivity profile against other JAKs and a broader kinome panel is the first critical gate in development.[14][15] A compound that is not potent or selective at this stage is unlikely to succeed in more complex systems.

Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in kinase buffer to a working concentration (e.g., 2-5 ng/µL).

    • Prepare a substrate solution (e.g., a generic tyrosine kinase peptide substrate) in kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration equal to the Kₘ for each respective enzyme to allow for a fair comparison of IC₅₀ values.[16]

    • Serially dilute "Inhibitor X" and Tofacitinib in 100% DMSO, then further dilute in kinase buffer to create a 10-point, 3-fold dilution series.

  • Assay Procedure:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 5 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative Biochemical Profile

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)JAK1/JAK2 SelectivityJAK1/JAK3 Selectivity
Tofacitinib (SoC) 51121340~22x~0.2x
Inhibitor X (New) 2450220>1000225x 110x

Hypothetical data presented for illustrative purposes.

Cellular Target Engagement & Pathway Inhibition

Causality: While biochemical potency is essential, it doesn't guarantee performance in a cellular context. A compound must be able to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations (~1-10 mM), and inhibit the downstream signaling pathway.[16] Measuring the phosphorylation of STAT proteins (pSTAT) following cytokine stimulation is the most direct and biologically relevant readout of JAK inhibition in a cellular setting.[17][18]

Experimental Protocol: IL-6 Induced pSTAT3 Inhibition in Human PBMCs

This protocol uses Western Blotting to assess the inhibition of JAK1/2-mediated STAT3 phosphorylation in primary human cells.

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and rest overnight.

    • The next day, starve cells in serum-free media for 4 hours.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the starved cells with a serial dilution of "Inhibitor X" or Tofacitinib for 1 hour at 37°C.

    • Stimulate the cells with recombinant human IL-6 (e.g., 50 ng/mL) for 15 minutes at 37°C to induce STAT3 phosphorylation. A non-stimulated control should be included.

  • Lysate Preparation and Western Blotting:

    • Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 (as a loading control).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for pSTAT3 and total STAT3 using densitometry software (e.g., ImageJ).

    • Normalize the pSTAT3 signal to the total STAT3 signal for each sample.

    • Calculate the percent inhibition relative to the IL-6 stimulated, vehicle-treated control.

    • Determine the cellular IC₅₀ value by plotting percent inhibition against inhibitor concentration.

Data Presentation: Comparative Cellular Potency

CompoundCellular pSTAT3 IC₅₀ (nM)
Tofacitinib (SoC) 85
Inhibitor X (New) 45

Hypothetical data presented for illustrative purposes.

Part 4: In Vivo Efficacy Assessment - The Gold Standard Model

Causality: The ultimate preclinical test of a therapeutic for RA is its ability to modify disease in a relevant animal model. The collagen-induced arthritis (CIA) model in mice is widely accepted as the gold standard because it shares many immunological and pathological features with human RA, including synovitis, pannus formation, and cartilage/bone erosion.[19][20] Demonstrating efficacy in this model is a critical step for validating the in vitro data and justifying progression towards clinical development.

Experimental Protocol: Murine Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction and treatment of arthritis in DBA/1 mice.

  • Induction of Arthritis:

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • On Day 0, immunize 8-week-old male DBA/1 mice with 100 µL of the emulsion via intradermal injection at the base of the tail.[21]

    • On Day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[22]

  • Disease Monitoring and Treatment:

    • Beginning around Day 24, monitor mice daily for the onset of arthritis.

    • Score each paw based on a scale of 0-4 (0=normal, 1=mild erythema/swelling of one digit, 2=moderate swelling of multiple digits, 3=severe swelling of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.

    • Once mice develop a clinical score of ≥4, randomize them into treatment groups (e.g., Vehicle, Tofacitinib at 30 mg/kg, Inhibitor X at 30 mg/kg).

    • Administer compounds orally, once daily, for 14-21 days.

  • Endpoint Analysis:

    • Record clinical scores and body weight daily.

    • Measure paw thickness using digital calipers every other day.

    • At the end of the study, collect hind paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage) and collect blood for cytokine analysis (e.g., via ELISA or Luminex).

  • Data Analysis:

    • Plot the mean clinical score and paw thickness over time for each group.

    • Calculate the area under the curve (AUC) for the clinical score for each mouse to represent the total disease burden during treatment.

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.

Data Presentation: Comparative In Vivo Efficacy

Treatment Group (30 mg/kg, PO)Mean Clinical Score (Day 14 of Treatment)% Inhibition of Clinical Score vs. VehicleMean Paw Thickness (mm, Day 14)% Reduction of Swelling vs. Vehicle
Vehicle 10.5 ± 1.2N/A3.8 ± 0.3N/A
Tofacitinib (SoC) 4.2 ± 0.860%2.5 ± 0.268%
Inhibitor X (New) 3.1 ± 0.670% 2.3 ± 0.279%

Hypothetical data presented for illustrative purposes. Values are mean ± SEM.

Part 5: Synthesis and Future Directions

This guide provides a structured framework for the head-to-head comparison of a novel 1H-pyrrolo[2,3-b]pyridine inhibitor against a clinical standard-of-care. Based on the hypothetical data presented, "Inhibitor X" demonstrates a superior preclinical profile compared to Tofacitinib, characterized by:

  • Superior Biochemical Selectivity: A significantly improved selectivity window for JAK1 over JAK2 and JAK3, suggesting a potentially lower risk for off-target effects related to hematopoiesis and immunosuppression.

  • Enhanced Cellular Potency: Greater potency in a relevant primary cell assay, indicating efficient cell penetration and target engagement.

  • Improved In Vivo Efficacy: A stronger reduction in clinical signs of arthritis in the gold-standard CIA model.

These compelling results would strongly support the advancement of "Inhibitor X" into the next phase of preclinical development. This includes comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess its drug-like properties and safety profile, which are requisite for filing an Investigational New Drug (IND) application.

References

  • Nishimura, K., et al. (2025). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Malemud, C.J. (2018). The role of the JAK/STAT signal pathway in rheumatoid arthritis. Therapeutic Advances in Musculoskeletal Disease. Available at: [Link]

  • Babon, J.J., & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Available at: [Link]

  • Chondrex, Inc. (N.D.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Available at: [Link]

  • McGonagle, D., et al. (2025). Cell-type–dependent and pSTAT-dependent variations in inhibition of JAK-STAT signaling by tofacitinib, upadacitinib and deucravacitinib. Arthritis & Rheumatology. Available at: [Link]

  • Versus Arthritis. (N.D.). Tofacitinib. Versus Arthritis. Available at: [Link]

  • Sabbatinelli, J., et al. (2019). JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future. Journal of Inflammation Research. Available at: [Link]

  • An, F., et al. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. Available at: [Link]

  • Al-Salama, Z.T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. Available at: [Link]

  • AMSBIO. (N.D.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Available at: [Link]

  • Harrington, R., et al. (2020). JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data. Journal of Inflammation Research. Available at: [Link]

  • Walker, J.G., & Smith, M.D. (2005). The Jak-STAT Pathway in Rheumatoid Arthritis. The Journal of Rheumatology. Available at: [Link]

  • Rosas-Madrigal, S., et al. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Available at: [Link]

  • Szechiński, J., & Wiland, P. (2016). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology. Reumatologia. Available at: [Link]

  • Reaction Biology. (N.D.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Wiatrek-Miotk, D., et al. (2021). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. Cells. Available at: [Link]

  • Ghoreschi, K., et al. (2009). JAK-STAT pathway in pathology of rheumatoid arthritis (Review). Immunology Letters. Available at: [Link]

  • Wikipedia. (N.D.). Janus kinase inhibitor. Wikipedia. Available at: [Link]

  • Burke, J.R., et al. (2019). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. Journal of Investigative Dermatology. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • The Rheumatologist. (2025). JAK Inhibitors 101. The Rheumatologist. Available at: [Link]

  • Clark, J.D., et al. (2014). Basic Mechanisms of JAK Inhibition. Journal of Inflammation Research. Available at: [Link]

  • Jauhiainen, M., et al. (2020). Hi-JAKi-ng Synovial Fibroblasts in Inflammatory Arthritis With JAK Inhibitors. Frontiers in Immunology. Available at: [Link]

  • The JAK-STAT Pathway and the JAK Inhibitors. (2025). ResearchGate. Available at: [Link]

  • Brand, D.D. (2005). Collagen-induced arthritis. Nature Protocols. Available at: [Link]

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Angelini, J., et al. (2020). Tofacitinib. StatPearls. Available at: [Link]

  • The role of the JAK/STAT signal pathway in rheumatoid arthritis. (2025). ResearchGate. Available at: [Link]

  • Winthrop, K.L. (2021). Clinical use of Jak 1 inhibitors for rheumatoid arthritis. Rheumatology. Available at: [Link]

  • Vasta, J.D., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Tofacitinib Citrate?. Patsnap Synapse. Available at: [Link]

  • Le, C.H., et al. (2023). Single-cell spatial proteomics identifies the JAK/STAT pathway as an actionable therapeutic target in lethal cutaneous drug reactions. medRxiv. Available at: [Link]

  • Mechanisms in Medicine Inc. (2017). Mechanism of Action of JAK Inhibitors. YouTube. Available at: [Link]

  • McInnes, I.B., et al. (2022). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology. Available at: [Link]

  • Rosas-Madrigal, S., et al. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Available at: [Link]

  • Armando Hasudungan. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. YouTube. Available at: [Link]

  • JIRC. (N.D.). Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. Journal of Immunological Research and Therapy. Available at: [Link]

  • Roberts, K.G., et al. (2013). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Molecular Cancer Therapeutics. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is critical for advancing science. However, our responsibility extends beyond the bench to include the safe and environmentally sound management of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's inherent hazards is paramount. 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a substituted azaindole, and while comprehensive toxicological data may be limited, the available GHS (Globally Harmonized System) classifications from authoritative bodies provide a clear directive for cautious handling.[1]

The primary hazards are associated with its potential toxicity and irritant properties.[1] The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is a non-negotiable directive derived from this hazard profile.[1][2]

Table 1: GHS Hazard Summary for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Hazard Class Hazard Statement Signal Word Rationale & Implication for Disposal
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Warning Ingestion is a primary exposure risk. All waste must be securely contained to prevent accidental ingestion by personnel or release into the environment.
Serious Eye Damage (Category 1) H318: Causes serious eye damage Danger This is a significant risk, indicating the compound can cause irreversible harm. Mandates the use of chemical splash goggles and disposal of all contaminated materials that could lead to secondary contact.
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin Warning Skin absorption is a potential route of exposure. Impervious gloves are required, and all contaminated PPE must be disposed of as hazardous waste.
Skin Irritation (Category 2) H315: Causes skin irritation Warning Reinforces the need for robust skin protection and immediate decontamination of surfaces and equipment.
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled Warning Operations that could generate dust or aerosols must be conducted in a certified chemical fume hood.

| STOT SE (Category 3) | H335: May cause respiratory irritation | Warning | Further emphasizes the need for proper ventilation and respiratory protection, ensuring waste containers are sealed to prevent vapor release. |

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1]

Section 2: Pre-Disposal Handling and Waste Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. Co-mingling incompatible waste streams can lead to exothermic reactions, gas generation, or the neutralization of disposal treatments. For pyridine derivatives, segregation from strong oxidizing agents and acids is particularly critical.[3]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene or glass). The container must be in good condition, with no cracks or residue on the outside.

  • Labeling: Before adding any waste, affix a "Dangerous Waste" or "Hazardous Waste" label.[3] The label must include:

    • The full chemical name: "Waste 4-Methoxy-1H-pyrrolo[2,3-b]pyridine"

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name of the principal investigator or lab contact.

  • Waste Transfer:

    • Solid Waste: Transfer pure or residual solid 4-Methoxy-1H-pyrrolo[2,3-b]pyridine into the designated container using a dedicated spatula or scoop. This should be performed in a chemical fume hood.

    • Contaminated Labware: Items such as gloves, weighing paper, pipette tips, and contaminated glassware should be collected in a separate, clearly labeled container lined with a compatible bag. These items are also considered hazardous waste.

    • Liquid Waste: Solutions containing 4-Methoxy-1H-pyrrolo[2,3-b]pyridine should be collected in a dedicated, labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Secure Storage: Keep the waste container tightly sealed when not in use.[3][4] Store it in a designated satellite accumulation area that is well-ventilated, away from direct sunlight, and segregated from incompatible materials like strong acids and oxidizers.[3]

Section 3: Spill Management Protocol

Even with meticulous handling, spills can occur. An immediate and correct response is vital to mitigate exposure and environmental contamination.

Immediate Steps for a Small-Scale Laboratory Spill:
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a significant release of dust or vapor, evacuate the laboratory and contact your institution's EHS emergency line.

  • Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and two pairs of chemically resistant gloves (e.g., butyl rubber). Nitrile gloves are not recommended for extended contact with pyridine-like compounds.[3]

  • Contain the Spill: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[5][6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Using non-sparking tools, carefully sweep the absorbed material into a designated waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (as recommended by your EHS office), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: Place all used PPE, absorbent materials, and cleaning supplies into a hazardous waste container for proper disposal.

Section 4: Approved Disposal Pathways

The guiding principle for the disposal of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is that it must be managed as a hazardous waste according to local and national regulations.[5][8]

DO NOT dispose of this chemical down the drain or in regular trash. [6][9] This practice is strictly prohibited as it can contaminate waterways and harm aquatic life.[5][10] The U.S. Environmental Protection Agency (EPA) explicitly bans the "sewering" of hazardous waste pharmaceuticals, a rule that sets a best-practice standard for all research chemicals.[10][11]

The only acceptable disposal route is through a licensed and approved waste disposal facility.[2][9][12] The most common and effective method for this class of compound is:

  • Controlled High-Temperature Incineration: This process, often performed in a rotary kiln or via liquid injection, operates at temperatures sufficient to ensure the complete destruction of the heterocyclic molecule.[8][9] These facilities are equipped with flue gas scrubbing systems to neutralize and capture any hazardous byproducts of combustion, preventing their release into the atmosphere.[9]

Below is a workflow diagram illustrating the decision-making process for managing waste streams of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

G start Waste Generated: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine waste_type Characterize Waste Stream start->waste_type solid_waste Pure Solid / Residue waste_type->solid_waste Solid liquid_waste Contaminated Solution waste_type->liquid_waste Liquid labware_waste Contaminated Labware (Gloves, Tips, Glassware) waste_type->labware_waste Debris collect_solid Step 1: Collect in Dedicated 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_liquid Step 2: Collect in Dedicated 'Liquid Hazardous Waste' Container liquid_waste->collect_liquid collect_labware Step 3: Collect in Dedicated 'Contaminated Debris' Container labware_waste->collect_labware label_store Step 4: Label Correctly & Store Securely in Satellite Accumulation Area collect_solid->label_store collect_liquid->label_store collect_labware->label_store contact_ehs Step 5: Arrange Pickup with Licensed EHS Vendor label_store->contact_ehs end_node Final Disposal: High-Temperature Incineration (Approved Facility) contact_ehs->end_node

Caption: Waste Disposal Decision Workflow for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

Section 5: Final Disposal Workflow: From Bench to Manifest

This final protocol consolidates the previous steps into a clear, linear workflow for the compliant disposal of a full waste container.

  • Finalize Container: Once the waste container is full or is no longer being used, ensure the lid is tightly sealed.

  • Complete Labeling: Verify that all fields on the hazardous waste label are complete and legible, including the accumulation end date.

  • Request Collection: Complete a chemical collection request form as required by your institution's EHS department.[3] Provide accurate information on the contents to ensure it is transported and manifested correctly.

  • Transfer to EHS: Follow your site-specific procedures for moving the container from the satellite accumulation area to the main collection area for pickup by the licensed waste operator.

  • Documentation: Retain a copy of the collection request and any associated manifests provided by the waste vendor. This documentation is a critical component of regulatory compliance and demonstrates your laboratory's commitment to responsible chemical management.

By adhering to these procedures, you ensure that your laboratory operations remain safe, compliant, and environmentally responsible, building a foundation of trust in your scientific practices.

References

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (2024, June 26). Retrieved from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31). Retrieved from [Link]

  • Standard Operating Procedure for Pyridine - University of Washington. (n.d.).
  • Toxicological Profile for Pyridine - Agency for Toxic Substances and Disease Registry (ATSDR). (1992, October). Retrieved from [Link]

  • Safety Data Sheet - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025, December 26).
  • Safety Data Sheet: Pyridine - Carl ROTH (Storage Section). (2025, March 31). Retrieved from [Link]

  • Sigma-Aldrich - Safety Data Sheet (Pyridine). (2020, August 29).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Pyridine. (2011, August 29).
  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). Retrieved from [Link]

  • Pyridine: incident management - GOV.UK. (n.d.). Retrieved from [Link]

  • 4-Methoxy-1H-pyrrolo(2,3-b)pyridine - PubChem. (n.d.). Retrieved from [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals - US EPA. (n.d.). Retrieved from [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (n.d.). Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals - ASHP. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. (2022, October 10). Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30). Retrieved from [Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) - Stericycle. (2025, May 20). Retrieved from [Link]

  • 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | Georganics. (2023, April 14).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals - eCFR. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.